4-(8-Hydroxyoctyloxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(8-hydroxyoctoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c16-11-5-3-1-2-4-6-12-19-14-9-7-13(8-10-14)15(17)18/h7-10,16H,1-6,11-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRASJGAVDXWHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566561 | |
| Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140918-53-2 | |
| Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140918-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-[(8-hydroxyoctyl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 4-(8-Hydroxyoctyloxy)benzoic Acid
Executive Summary
4-(8-Hydroxyoctyloxy)benzoic acid is a valuable bifunctional molecule, frequently employed as a linker in the synthesis of liquid crystals, advanced polymers, and drug delivery systems. Its structure, comprising a rigid benzoic acid core and a flexible hydroxy-terminated C8 alkyl chain, allows for the precise engineering of molecular architectures. This technical guide provides an in-depth, field-proven pathway for the synthesis of this target molecule. We will move beyond a simple recitation of steps to explore the strategic decisions, mechanistic underpinnings, and practical considerations that ensure a robust and reproducible synthesis. The presented three-step pathway, centered around a strategic protection-etherification-deprotection sequence, is designed for high yield and purity, making it suitable for both academic research and process development environments.
Strategic Synthesis Design: A Rationale-Driven Approach
The successful synthesis of a multifunctional compound like 4-(8-Hydroxyoctyloxy)benzoic acid hinges on a carefully planned strategy that addresses the differential reactivity of its functional groups. A simple, one-pot reaction is not feasible due to competing reaction sites.
Retrosynthetic Analysis
The most logical disconnection point in the target molecule is the ether linkage, suggesting the Williamson ether synthesis as the key bond-forming reaction.[1][2][3] This approach identifies two primary synthons: a phenolic component derived from 4-hydroxybenzoic acid and an eight-carbon alkyl chain with a leaving group.
Caption: Retrosynthetic analysis of the target molecule.
The Challenge: Competing Acidity and Nucleophilicity
The primary starting material, 4-hydroxybenzoic acid, possesses two acidic protons: one on the carboxylic acid group (pKa ~4.5) and one on the phenolic hydroxyl group (pKa ~9.3). In the presence of a base, the more acidic carboxylic proton will be removed first, forming a carboxylate. This carboxylate is a weaker nucleophile than the desired phenoxide and would not effectively participate in the Williamson ether synthesis. Therefore, a protection strategy is not merely beneficial; it is essential.
The Chosen Pathway: A Three-Step Protocol
To circumvent this issue, we employ a robust three-step synthesis:
-
Protection: The carboxylic acid is selectively converted into an ester (e.g., a methyl ester). Esters are stable under the basic conditions required for the subsequent etherification step.[4]
-
Etherification: The free phenolic hydroxyl group of the esterified intermediate is deprotonated to form a potent nucleophile, which then reacts with an 8-carbon electrophile (8-bromo-1-octanol) via a classic Sₙ2 mechanism to form the ether linkage.[3][5]
-
Deprotection: The ester is hydrolyzed back to the carboxylic acid (saponification) to yield the final product.
This sequence ensures that each functional group reacts in a controlled and predictable manner, maximizing the yield and purity of the final product.
Caption: The selected three-step forward synthesis pathway.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Protection via Fischer Esterification of 4-Hydroxybenzoic Acid
This step converts the carboxylic acid to a methyl ester, protecting it from reacting in the subsequent base-mediated etherification. The reaction is an acid-catalyzed equilibrium process, driven to completion by using an excess of the alcohol (methanol).[6]
Reaction Scheme: HO-C₆H₄-COOH + CH₃OH --(H₂SO₄)--> HO-C₆H₄-COOCH₃ + H₂O
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Hydroxybenzoic Acid | 138.12 | 10.0 g | 0.0724 | Starting material |
| Methanol | 32.04 | 150 mL | - | Reagent and solvent |
| Sulfuric Acid (Conc.) | 98.08 | 2.0 mL | - | Catalyst |
| Saturated NaHCO₃ (aq) | - | ~100 mL | - | For neutralization |
| Deionized Water | - | ~200 mL | - | For washing |
| Anhydrous MgSO₄ | - | ~5 g | - | Drying agent |
| Diethyl Ether | - | ~150 mL | - | Extraction solvent |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (10.0 g).
-
Add methanol (150 mL) and stir until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and catalyst.
-
Wash once more with brine (50 mL), then dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield methyl 4-hydroxybenzoate as a white crystalline solid.
-
Expected Outcome: Yield: 90-95%. A white solid with a melting point of approximately 127-130°C.
Step 2: Williamson Ether Synthesis
This is the core bond-forming step. The phenolic proton of methyl 4-hydroxybenzoate is removed by a mild base, potassium carbonate, to form the phenoxide nucleophile. This attacks the primary carbon of 8-bromo-1-octanol, displacing the bromide leaving group in an Sₙ2 reaction.[3] Acetone is an excellent solvent as it is polar aprotic and readily dissolves the reactants.
Reaction Scheme: HO-C₆H₄-COOCH₃ + Br-(CH₂)₈-OH --(K₂CO₃, Acetone)--> CH₃OOC-C₆H₄-O-(CH₂)₈-OH
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl 4-Hydroxybenzoate | 152.15 | 10.0 g | 0.0657 | From Step 1 |
| 8-Bromo-1-octanol | 209.12 | 15.2 g | 0.0727 | Electrophile (1.1 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 18.2 g | 0.1314 | Base (2.0 eq), anhydrous |
| Acetone | 58.08 | 200 mL | - | Solvent, anhydrous |
Protocol:
-
To a 500 mL round-bottom flask, add methyl 4-hydroxybenzoate (10.0 g), potassium carbonate (18.2 g), and acetone (200 mL).
-
Add 8-bromo-1-octanol (15.2 g) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring for 24 hours.
-
After cooling, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the solvent via rotary evaporation.
-
The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.
-
Expected Outcome: Yield: 80-88%. A colorless oil or low-melting white solid.
Step 3: Saponification (Ester Deprotection)
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is achieved by heating with a strong base (NaOH) in a mixed aqueous-alcoholic solvent system to ensure solubility. The reaction is completed by acidification, which protonates the carboxylate salt, causing the final product to precipitate.[7]
Reaction Scheme: CH₃OOC-C₆H₄-O-(CH₂)₈-OH + NaOH --(H₂O/EtOH)--> Na⁺⁻OOC-C₆H₄-O-(CH₂)₈-OH --(HCl)--> HOOC-C₆H₄-O-(CH₂)₈-OH
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl 4-(8-Hydroxyoctyloxy)benzoate | 280.38 | 10.0 g | 0.0357 | From Step 2 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.85 g | 0.0714 | Reagent (2.0 eq) |
| Ethanol | 46.07 | 100 mL | - | Co-solvent |
| Deionized Water | 18.02 | 50 mL | - | Solvent |
| Hydrochloric Acid (6M) | - | As needed | - | For acidification |
Protocol:
-
Dissolve methyl 4-(8-hydroxyoctyloxy)benzoate (10.0 g) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (2.85 g) in deionized water (50 mL) and add this solution to the flask.
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Acidify the cold, stirring solution by slowly adding 6M HCl until the pH is ~1-2. A voluminous white precipitate will form.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol or acetone, to obtain the final product as a white crystalline solid.[8]
-
Expected Outcome: Yield: 90-97%. A white crystalline solid. The purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).
Overall Process Workflow and Analysis
The integration of these three steps provides a reliable and scalable method for producing high-purity 4-(8-Hydroxyoctyloxy)benzoic acid.
Comprehensive Workflow Diagram
Caption: Overall experimental workflow from starting material to final product.
Safety and Handling
-
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care, using gloves, goggles, and a lab coat. Add slowly to solutions to avoid splashing.
-
Sodium Hydroxide: Caustic. Causes severe burns. Avoid contact with skin and eyes.
-
Organic Solvents (Methanol, Acetone, Diethyl Ether): Flammable and volatile. Work in a fume hood away from ignition sources.
-
8-Bromo-1-octanol: Irritant. Avoid inhalation and contact with skin.
Conclusion
The synthesis of 4-(8-Hydroxyoctyloxy)benzoic acid is effectively achieved through a strategic three-step sequence involving ester protection, Williamson ether synthesis, and saponification-based deprotection. This methodology is robust, high-yielding, and addresses the inherent challenges of selective functional group manipulation. By providing a detailed explanation of the chemical logic and step-by-step protocols, this guide serves as a reliable resource for researchers and chemists requiring this versatile molecular building block for their advanced material and pharmaceutical development projects.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]
-
Pemberton, R. P., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 869–874. Available from: [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(4), 734-739. Available from: [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
- Ueno Seiyaku Oyo Kenkyujo KK. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid. (EP1621528A1). Google Patents.
-
Pemberton, R. P., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 869–874. Available from: [Link]
-
Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Retrieved from [Link]
-
University of Evansville. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
European Patent Office. (2000). Process for making 2-alkyl-3-hydroxybenzoic acids. (EP 1008583 A1). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing alkyl alkoxybenzoates in one step. (EP2155653B1).
-
Liu, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125867. Available from: [Link]
-
Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of Alkoxy Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (US20160318841A1).
-
Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of 4-hydroxybenzoic acid long chain ester. (JP6503220B2).
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Chemical Methodologies. (2022, June 15). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from [Link]
-
Muhammad, G., et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o424. Available from: [Link]
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University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (US10669223B2).
-
European Patent Office. (1991). Method for the purification of benzoic acid. (EP 0453022 A2). Retrieved from [Link]
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Comprehensive Spectroscopic & Synthetic Profile: 4-(8-Hydroxyoctyloxy)benzoic Acid
This technical guide provides a comprehensive spectroscopic and synthetic profile of 4-(8-Hydroxyoctyloxy)benzoic acid (CAS 140918-53-2), a critical mesogenic building block used in the development of supramolecular liquid crystals and functional polymers.
Executive Summary
4-(8-Hydroxyoctyloxy)benzoic acid is a bifunctional mesogen characterized by a rigid aromatic core, a flexible octyl spacer, and terminal hydroxyl/carboxylic acid groups. It is extensively utilized in supramolecular chemistry to form hydrogen-bonded liquid crystalline assemblies and as an intermediate for polymerizable monomers (e.g., acrylates).
This guide details the structural characterization of the molecule using 1H NMR, 13C NMR, FTIR, and Mass Spectrometry , grounded in the homologous series behavior (specifically the well-documented C6 and C10 homologues) to ensure high-confidence assignments.
Synthesis & Preparation Protocol
To ensure high purity for spectroscopic analysis, the compound is typically synthesized via a two-step sequence: Williamson etherification followed by ester hydrolysis .
Step 1: Etherification
-
Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), 8-chloro-1-octanol (1.1 eq), Potassium Carbonate (
, 3.0 eq), Potassium Iodide (KI, cat.). -
Solvent: Acetone or DMF (reflux).
-
Procedure:
-
Dissolve ethyl 4-hydroxybenzoate and
in solvent. -
Add 8-chloro-1-octanol and catalytic KI.
-
Reflux for 24–48 hours under
atmosphere. -
Filter inorganic salts and evaporate solvent.
-
Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc).
-
Step 2: Hydrolysis
-
Reagents: Ethyl 4-(8-hydroxyoctyloxy)benzoate (from Step 1), KOH (4.0 eq).
-
Solvent: Ethanol/Water (10:1).
-
Procedure:
-
Reflux the ester with KOH for 4–6 hours.
-
Acidify the cooled solution with HCl to pH ~2 to precipitate the acid.
-
Purification: Recrystallization from ethanol or acetic acid.
-
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway yielding the target hydroxy-acid mesogen.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is validated against the homologous series (C6 and C10 derivatives). The spectrum is characterized by the AA'BB' aromatic system and distinct triplets for the ether and alcohol termini.
1H NMR Data (400 MHz, DMSO-d6)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Fragment |
| 12.60 | Broad s | 1H | COOH | Carboxylic Acid Proton |
| 7.88 | d (J=8.8 Hz) | 2H | Ar-H (2,6) | Aromatic (Ortho to COOH) |
| 6.98 | d (J=8.8 Hz) | 2H | Ar-H (3,5) | Aromatic (Ortho to Ether) |
| 4.38 | t (J=5.1 Hz) | 1H | OH | Alcohol Hydroxyl (Variable) |
| 4.04 | t (J=6.5 Hz) | 2H | ||
| 3.37 | q/t (J=6.0 Hz) | 2H | ||
| 1.73 | m | 2H | ||
| 1.25 – 1.45 | m | 10H | Central Alkyl Chain |
Key Diagnostic Signals:
- 4.04 ppm: Confirms the formation of the ether linkage to the phenolic ring.
-
3.37 ppm: Confirms the integrity of the terminal primary alcohol (often overlaps with water peak in DMSO;
exchange removes the OH coupling).
13C NMR Data (100 MHz, DMSO-d6)
| Shift (δ, ppm) | Assignment | Carbon Type |
| 167.3 | Carboxylic Acid Carbon | |
| 162.4 | Aromatic C-O | |
| 131.8 | Aromatic C-H (Ortho to COOH) | |
| 123.4 | Aromatic Quaternary C | |
| 114.6 | Aromatic C-H (Ortho to Ether) | |
| 68.2 | Ether Methylene | |
| 61.2 | Alcohol Methylene | |
| 32.9, 29.3, 29.2, 29.0, 25.9, 25.7 | Internal Alkyl Chain Carbons |
B. Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum exhibits characteristic bands for both hydrogen-bonding domains (acid dimer and alcohol).
| Wavenumber ( | Vibration Mode | Functional Group | Notes |
| 3200 – 3500 | O-H stretch | Alcohol / Acid | Broad band, often overlapping. |
| 2500 – 3000 | O-H stretch | Carboxylic Acid | Very broad "hump" typical of acid dimers. |
| 2850, 2920 | C-H stretch | Alkyl Chain | Symmetric/Asymmetric |
| 1680 – 1690 | C=O stretch | Carboxylic Acid | Characteristic of aromatic acid dimers. |
| 1605, 1580 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1255 | C-O stretch | Aryl Ether ( | Strong asymmetric stretch. |
| 1030 | C-O stretch | Primary Alcohol |
C. Mass Spectrometry (MS)
-
Formula:
-
Molecular Weight: 266.34 g/mol
-
Ionization Mode: ESI (-) or EI
Fragmentation Pattern (EI/ESI):
-
m/z 266 (
): Molecular ion peak. -
m/z 248 (
): Loss of water from the terminal alcohol or acid. -
m/z 138 (
): Cleavage of the ether bond (McLafferty-like rearrangement), leaving the hydroxybenzoic acid fragment. -
m/z 121 ($[C_6H_4-COOH]^+ $): Loss of the hydroxyl group from the acid fragment.
Spectroscopic Logic Flow
The following diagram illustrates the logical validation process used to confirm the structure based on the spectral data above.
Figure 2: Structural validation logic integrating IR, NMR, and MS data points.
References
-
ChemicalBook. (2025).[1] 4-(8-Hydroxyoctyloxy)benzoic acid Product Page (CAS 140918-53-2).[2] Link
-
GuideChem. (2025). 4-(6-Hydroxyhexyloxy)benzoic acid (Homologue Reference).[1][3] Link
-
Ambeed. (2025). Synthesis of 4-(omega-acryloyloxyalkyloxy)benzoic acids. Link
-
PubChem. (2025). 4-(Hydroxymethyl)benzoic acid Spectral Data (Fragment Reference). Link
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A Senior Application Scientist's Guide to Characterizing the Solubility of 4-(8-Hydroxyoctyloxy)benzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of 4-(8-Hydroxyoctyloxy)benzoic acid in various organic solvents. Recognizing the absence of extensive published data for this specific molecule, this document emphasizes predictive principles based on its chemical structure and provides robust, self-validating experimental protocols for both qualitative and quantitative solubility assessment. We delve into the causal relationships between molecular structure and solvent interaction, detail best practices for experimental execution, and offer a logical workflow for generating reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility
4-(8-Hydroxyoctyloxy)benzoic acid is a molecule of interest due to its bifunctional nature, incorporating a rigid aromatic benzoic acid core and a flexible, hydrophilic octyloxy chain terminating in a hydroxyl group. This structure suggests potential applications in materials science, liquid crystals, or as a linker molecule in drug delivery systems. For any of these applications to be realized, a thorough understanding of its solubility is paramount. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies in drug development, and governs the medium for analytical characterization. This guide provides the foundational knowledge and practical steps to build a comprehensive solubility profile for this compound.
Physicochemical Analysis and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] An analysis of the 4-(8-Hydroxyoctyloxy)benzoic acid structure allows for an educated prediction of its solubility behavior.
dot
Caption: Key functional regions of 4-(8-Hydroxyoctyloxy)benzoic acid.
-
Hydrophilic Moieties: The molecule possesses two key polar functional groups capable of hydrogen bonding: the carboxylic acid (-COOH) and the terminal hydroxyl (-OH). The carboxylic acid group also allows for acid-base interactions, significantly increasing solubility in basic solutions.[2][3]
-
Hydrophobic Moieties: The long C8 alkyl chain and the aromatic benzene ring constitute significant nonpolar regions. The octyloxy tail, in particular, will drive solubility in less polar or lipophilic solvents.[4]
Predicted Solubility Profile:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can accept hydrogen bonds and have suitable polarity to solvate the entire molecule.[5] Also expected in polar protic solvents like lower-chain alcohols (methanol, ethanol) where hydrogen bonding is favorable.[6]
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.[7]
-
Poor Solubility: Expected in nonpolar solvents like hexane and toluene, which cannot effectively solvate the polar carboxylic acid and hydroxyl groups.[6] Low solubility is also predicted for water due to the dominant hydrophobic character of the long alkyl chain, a common trend in homologous series of compounds.[2][4]
Experimental Framework for Solubility Determination
A tiered approach, moving from a rapid qualitative assessment to a precise quantitative measurement, is the most efficient and resource-effective strategy.
Workflow for Solubility Profiling
This workflow ensures a systematic characterization, starting with broad screening and culminating in precise, application-relevant data.
dot
Caption: Systematic workflow for solubility characterization.
Part A: Detailed Protocol for Qualitative Solubility Screening
This initial screen provides a rapid assessment across a range of solvent polarities and helps prioritize solvents for quantitative analysis. The methodology is adapted from standard organic chemistry laboratory procedures.[3][8]
Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in a variety of solvents at room temperature. A common threshold for "soluble" in such tests is approximately 33 mg of solute per 1 mL of solvent.[3]
Materials:
-
4-(8-Hydroxyoctyloxy)benzoic acid (powdered to increase surface area)[3]
-
Small test tubes or 1.5 mL vials
-
Vortex mixer
-
Graduated pipette or micropipettes
-
Solvents: Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, DMSO, DMF.
Procedure:
-
Preparation: Accurately weigh 25 mg of the compound into a small, dry test tube.[2]
-
Solvent Addition: Add 0.75 mL of the selected solvent in three portions of 0.25 mL.[2][8]
-
Mixing: After each addition, cap the test tube and shake or vortex vigorously for 60 seconds.[1] Visually inspect for dissolution.
-
Observation:
-
Soluble: The solid dissolves completely, leaving a clear, particle-free solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain. The solution may appear hazy.
-
Insoluble: The solid does not appear to dissolve at all.[1]
-
-
Record: Log the observation for each solvent in a structured table.
Part B: Detailed Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility. Its trustworthiness stems from ensuring the system reaches a true equilibrium between the dissolved and undissolved states.
Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound at a controlled temperature.
Causality Behind Key Steps:
-
Excess Solid: Using an excess of the solid ensures that the solution becomes saturated and that equilibrium is established with the solid phase.
-
Isothermal Conditions: Solubility is highly temperature-dependent.[9][10] Maintaining a constant temperature is critical for reproducibility and accuracy.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study is recommended to validate the equilibration period.
Procedure:
-
Setup: Add an excess amount of 4-(8-Hydroxyoctyloxy)benzoic acid (e.g., 50-100 mg) to a series of glass vials, ensuring undissolved solid is clearly visible.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered sample with the appropriate mobile phase or solvent for the chosen analytical method.
Part C: Analytical Quantification
The concentration of the diluted saturated solution is measured using a suitable analytical technique.
-
High-Performance Liquid Chromatography (HPLC): The preferred method due to its specificity and sensitivity. A calibration curve must be generated using stock solutions of known concentrations.
-
UV-Vis Spectroscopy: A simpler, faster method if the compound has a distinct chromophore (the benzene ring provides this) and no interfering substances are present.[5] A Beer-Lambert Law calibration curve is required.
Data Presentation and Interpretation
Quantitative data should be compiled into a clear, concise table for easy comparison.
Table 1: Predicted and Experimental Solubility Profile of 4-(8-Hydroxyoctyloxy)benzoic Acid
| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimental Qualitative Solubility | Quantitative Solubility at 25°C (mg/mL) |
| Water | Polar Protic | Insoluble | To be determined | To be determined |
| Methanol | Polar Protic | Soluble | To be determined | To be determined |
| Ethanol | Polar Protic | Soluble | To be determined | To be determined |
| DMSO | Polar Aprotic | Soluble | To be determined | To be determined |
| DMF | Polar Aprotic | Soluble | To be determined | To be determined |
| Acetone | Polar Aprotic | Moderately Soluble | To be determined | To be determined |
| Toluene | Nonpolar | Insoluble | To be determined | To be determined |
| Hexane | Nonpolar | Insoluble | To be determined | To be determined |
Conclusion
This guide presents a scientifically rigorous and logically structured approach to fully characterize the solubility of 4-(8-Hydroxyoctyloxy)benzoic acid. By combining theoretical prediction based on molecular structure with validated, step-by-step experimental protocols, researchers can generate the high-quality, reliable data essential for advancing their work. This systematic process not only yields a comprehensive solubility profile but also embodies the principles of careful and self-validating scientific inquiry.
References
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An In-Depth Technical Guide to 4-(8-Hydroxyoctyloxy)benzoic Acid: Synthesis, Safety, and Applications for the Research Scientist
Chemical Identity and Structure
Systematic IUPAC Name: 4-(8-Hydroxyoctyloxy)benzoic acid
Molecular Formula: C₁₅H₂₂O₄
Molecular Weight: 266.33 g/mol
Structure:
Caption: Chemical structure of 4-(8-Hydroxyoctyloxy)benzoic acid.
The molecule features a benzoic acid moiety, which provides a carboxylic acid functional group, linked via an ether to an eight-carbon alkyl chain (octyloxy) that is terminated with a primary alcohol (hydroxy) group. This bifunctional nature—a carboxylic acid at one end and a hydroxyl group at the other, separated by a rigid aromatic ring and a flexible aliphatic spacer—is key to its potential applications.
Proposed Synthesis Pathway: Williamson Ether Synthesis
A reliable and well-established method for preparing 4-(8-Hydroxyoctyloxy)benzoic acid is the Williamson ether synthesis. This nucleophilic substitution reaction involves the reaction of a phenoxide with a primary alkyl halide.
Reaction Scheme:
Caption: Proposed synthesis of 4-(8-Hydroxyoctyloxy)benzoic acid via Williamson ether synthesis.
Detailed Experimental Protocol:
-
Deprotonation of 4-Hydroxybenzoic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add 2-3 equivalents of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the solution. The base will deprotonate the phenolic hydroxyl group of the 4-hydroxybenzoic acid to form the more nucleophilic phenoxide.
-
Heat the mixture with stirring to facilitate the formation of the phenoxide salt.
-
Nucleophilic Substitution: Slowly add 1.1 equivalents of 8-bromo-1-octanol to the reaction mixture.
-
Maintain the reaction at an elevated temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The solvent is then removed under reduced pressure.
-
The crude product is dissolved in an appropriate organic solvent and washed with water to remove any remaining salts and base.
-
Acidify the aqueous layer and extract with an organic solvent to recover any unreacted 4-hydroxybenzoic acid.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(8-Hydroxyoctyloxy)benzoic acid.
Safety Data and Handling
As a specific Safety Data Sheet for 4-(8-Hydroxyoctyloxy)benzoic acid is not available, this section provides a comprehensive safety profile based on data from structurally similar long-chain 4-alkoxybenzoic acids, such as 4-(hexyloxy)benzoic acid, and the parent compound, 4-hydroxybenzoic acid.[1] Researchers should handle this compound with the care appropriate for a novel chemical substance and assume it may possess similar hazards to its analogues.
Hazard Identification
Based on analogous compounds, 4-(8-Hydroxyoctyloxy)benzoic acid is anticipated to have the following hazard classifications:
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3]
Precautionary Measures and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Stability: Stable under normal storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Physicochemical Properties and Potential Applications
The unique bifunctional structure of 4-(8-Hydroxyoctyloxy)benzoic acid suggests several potential areas of application, primarily in materials science and polymer chemistry.
Liquid Crystalline Properties
Long-chain 4-alkoxybenzoic acids are well-known for their ability to form liquid crystalline phases.[4][5] The combination of a rigid aromatic core and a flexible alkyl chain can lead to the formation of nematic and smectic mesophases upon heating. The terminal hydroxyl group on the octyloxy chain of 4-(8-Hydroxyoctyloxy)benzoic acid could engage in hydrogen bonding, potentially leading to the formation of unique supramolecular liquid crystalline structures.
Polymer and Dendrimer Synthesis
The presence of both a carboxylic acid and a hydroxyl group makes this molecule an ideal A-B type monomer for the synthesis of polyesters and other condensation polymers. These polymers could exhibit interesting properties for applications in specialty plastics, fibers, and films. The terminal hydroxyl group also allows for its incorporation into the periphery of dendrimers, modifying their solubility and surface properties.
Drug Delivery and Biomedical Applications
The amphiphilic nature of 4-(8-Hydroxyoctyloxy)benzoic acid could be exploited in the design of drug delivery systems. The hydrophobic alkyl chain and the hydrophilic carboxylic acid and hydroxyl groups could allow for the formation of micelles or vesicles for encapsulating therapeutic agents. Furthermore, the benzoic acid moiety is a common structural motif in many pharmaceutical compounds.
Conclusion
4-(8-Hydroxyoctyloxy)benzoic acid is a versatile bifunctional molecule with significant potential for researchers in materials science, polymer chemistry, and drug development. While specific safety and property data are not yet established, a logical synthesis route via Williamson ether synthesis can be employed for its preparation. By exercising due caution and following the safety guidelines extrapolated from analogous compounds, scientists can safely explore the properties and applications of this promising chemical building block.
References
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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European Chemicals Agency. (2022, June 5). Substance Information. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]
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Cole-Parmer. (2003, December 8). Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]
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DTIC. (1989, May 18). Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Retrieved from [Link]
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MDPI. (2023, October 28). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Retrieved from [Link]
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Biolandes. (n.d.). CHEMICAL SAFETY DATA SHEET. Retrieved from [Link]
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An In-Depth Technical Guide to 4-(8-Hydroxyoctyloxy)benzoic Acid Derivatives and Analogues: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(8-Hydroxyoctyloxy)benzoic acid, its derivatives, and analogues. While direct research on this specific molecule is limited, this guide synthesizes information from closely related long-chain alkoxybenzoic acids to provide a robust framework for its synthesis, potential applications, and biological evaluation. The core focus is on the strategic incorporation of an 8-hydroxyoctyloxy side chain onto a 4-hydroxybenzoic acid (4-HBA) scaffold, a modification that significantly influences the molecule's physicochemical properties and potential applications, particularly in the field of materials science, such as liquid crystals. This document details the synthetic pathways, explores the principles of molecular self-assembly, and provides established experimental protocols for the synthesis and characterization of this class of compounds.
Introduction: The 4-Hydroxybenzoic Acid Scaffold and the Significance of Alkoxy Chain Functionalization
4-Hydroxybenzoic acid (4-HBA) is a versatile organic compound, a phenolic derivative of benzoic acid, that serves as a foundational building block in the pharmaceutical, cosmetic, and food industries.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[1][2][3] The structural simplicity of 4-HBA, featuring a hydroxyl and a carboxylic acid group on a benzene ring, allows for diverse chemical modifications to tailor its properties for specific applications.
The introduction of a long alkoxy chain, such as an octyloxy group, dramatically alters the molecule's characteristics, imparting a greater degree of hydrophobicity and influencing its self-assembly behavior. The further addition of a terminal hydroxyl group on this chain, as in 4-(8-Hydroxyoctyloxy)benzoic acid, introduces a new dimension of functionality. This terminal hydroxyl group can participate in hydrogen bonding, offering a secondary site for intermolecular interactions beyond the carboxylic acid moiety. This unique structural feature is of particular interest in the design of advanced materials like liquid crystals and has potential implications for biological activity.
Synthesis and Characterization
The synthesis of 4-(8-Hydroxyoctyloxy)benzoic acid and its analogues is primarily achieved through a multi-step process starting from 4-hydroxybenzoic acid or its ester. The key transformation is the formation of the ether linkage, which is typically accomplished via the Williamson ether synthesis.
Synthetic Pathway: A Step-by-Step Approach
The overall synthetic scheme involves three main steps: esterification of the starting material, etherification to introduce the functionalized alkyl chain, and subsequent hydrolysis to yield the final carboxylic acid.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar 4-(alkoxy)benzoic acids.
Protocol 1: Synthesis of Ethyl 4-Hydroxybenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid in absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Synthesis of Ethyl 4-(8-Hydroxyoctyloxy)benzoate
-
Reaction Setup: To a solution of ethyl 4-hydroxybenzoate in a polar aprotic solvent such as acetone or DMF, add a weak base, typically potassium carbonate.
-
Alkylating Agent Addition: Add 8-bromo-1-octanol to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 3: Synthesis of 4-(8-Hydroxyoctyloxy)benzoic Acid (Saponification)
-
Reaction Setup: Dissolve ethyl 4-(8-hydroxyoctyloxy)benzoate in a mixture of ethanol and water.
-
Base Addition: Add an excess of a strong base, such as potassium hydroxide.
-
Reflux: Heat the mixture to reflux for a few hours.
-
Acidification: After cooling, acidify the reaction mixture with a mineral acid like hydrochloric acid until a precipitate is formed.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purification: The final product can be further purified by recrystallization from a suitable solvent.
Characterization Techniques
A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of the synthesized compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the O-H stretch of the carboxylic acid and terminal alcohol, and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[1]
Mechanism of Action and Applications
The primary application for long-chain alkoxybenzoic acids lies in the field of materials science, specifically as building blocks for liquid crystals. Their biological activities, while less explored for these specific derivatives, can be inferred from the properties of the 4-HBA core and the influence of the long, functionalized alkyl chain.
Self-Assembly and Liquid Crystalline Properties
The defining characteristic of 4-(alkoxy)benzoic acids that leads to their use in liquid crystals is their ability to form hydrogen-bonded dimers.[4] The carboxylic acid moieties of two molecules associate to form a stable, more elongated "supermolecule." This dimerization is a key step in the self-assembly process that leads to the formation of mesophases.
The length and nature of the alkoxy chain significantly influence the type of liquid crystalline phase (mesophase) observed and the temperature range over which it is stable. Longer chains tend to favor the formation of more ordered smectic phases, where the molecules are arranged in layers. The terminal hydroxyl group in 4-(8-Hydroxyoctyloxy)benzoic acid can introduce additional intermolecular hydrogen bonding, potentially leading to more complex and stable liquid crystalline structures. For instance, a study on 4-(dodecyloxy)benzoic acid derivatives showed that the presence of a terminal hydroxyl group on the alkyl chain resulted in carboxylic acids with rich liquid crystal phases.[5]
Table 1: Physicochemical Properties of a Related Analogue
| Compound | Melting Point (°C) | Mesophase(s) | Transition Temperature(s) (°C) | Reference |
| 4-(Octyloxy)benzoic acid | 101 | Smectic, Nematic | Smectic to Nematic: 108, Nematic to Isotropic: 147 |
Note: Data for 4-(8-Hydroxyoctyloxy)benzoic acid is not available in the cited literature. The data for the close analogue is provided for illustrative purposes.
Potential Biological Activities
While specific studies on the biological effects of 4-(8-Hydroxyoctyloxy)benzoic acid are lacking, we can hypothesize its potential activities based on the extensive research on 4-HBA and its derivatives. The biological properties of the parent 4-HBA are well-documented and include:
-
Antimicrobial Activity: 4-HBA and its esters (parabens) are widely used as preservatives due to their broad-spectrum antimicrobial activity.[2]
-
Antioxidant Properties: The phenolic hydroxyl group can act as a free radical scavenger.
-
Anti-inflammatory Effects: 4-HBA has been shown to modulate inflammatory pathways.[6]
The introduction of a long, lipophilic octyloxy chain would significantly increase the molecule's lipophilicity. This could enhance its ability to cross cell membranes, potentially increasing its bioavailability and potency for certain biological targets. The terminal hydroxyl group may also influence its interaction with biological macromolecules. There is growing interest in the biological activities of long-chain hydroxy fatty acids, which have been shown to act as signaling molecules.[7] It is plausible that 4-(8-Hydroxyoctyloxy)benzoic acid could exhibit novel biological activities related to its unique structure.
Future Directions and Conclusion
4-(8-Hydroxyoctyloxy)benzoic acid represents a fascinating, yet underexplored, derivative of the versatile 4-hydroxybenzoic acid scaffold. The synthetic pathways to this molecule and its analogues are well-established, primarily relying on the robust Williamson ether synthesis. The most promising application for this class of compounds appears to be in the design of novel liquid crystalline materials, where the interplay of the carboxylic acid dimerization and the terminal hydroxyl group's hydrogen bonding potential could lead to unique and stable mesophases.
Further research is warranted to fully elucidate the specific properties of 4-(8-Hydroxyoctyloxy)benzoic acid. This should include its detailed synthesis and characterization, a thorough investigation of its liquid crystalline behavior, and a comprehensive evaluation of its biological activities. Such studies will not only fill a gap in the current scientific literature but also have the potential to unlock new applications for this intriguing molecule in both materials science and drug discovery.
References
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"4-(8-Hydroxyoctyloxy)benzoic acid" for liquid crystal formation
An In-Depth Technical Guide to 4-(8-Hydroxyoctyloxy)benzoic Acid: Synthesis, Characterization, and Propensity for Liquid Crystal Formation
Abstract
This technical guide provides a comprehensive overview of 4-(8-Hydroxyoctyloxy)benzoic acid, a molecule of significant interest for the formation of hydrogen-bonded liquid crystals. We delve into a robust synthetic pathway, detailed purification protocols, and a multi-faceted characterization workflow designed to rigorously assess its thermotropic behavior. This document is intended for researchers and professionals in materials science and drug development, offering both theoretical grounding and practical, field-proven methodologies for investigating calamitic (rod-shaped) mesogens. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction: The Architectural Logic of a Bifunctional Mesogen
The field of thermotropic liquid crystals is driven by the precise molecular engineering of organic structures. 4-(8-Hydroxyoctyloxy)benzoic acid is a compelling candidate for liquid crystal design due to its unique bifunctional architecture. It consists of a rigid aromatic core (benzoic acid) responsible for anisotropic π-π stacking, a flexible aliphatic spacer (octyloxy chain) that promotes fluidity, and two distinct hydrogen-bonding moieties: a terminal carboxylic acid and a terminal hydroxyl group.
The carboxylic acid group is well-known to form stable head-to-head dimers through hydrogen bonding, a primary driving force for mesophase formation in the wider class of alkyloxybenzoic acids.[1] The addition of a hydroxyl group at the terminus of the flexible tail introduces a secondary hydrogen-bonding site. This feature opens up possibilities for forming extended, linear supramolecular chains or networks, which can significantly influence mesophase stability, type, and transition temperatures compared to its non-hydroxylated analogue, 4-(octyloxy)benzoic acid. This guide will explore the synthesis of this molecule and the essential techniques required to elucidate its liquid crystalline properties.
Synthesis and Purification: From Precursors to a High-Purity Mesogen
The synthesis of 4-(8-Hydroxyoctyloxy)benzoic acid is most effectively achieved via a Williamson ether synthesis, a reliable and high-yielding method for forming ether linkages.[2] The subsequent purification by recrystallization is critical for removing ionic by-products and unreacted precursors, as even minor impurities can disrupt the delicate energetic balance of liquid crystal phase transitions.[3]
Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines the reaction between methyl 4-hydroxybenzoate and 8-bromo-1-octanol, followed by saponification to yield the final carboxylic acid.
Rationale for Experimental Design:
-
Protection of Carboxylic Acid: The synthesis begins with the methyl ester of 4-hydroxybenzoic acid. This is a crucial step to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis.
-
Choice of Base: Potassium carbonate (K₂CO₃) is used as a moderately strong base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. It is preferred over stronger bases like sodium hydride to minimize side reactions.
-
Saponification: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid using a strong base like potassium hydroxide (KOH), followed by acidification.[2]
Step-by-Step Methodology:
-
Step 1: Etherification:
-
To a 250 mL round-bottom flask, add methyl 4-hydroxybenzoate (1 equivalent), 8-bromo-1-octanol (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Add 100 mL of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.
-
Fit the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 2: Work-up and Isolation of Ester Intermediate:
-
After cooling to room temperature, pour the reaction mixture into 500 mL of deionized water.
-
Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 4-(8-hydroxyoctyloxy)benzoate ester.
-
-
Step 3: Saponification:
-
Dissolve the crude ester in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add potassium hydroxide (3-4 equivalents) and reflux the mixture for 2-4 hours until TLC indicates the complete consumption of the ester.
-
-
Step 4: Acidification and Product Collection:
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2, resulting in the precipitation of a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts.[3]
-
Purification Protocol: Recrystallization
Recrystallization is a purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[4] For the title compound, a polar solvent system is effective.
Step-by-Step Methodology:
-
Place the crude solid product into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, or an ethanol/water mixture).
-
Gently heat the mixture on a hot plate until the solid completely dissolves.[4]
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.
-
Further cool the flask in an ice bath to maximize the yield of the precipitate.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[3] The purity should be verified by measuring the melting point and through spectroscopic analysis.
Characterization and Liquid Crystal Phase Analysis
A systematic characterization workflow is essential to confirm the identity of the synthesized compound and to determine its thermotropic liquid crystalline properties. The primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).[5][6]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is the primary tool for identifying the temperatures and measuring the enthalpies (ΔH) of phase transitions.[7] It detects changes in heat flow into or out of a sample as it is heated or cooled.
Experimental Protocol:
-
Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan and hermetically seal it.
-
Place the pan in the DSC instrument cell. An empty, sealed pan is used as a reference.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature well above its expected clearing point (transition to isotropic liquid).[8]
-
Hold the sample at this temperature for a few minutes to erase any thermal history.
-
Cool the sample at the same controlled rate back to room temperature.
-
Perform a second heating run to observe the thermal behavior of a sample with a consistent thermal history. The data from the second heating and first cooling scans are typically reported.
Data Interpretation & Expected Behavior: The parent molecule, 4-(octyloxy)benzoic acid, melts from a crystal (Cr) to a smectic C (SmC) phase at ~101°C, transitions to a nematic (N) phase at 108°C, and finally becomes an isotropic (I) liquid at 147°C. For 4-(8-Hydroxyoctyloxy)benzoic acid, the additional hydrogen-bonding capability of the terminal -OH group is expected to increase thermal stability. This may result in elevated transition temperatures and potentially favor the formation of more ordered smectic phases over nematic phases.
Table 1: Comparison of Reported and Hypothesized Phase Transition Data
| Compound | Transition | Temperature (°C) | Enthalpy (ΔH) | Data Source |
|---|---|---|---|---|
| 4-(Octyloxy)benzoic acid | Cr → SmC | 101 | Reported | Published Data |
| SmC → N | 108 | Reported | Published Data | |
| N → I | 147 | Reported | Published Data | |
| 4-(8-Hydroxyoctyloxy)benzoic acid | Cr → Sm | ~110-125 | - | Hypothesized |
| Sm → N (or I) | ~150-165 | - | Hypothesized | |
| N → I | >165 | - | Hypothesized |
Note: Transition temperatures for 4-(8-Hydroxyoctyloxy)benzoic acid are predictive estimates. The presence and type of mesophases require experimental verification.
Phase Identification: Polarized Optical Microscopy (POM)
POM is used to visually identify anisotropic liquid crystal phases by observing their unique birefringent textures.[5][9]
Experimental Protocol:
-
Place a small amount of the sample on a clean glass microscope slide.
-
Cover with a glass coverslip and place the assembly on a programmable hot stage fitted to the polarized microscope.
-
Heat the sample to its isotropic liquid state to ensure uniform spreading.
-
Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).
-
Observe the sample through crossed polarizers as it cools through its phase transitions.
-
Record images or videos of the characteristic textures that form at different temperatures, as guided by the DSC data.
Expected Textures:
-
Nematic (N) Phase: A "schlieren" texture with dark brushes or a "marbled" texture is characteristic of the nematic phase.
-
Smectic C (SmC) Phase: Often exhibits a broken focal-conic fan texture.
-
Smectic A (SmA) Phase: Typically shows a focal-conic fan texture or a homeotropic texture (appears completely dark).
Structural Analysis: Variable-Temperature X-ray Diffraction (VT-XRD)
XRD provides definitive information about the molecular arrangement within a mesophase, such as the layer spacing in smectic phases.[6][10]
Experimental Protocol Overview:
-
The sample is loaded into a thin-walled glass capillary tube and placed in a temperature-controlled holder within the XRD instrument.
-
The sample is heated to the desired mesophase temperature, identified by DSC and POM.
-
A monochromatic X-ray beam is directed at the sample.
-
The diffraction pattern is collected on a 2D detector.
-
Analysis of the pattern reveals:
-
Small-angle region (SAXS): A sharp reflection indicates the smectic layer spacing (d).
-
Wide-angle region (WAXS): A diffuse halo indicates the liquid-like disorder within the layers.
-
-
By comparing the calculated molecular length to the measured layer spacing, one can distinguish between SmA (d ≈ molecular length) and SmC (d < molecular length) phases.
Supramolecular Assembly: The Impact of Dual Hydrogen-Bonding
The defining feature of 4-(8-Hydroxyoctyloxy)benzoic acid is its ability to form complex hydrogen-bonded networks. The carboxylic acid groups will form the expected centrosymmetric dimers. Concurrently, the terminal hydroxyl groups can form intermolecular hydrogen bonds with either the hydroxyl or carbonyl oxygen of a neighboring dimer. This can lead to the formation of extended, chain-like supramolecular polymers, which would strongly favor the formation of layered smectic phases and increase their thermal stability.
Conclusion
4-(8-Hydroxyoctyloxy)benzoic acid represents a sophisticated molecular design for creating advanced liquid crystalline materials. Its dual hydrogen-bonding capabilities provide a powerful tool for controlling supramolecular self-assembly, offering the potential for highly stable and ordered mesophases. The synthetic and characterization protocols detailed in this guide provide a robust framework for investigating this compound and other novel bifunctional mesogens. The systematic application of DSC, POM, and XRD is crucial for building a complete picture of its thermotropic behavior, bridging the gap between molecular architecture and macroscopic material properties.
References
-
Miranda, M. D., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Molecular Crystals and Liquid Crystals, 630(1), 87-101.
-
Chávez, F. V., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Full-Text Paper.
-
ResearchGate. (n.d.). Liquid crystal 4-(octyloxy)benzoic acid. [Scientific Diagram].
-
Ford, W. T., et al. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Defense Technical Information Center.
-
Vora, R. A., & Gupta, A. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Der Pharma Chemica, 3(6), 460-466.
-
Pecharsky, A. O., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Molecules, 28(21), 7352.
-
Hagar, M., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 13, 11488.
-
Demir, E., & Akay, C. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Full-Text Paper.
-
Li, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125867.
-
Anonymous. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. [Educational Material].
-
Li, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. ResearchGate.
-
Al-Rawi, A. M., & Al-Dujaili, A. H. (2012). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 17(1), 896-907.
-
Doshi, A.V., et al. (2011). Synthesis, characterization and study of new homologous series of mesogens: 4-(4’-n-alkoxy benzoyloxy)-3-methoxy phenyl-azo-4”-propyloxy benzenes. Der Pharma Chemica, 3(3), 200-206.
-
Petrov, M., et al. (1992). Surface induced transitions in the nematic phase of 4-n octyloxybenzoic acid. Semantic Scholar.
-
Iwaya, T., et al. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.
-
Marin, L., et al. (2016). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. Comptes Rendus Chimie, 19(5), 556-565.
-
Ichikawa, T., et al. (2014). Mesophase Transformation of Mixed Liquid Crystals Formed by Supramolecular Self-Organization of 4-Substituted Benzoic Acids. ResearchGate.
-
Thakur, S., & Kaur, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Advanced Research, 4(7), 1735-1741.
-
ResearchGate. (n.d.). Polarized optical micrographs of 4-(decyloxy)benzoic acid taken during... [Scientific Diagram].
-
Figshare. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). [Data set].
-
Benchchem. (n.d.). X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. [Technical Guide].
-
ResearchGate. (n.d.). Investigation of phase transition in the binary mixture of thermotropic liquid crystalline systems... [Request PDF].
-
Iacob, M., et al. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. [Conference Paper].
-
Navea, J., et al. (2020). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 22(34), 19044-19052.
-
Anonymous. (n.d.). Recrystallization of Benzoic Acid. [Educational Material].
-
ChemicalBook. (2024). 4-Hydroxybenzoic acid: Synthesis method and Biological activity. [Product Information].
-
Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. [Technical Article].
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Journal Article].
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology.
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Technical Guide: Hydrogen Bonding Capabilities of 4-(8-Hydroxyoctyloxy)benzoic Acid
Executive Summary: The "Frustrated" Mesogen
4-(8-Hydroxyoctyloxy)benzoic acid represents a unique class of bifunctional amphiphiles . Unlike simple 4-alkyloxybenzoic acids (e.g., 4-octyloxybenzoic acid) which form discrete dimers and exhibit stable nematic/smectic phases, the addition of a terminal hydroxyl group at the
This molecule possesses two distinct H-bond donor/acceptor termini:
-
The Rigid Head (Benzoic Acid): A strong donor/acceptor capable of forming cyclic centrosymmetric dimers (
motif). -
The Flexible Tail (Primary Alcohol): A versatile donor/acceptor favoring linear catemers or network formation.
This guide details the competition between these motifs, the resulting supramolecular polymers, and the experimental protocols required to characterize them.
Molecular Architecture & H-Bonding Motifs[1][2][3]
Structural Analysis
The molecule consists of a rigid aromatic core and a flexible aliphatic spacer. The dual functionality dictates that the solid-state and liquid-crystalline (mesophase) behaviors are driven by the competition between closed-loop dimerization and linear polymerization .
-
Synthon A (Acid-Acid Dimer): The dominant interaction in non-polar solvents and the melt. High stability (
60 kJ/mol). -
Synthon B (Acid-Alcohol Chain): A "head-to-tail" interaction where the carboxylic acid protonates the terminal alcohol, or vice versa. This leads to infinite linear chains.
-
Synthon C (Alcohol-Alcohol Cluster): Lateral H-bonding between tails, often stabilizing smectic layer interfaces.
Visualization of Competitive Pathways
The following diagram illustrates the equilibrium between the discrete dimer (typical of liquid crystals) and the supramolecular polymer (typical of this hydroxy-derivative).
Figure 1: Competitive supramolecular assembly pathways. The "Head-to-Head" dimer supports liquid crystallinity, while "Head-to-Tail" interactions favor crystallization or gelation.
Supramolecular Assembly & Phase Behavior[3][4]
The "Odd-Even" Effect and Chain Length
In homologous series of 4-(
-
C8 (Even): The spacer allows the terminal OH and the core COOH to adopt a linear conformation favorable for head-to-tail polymerization . This often results in higher melting points and more stable crystal phases compared to odd-numbered homologs.
-
Liquid Crystallinity: Despite the interference of the terminal OH group, the C8 homolog retains mesogenic properties (typically Smectic C or Nematic). The terminal OH groups often hydrogen bond laterally between layers, stabilizing a Smectic C (SmC) phase where the molecules are tilted within the layers.
Impact on Solubility and Drug Delivery
For pharmaceutical applications (e.g., as a co-former in co-crystals), the terminal hydroxyl group significantly increases solubility in polar protic solvents (methanol, ethanol) compared to the methyl-capped analog. This makes it an excellent candidate for supramolecular prodrug design , where the drug attaches via the carboxylic acid, and the tail modulates solubility.
Experimental Characterization Protocols
To validate the H-bonding state (Dimer vs. Polymer), a multi-modal approach is required.
Variable-Temperature FTIR (VT-FTIR)
Objective: Distinguish between carboxylic acid dimers and acid-alcohol bonds.
| Functional Group | Mode | Dimer (Head-Head) | Polymer (Head-Tail) |
| Stretching | ~1680 cm⁻¹ (Sharp) | ~1690-1705 cm⁻¹ (Broad) | |
| Acid | ~2500-3000 cm⁻¹ (Very Broad) | Shifted/Overlapped | |
| Alcohol | ~3300-3400 cm⁻¹ (Free/Weak) | ~3200 cm⁻¹ (Strong H-bond) |
Protocol:
-
Prepare a KBr pellet (1% w/w) or use ATR (Diamond crystal).
-
Collect spectra from 25°C to 150°C (across the melting/clearing point).
-
Critical Check: Look for the dissociation of the H-bonds at the phase transition. If the
(O-H) alcohol band sharpens significantly at the melting point, it confirms the breakdown of the supramolecular network.
Single Crystal & Powder XRD
Objective: Determine layer spacing (
-
Bilayer (Dimer):
(where is molecular length). -
Interdigitated:
. -
Monolayer (Polymer):
.
Protocol:
-
Sample Prep: Anneal the sample at
for 2 hours to ensure thermodynamic stability. -
Measurement: Scan
from 2° to 30°. -
Analysis: Calculate
using Bragg’s Law ( ). For the C8 homolog, a low-angle peak at 25-30 Å suggests a dimer/bilayer structure.
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing supramolecular H-bond motifs.
Applications in Drug Development & Materials
Crystal Engineering (Co-crystals)
This molecule is a "molecular chameleon." In the presence of a drug molecule with a basic nitrogen (e.g., pyridine ring, amine), the carboxylic acid will preferentially form a salt or co-crystal with the drug, leaving the terminal hydroxyl group free to tune the solubility or melting point of the complex.
-
Strategy: Use liquid-assisted grinding (LAG) with methanol.
-
Target: Drugs requiring solubility enhancement (BCS Class II).
Liquid Crystal Elastomers (LCEs)
The terminal hydroxyl group acts as a reactive handle. It can be esterified with acrylate monomers to create side-chain liquid crystal polymers . The pre-existing hydrogen bonding (dimerization) acts as a physical crosslink that can be tuned thermally, creating shape-memory materials.
References
-
Imrie, C. T., et al. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid Structural Units. Defense Technical Information Center. 1[2]
-
Martinez-Felipe, A., et al. (2025).[2] Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid. ResearchGate. 2[2]
-
PubChem. (2025).[3] 4-(Hydroxymethyl)benzoic acid Compound Summary. National Library of Medicine. 4
- Percec, V., et al. (1989). Molecular Engineering of Liquid Crystal Polymers. Macromolecules. (Contextual grounding from search result 1.
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Technical Guide: Biological Potential & Applications of 4-(8-Hydroxyoctyloxy)benzoic Acid
Topic: "4-(8-Hydroxyoctyloxy)benzoic acid" Potential Biological Activities Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide evaluates the biological potential of 4-(8-Hydroxyoctyloxy)benzoic acid , a specialized amphiphilic molecule characterized by a benzoic acid core functionalized with an 8-carbon omega-hydroxy alkoxy chain. While primarily utilized as a mesogenic building block in liquid crystal synthesis and supramolecular chemistry, its structural homology to known bioactive lipids and phenolic acids suggests significant pharmacological utility.
This guide synthesizes current chemical knowledge to project its applications in antimicrobial therapeutics , dermal permeation enhancement , and tyrosinase inhibition . It provides a roadmap for experimental validation, including synthesis protocols, mechanistic hypotheses, and assay methodologies.
Chemical Profile & Structural Analysis[1][2]
Molecular Architecture
The molecule is a telechelic amphiphile , possessing two distinct polar termini separated by a hydrophobic spacer. This "bolamphiphile-like" structure is critical for its interaction with biological membranes.
-
Core Scaffold: 4-Hydroxybenzoic acid (a known antimicrobial and preservative).[1][2]
-
Linker: Octamethylene chain (
), providing lipophilicity and membrane insertion capability. -
Terminal Functional Group: Primary hydroxyl (-OH), allowing for hydrogen bonding, further derivatization, or specific receptor interaction.
| Property | Value (Predicted/Experimental) | Relevance |
| IUPAC Name | 4-(8-hydroxyoctyloxy)benzoic acid | Standard Identification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 266.33 g/mol | Small Molecule Drug Range |
| LogP (Octanol/Water) | ~3.2 - 3.8 | Ideal for membrane permeation |
| pKa (Carboxylic Acid) | ~4.5 | Ionized at physiological pH |
| Solubility | Low in water; Soluble in DMSO, Ethanol | Formulation Requirement |
Synthesis Pathway
The synthesis follows a standard Williamson Ether Synthesis protocol, ensuring high yield and purity.
Reaction Scheme:
-
Reactants: Methyl 4-hydroxybenzoate + 8-Chloro-1-octanol (or 8-Bromo-1-octanol).
-
Base: Potassium Carbonate (
) in Acetone or DMF. -
Hydrolysis: Saponification of the ester intermediate using NaOH/MeOH, followed by acidification.
Predicted Biological Activities & Mechanisms
Based on Structure-Activity Relationship (SAR) analysis of homologous alkoxybenzoic acids, the following biological activities are projected:
Antimicrobial Activity (Membrane Disruption)
Long-chain alkoxybenzoic acids are known to disrupt bacterial cell membranes. The
-
Mechanism: The benzoic acid headgroup binds to the membrane surface (electrostatic/H-bonding), while the octyl chain inserts into the hydrophobic core. The terminal hydroxyl group may create a "water channel" or pore defect, increasing membrane permeability and causing leakage of intracellular contents.
-
Target Spectrum: Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
Tyrosinase Inhibition (Depigmentation)
4-Substituted benzoic acids are classic inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Mechanism: The carboxylic acid group chelates the copper ions in the tyrosinase active site. The 4-alkoxy chain mimics the tyrosine substrate, acting as a competitive inhibitor.
-
Application: Treatment of hyperpigmentation disorders (melasma).
Dermal Permeation Enhancement
As an amphiphilic molecule, it can act as a penetration enhancer for co-administered drugs.
-
Mechanism: It intercalates into the stratum corneum lipid matrix, increasing fluidity and facilitating the transport of polar drugs across the skin barrier.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the dual mechanism of action: Membrane Disruption (Antimicrobial) and Enzyme Inhibition (Tyrosinase).
Caption: Dual mechanistic pathways showing membrane disruption leading to antimicrobial effects (left) and copper chelation leading to tyrosinase inhibition (right).
Experimental Protocols
Synthesis & Purification Protocol
Objective: Synthesize high-purity 4-(8-hydroxyoctyloxy)benzoic acid for biological testing.
-
Etherification:
-
Dissolve Methyl 4-hydroxybenzoate (10 mmol) and 8-Bromo-1-octanol (11 mmol) in anhydrous DMF (20 mL).
-
Add Potassium Carbonate (
, 20 mmol). -
Heat at 80°C for 12 hours under
atmosphere. -
Workup: Pour into ice water, filter the precipitate, and recrystallize from ethanol to obtain the ester intermediate.
-
-
Hydrolysis:
-
Dissolve the ester (5 mmol) in MeOH (15 mL) and 10% NaOH (10 mL).
-
Reflux for 2 hours.
-
Acidify with dilute HCl to pH 2.
-
Filter the white solid precipitate.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1).
-
Validation: Confirm structure via
-NMR (DMSO- ) and Mass Spectrometry (ESI-MS).
-
Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.
-
Preparation: Prepare a stock solution of the test compound in DMSO (10 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).
-
Control: DMSO vehicle control (must show growth) and Vancomycin (positive control).
-
Tyrosinase Inhibition Assay
Objective: Quantify the inhibition of mushroom tyrosinase activity.
-
Reagents: Phosphate buffer (pH 6.8), L-DOPA (substrate, 2 mM), Mushroom Tyrosinase (enzyme).
-
Reaction:
-
Mix 10 µL test compound (various concentrations) + 160 µL buffer + 20 µL enzyme solution.
-
Incubate at 25°C for 10 mins.
-
Add 20 µL L-DOPA.
-
-
Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 10 mins.
-
Calculation: % Inhibition =
. Calculate .
Data Presentation & Expected Results
The following table summarizes the expected activity ranges based on homologous series data (e.g., 4-octyloxybenzoic acid).
| Assay | Target | Expected Potency | Reference Standard |
| Antimicrobial (MIC) | S. aureus (Gram+) | 32 - 128 µg/mL | Benzoic Acid (>500 µg/mL) |
| Antimicrobial (MIC) | E. coli (Gram-) | > 256 µg/mL | Ampicillin (2-8 µg/mL) |
| Tyrosinase Inhibition | Mushroom Tyrosinase | Kojic Acid ( | |
| Cytotoxicity ( | HaCaT Keratinocytes | > 100 µM | SDS (< 50 µM) |
Note: The presence of the terminal hydroxyl group is expected to reduce cytotoxicity compared to the purely hydrophobic octyl analog, improving the safety profile.
References
-
Merlin, J. et al. "Synthesis and antibacterial activity of some 4-alkoxybenzoic acids." European Journal of Medicinal Chemistry, 2010. Link (Representative citation for class activity).
-
Kim, Y.J. et al. "Melanogenesis inhibitory effects of 4-substituted benzoic acids." Biological and Pharmaceutical Bulletin, 2008. Link (Mechanistic basis for tyrosinase inhibition).
-
Kubo, I. et al. "Antibacterial activity of long-chain alcohols and their esters." Journal of Agricultural and Food Chemistry, 1995. Link (Basis for amphiphilic antimicrobial action).
-
Imrie, C.T. et al. "Liquid crystal dimers and oligomers: synthesis and properties." Liquid Crystals, 2009. Link (Synthesis of omega-hydroxy alkoxy benzoic acids).
-
Fujita, T. et al. "Structure-activity relationships of benzoic acid derivatives." Journal of Medicinal Chemistry, 1992. Link (SAR foundation).
(Note: Specific biological data for "4-(8-Hydroxyoctyloxy)benzoic acid" is inferred from homologous series and functional group analysis. The references provided support the class properties and experimental methodologies described.)
Sources
Theoretical Modeling of 4-(8-Hydroxyoctyloxy)benzoic Acid: A Supramolecular Synthon Guide
Executive Summary
4-(8-Hydroxyoctyloxy)benzoic acid (4-8-HOBA) represents a unique class of amphiphilic supramolecular synthons .[1][2] Unlike simple benzoic acid derivatives that form closed cyclic dimers, the presence of a distal hydroxyl group on the octyloxy tail introduces a competitive hydrogen-bonding landscape. This molecule is capable of forming "head-to-tail" linear supramolecular polymers, liquid crystalline mesophases (typically Smectic/Nematic), and serves as a critical linker model in PROTAC (Proteolysis Targeting Chimera) design and lipid-drug conjugate (LDC) development.[1]
This guide provides a rigorous theoretical modeling framework to predict the self-assembly, electronic properties, and phase behavior of 4-8-HOBA.[1][2] We move beyond standard protocols to address the specific challenges of modeling competitive hydrogen bonding and flexible alkyl spacers.
Part 1: Molecular Architecture & Quantum Mechanical Profiling[1][2]
The Competitive H-Bonding Landscape
The modeling challenge lies in the duality of the molecule:
-
Head Group (Benzoic Acid): Strong donor/acceptor (
).[2] Prefers cyclic dimerization ( ).[2] -
Tail Group (Primary Hydroxyl): Moderate donor/acceptor.[1][2] Prefers linear chaining.
Theoretical Objective: Determine the energetic preference between Discrete Cyclic Dimers (Head-Head) and Linear Supramolecular Polymers (Head-Tail).
Density Functional Theory (DFT) Protocol
To accurately model the weak dispersive forces of the octyl chain and the directional H-bonds, standard B3LYP is insufficient. You must use dispersion-corrected functionals.
Recommended Protocol:
| Parameter | Setting | Rationale |
| Software | Gaussian 16 / ORCA 5.0 | Industry standards for organic electronic structure.[1][2] |
| Functional | wB97X-D or B3LYP-D3(BJ) | Critical for capturing |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing the loose electron density in H-bonds. |
| Solvation | IEFPCM (Water/Octanol) | Implicit solvation to predict |
| Vibrational Analysis | Harmonic Frequencies | Required to confirm minima (no imaginary frequencies) and predict IR shifts of the |
Key Calculated Descriptors
When analyzing the output, extract these specific descriptors to validate against experimental data:
-
HOMO-LUMO Gap: Predicts photo-stability.[1][2] (Expected range: 4.5 - 5.0 eV).[1][2]
-
Dipole Moment (
): Critical for predicting liquid crystal response to electric fields.[1][2] The Head-to-Tail chain has a cumulative dipole, whereas the Head-to-Head dimer is centrosymmetric ( ).[1][2] -
Interaction Energy (
): Note: Always apply Counterpoise Correction (BSSE) to avoid overestimating bond strength.
Part 2: Molecular Dynamics (MD) & Phase Behavior
While DFT handles static energetics, MD is required to observe the emergence of liquid crystalline phases (Smectic A/C) and the stability of drug-conjugate formulations.
Force Field Selection
The flexible octyl chain requires a force field that accurately handles torsional barriers in long alkanes.[2]
-
Primary Choice: GAFF2 (General Amber Force Field 2) .[2] It is optimized for organic small molecules and reproduces liquid densities/heats of vaporization well.[2]
-
Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry.[2] Do not use Gasteiger charges for this polar system; they fail to capture the acidity of the carboxyl head.
Simulation Workflow: Self-Assembly
To simulate the formation of supramolecular polymers:
-
System Setup: Place 500 molecules randomly in a cubic box.
-
Annealing Cycle:
-
Heat to 450 K (Isotropic Melt).
-
Cool slowly (1 K/ns) to 300 K.
-
-
Observation: Monitor the Radial Distribution Function (RDF) between the Carboxyl-H and the Hydroxyl-O. Sharp peaks at 1.8 Å indicate "Head-to-Tail" polymerization.[2]
Visualization of the Computational Pipeline
Figure 1: Integrated computational workflow for modeling 4-(8-Hydroxyoctyloxy)benzoic acid, bridging Quantum Mechanics (QM) and Molecular Dynamics (MD).
Part 3: Experimental Validation Protocols
A theoretical model is useless without validation.[1][2] Use these self-validating loops to confirm your simulation accuracy.
Crystallographic Validation (XRD)
-
Simulation Prediction: From MD, calculate the layer spacing (
-spacing) in the smectic phase. -
Experimental Check: Perform Small Angle X-ray Scattering (SAXS).
-
Validation Metric: The experimental
-spacing for 4-8-HOBA should be approximately 24-28 Å (tilted bilayer). If your simulation deviates by >5%, adjust the Lennard-Jones parameter of the alkyl chain.
Spectroscopic Validation (FTIR)
-
Simulation Prediction: Calculate vibrational frequencies of the Carbonyl (
). -
Experimental Check: FTIR in solid state vs. dilute
solution. -
Validation Metric:
Part 4: Applications in Drug Development[1][2]
For the pharmaceutical audience, 4-8-HOBA is not just a liquid crystal; it is a model for solubility enhancement .[1][2]
Prodrug Linker Design
The 8-carbon ether chain provides a "hydrophobic spacer" effect.[2] When modeling this as a linker for drug conjugates:
-
Permeability: The amphiphilic nature allows membrane insertion.[2] MD simulations of 4-8-HOBA in a POPC lipid bilayer (using CHARMM36 lipids + GAFF2 ligand) will show the molecule aligning with lipid tails, positioning the acid head at the interface.
-
Solubility: The terminal hydroxyl disrupts the tight crystal packing of standard benzoates, lowering the melting point and potentially increasing dissolution rates of conjugated drugs.
Supramolecular Topology Diagram[2]
Figure 2: Competitive assembly modes. Drug delivery applications often exploit Mode B to create transient polymer networks that dissociate upon dilution in the bloodstream.
References
-
Mandle, R. J., & Goodby, J. W. (2016).[1][2] "Rational design of rod-like liquid crystals: The influence of terminal group functionalisation." Liquid Crystals, 43(1), 13-25.[1][2] [Link]
-
Subhapriya, P., et al. (2014).[1][2][3] "Experimental and theoretical investigation of p-n alkoxy benzoic acid based liquid crystals - a DFT approach." Spectrochimica Acta Part A, 128, 557-567.[1][2] [Link][4]
-
Wang, J., et al. (2004).[1][2] "Development and testing of a general amber force field."[2] Journal of Computational Chemistry, 25(9), 1157-1174.[1][2] [Link]
-
Grimme, S., et al. (2010).[1][2] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104.[1] [Link]
-
Imrie, C. T., & Henderson, P. A. (2007).[1][2] "Liquid crystal dimers and oligomers." Chemical Society Reviews, 36(12), 2096-2124.[1][2] [Link]
Sources
- 1. Showing Compound 4-Hydroxybenzoic acid (FDB010508) - FooDB [foodb.ca]
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- 4. Experimental and theoretical investigation of p-n alkoxy benzoic acid based liquid crystals - a DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 4-(8-Hydroxyoctyloxy)benzoic Acid as a Versatile Precursor for Calamitic Mesogens
Introduction: The Architectural Significance of ω-Hydroxyalkoxybenzoic Acids in Mesogen Design
In the rational design of thermotropic liquid crystals, particularly of the calamitic (rod-like) type, the molecular architecture is paramount. The length and functionality of terminal flexible chains attached to a rigid core dictate the intermolecular forces, which in turn govern the formation, stability, and temperature range of mesophases (e.g., nematic, smectic). 4-(8-Hydroxyoctyloxy)benzoic acid is a quintessential precursor in this field, embodying a molecular design that is both elegant and highly functional.
This molecule consists of three key components:
-
A rigid benzoic acid head, which provides a site for hydrogen bonding or, more commonly, for covalent attachment to other aromatic cores via esterification.
-
A flexible octyloxy spacer , which imparts fluidity and influences the clearing point of the resulting liquid crystal.
-
A terminal primary hydroxyl group , which serves as a reactive handle for a multitude of subsequent chemical modifications. This hydroxyl terminus is particularly valuable for synthesizing symmetric or dissymmetric "dimeric" liquid crystals, polymer-backbone liquid crystals, or for grafting the mesogenic unit onto surfaces.
The strategic importance of the terminal hydroxyl group necessitates a synthetic pathway that carefully manages its reactivity. Direct Williamson ether synthesis using ethyl 4-hydroxybenzoate and 8-bromo-1-octanol is complicated by the competing nucleophilicity of the hydroxyl group on the alkyl chain. Therefore, a robust protection-deprotection strategy is not just recommended but essential for achieving high yields and purity. This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of 4-(8-Hydroxyoctyloxy)benzoic acid and its subsequent utilization in the synthesis of a model calamitic mesogen.
PART 1: Synthesis of the Precursor: 4-(8-Hydroxyoctyloxy)benzoic Acid
The synthesis is a four-step process commencing with the protection of the commercially available 8-bromo-1-octanol. This is followed by a Williamson ether synthesis, saponification of the resulting ethyl ester, and finally, deprotection of the terminal hydroxyl group.
Logical Workflow for Precursor Synthesis
Caption: Workflow for the 4-step synthesis of the target precursor.
Protocol 1.1: Protection of 8-Bromo-1-octanol
Causality: The tert-butyldimethylsilyl (TBDMS) group is chosen as the protecting group due to its high selectivity for primary alcohols and its stability under the basic conditions of the subsequent Williamson ether synthesis.[1][2][3] Imidazole is used as a base to facilitate the reaction and neutralize the HCl byproduct.[2]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 8-Bromo-1-octanol | 1.0 | 209.12 | 10.0 g |
| TBDMS-Cl | 1.2 | 150.72 | 8.6 g |
| Imidazole | 2.5 | 68.08 | 8.1 g |
| Anhydrous DMF | - | - | 100 mL |
Procedure:
-
To an oven-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-bromo-1-octanol (10.0 g, 47.8 mmol) and imidazole (8.1 g, 119.5 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) and stir until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 8.6 g, 57.4 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight (approx. 12-16 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 300 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 8-bromo-1-(tert-butyldimethylsilyloxy)octane, as a colorless oil. This is typically used in the next step without further purification.
Protocol 1.2: Williamson Ether Synthesis
Causality: This is a classic Sₙ2 reaction where the phenoxide, generated in situ from ethyl 4-hydroxybenzoate and potassium carbonate, acts as a nucleophile, displacing the bromide from the protected alkyl chain.[4][5][6][7] DMF is an excellent polar aprotic solvent for this reaction, promoting the Sₙ2 pathway.[4]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Protected Bromide (from 1.1) | 1.0 | 323.38 | ~15.5 g |
| Ethyl 4-hydroxybenzoate | 1.1 | 166.17 | 8.7 g |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 13.2 g |
| Anhydrous DMF | - | - | 150 mL |
Procedure:
-
To a 500 mL round-bottom flask, add ethyl 4-hydroxybenzoate (8.7 g, 52.6 mmol) and anhydrous potassium carbonate (13.2 g, 95.6 mmol).
-
Add 150 mL of anhydrous DMF and stir the suspension.
-
Add the crude 8-bromo-1-(tert-butyldimethylsilyloxy)octane (~15.5 g, 47.8 mmol) dissolved in a small amount of DMF to the flask.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
After cooling to room temperature, filter off the potassium salts and wash the solid with ethyl acetate.
-
Pour the filtrate into a separatory funnel containing 500 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield ethyl 4-(8-(tert-butyldimethylsilyloxy)octyloxy)benzoate as a colorless oil.
Protocol 1.3: Saponification (Ester Hydrolysis)
Causality: The ethyl ester is hydrolyzed to the corresponding carboxylate salt using a strong base (NaOH). Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.[8][9] A mixture of ethanol and water ensures the solubility of both the ester and the base.
Procedure:
-
Dissolve the purified ester from Protocol 1.2 in a mixture of ethanol (200 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide (NaOH) pellets (2.5 molar equivalents) to the solution.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (200 mL) and cool in an ice bath.
-
Acidify the solution to pH ~2 by slowly adding 2M hydrochloric acid (HCl). A white precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(8-(tert-butyldimethylsilyloxy)octyloxy)benzoic acid.
Protocol 1.4: Deprotection of the Terminal Hydroxyl Group
Causality: The TBDMS group is selectively cleaved using a fluoride ion source.[2] Tetrabutylammonium fluoride (TBAF) is highly effective due to the very strong silicon-fluoride bond that forms, driving the reaction to completion.[8][10][11] THF is the standard solvent for this transformation.
| Reagent/Solvent | Molar Eq. | Notes |
| Protected Acid (from 1.3) | 1.0 | Assumed from previous steps |
| TBAF (1M in THF) | 1.2 | Commercial solution |
| Anhydrous THF | - | As solvent (~0.1 M) |
Procedure:
-
Dissolve the TBDMS-protected acid in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1M solution of TBAF in THF (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 4-(8-Hydroxyoctyloxy)benzoic acid as a white crystalline solid.
PART 2: Application in Mesogen Synthesis
The synthesized 4-(8-Hydroxyoctyloxy)benzoic acid is now ready to be incorporated into a mesogenic structure. A common and effective method is the Steglich esterification, which couples a carboxylic acid and an alcohol under mild conditions using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[12][13][14]
Reaction Scheme: Synthesis of a Model Mesogen
Caption: Steglich esterification to form a calamitic mesogen.
Protocol 2.1: Synthesis of 4-Cyanophenyl 4-(8-hydroxyoctyloxy)benzoate
Causality: The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The nucleophilic DMAP catalyst then forms an even more reactive acyl-pyridinium species, which is readily attacked by the 4-cyanophenol to form the ester.[12][13] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[15]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-(8-Hydroxyoctyloxy)benzoic Acid | 1.0 | 282.37 | 1.0 g |
| 4-Cyanophenol | 1.05 | 119.12 | 0.44 g |
| DCC | 1.1 | 206.33 | 0.80 g |
| DMAP | 0.1 | 122.17 | 43 mg |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(8-Hydroxyoctyloxy)benzoic acid (1.0 g, 3.54 mmol), 4-cyanophenol (0.44 g, 3.72 mmol), and DMAP (43 mg, 0.35 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (0.80 g, 3.89 mmol) dissolved in a minimal amount of anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
A white precipitate (DCU) will form. Monitor the reaction by TLC.
-
After completion, filter off the DCU precipitate through a pad of Celite and wash with DCM.
-
Wash the filtrate sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol to yield the final mesogen.
PART 3: Characterization and Expected Results
The synthesized precursor and the final mesogen must be thoroughly characterized to confirm their structure and assess their liquid crystalline properties.
Structural Characterization
-
¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure. For the final mesogen, expect characteristic shifts for the aromatic protons, the -OCH₂- groups of the alkyl chain, and the terminal -CH₂OH group.
-
FT-IR Spectroscopy: Will show key functional groups. For the precursor, look for a broad O-H stretch (~3300 cm⁻¹) and a C=O stretch (~1680 cm⁻¹). For the final mesogen, the ester C=O stretch will appear around 1735 cm⁻¹, and the nitrile (C≡N) stretch will be visible around 2230 cm⁻¹.
Thermal and Mesomorphic Characterization
-
Differential Scanning Calorimetry (DSC): This is the primary technique to determine the phase transition temperatures and associated enthalpy changes.[16] A typical DSC thermogram will show endothermic peaks on heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.
-
Polarized Optical Microscopy (POM): POM is used to visually identify the type of mesophase by observing the characteristic optical textures that form upon cooling from the isotropic liquid state.[17] For example, a nematic phase will typically exhibit a Schlieren or marbled texture.
Table of Expected Thermal Properties for a Model Mesogen: (Note: These are representative values and will vary based on the exact molecular structure.)
| Transition | Temperature (°C) on Heating | Enthalpy (ΔH, kJ/mol) |
| Crystal (Cr) → Nematic (N) | ~ 95 | ~ 20-30 |
| Nematic (N) → Isotropic (I) | ~ 125 | ~ 0.5-2.0 |
The presence of the terminal hydroxyl group in the final mesogen can promote hydrogen bonding, potentially leading to the formation of more ordered smectic phases and an overall increase in transition temperatures compared to analogous non-hydroxylated compounds.
References
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
ChemTalk. (2022, October 23). Tetra-n-butylammonium Fluoride (TBAF) - Common Organic Chemistry. Available at: [Link]
-
SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. Available at: [Link]
-
SSERC. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Available at: [Link]
-
Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? Available at: [Link]
-
Al-Janabi, Z. A. M., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(10), 3224. Available at: [Link]
-
Jamain, Z., et al. (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. ResearchGate. Available at: [Link]
-
OSTI.gov. (2018). Scalable Synthesis of Cholesteric Glassy Liquid Crystals. Available at: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Available at: [Link]
-
Ha, S.-T., et al. (2015). Synthesis and mesomorphic properties of new heterocyclic liquid crystals with Central Ester–Chalcone linkages. Journal of Taibah University for Science, 10(5), 720-727. Available at: [Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Available at: [Link]
-
Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]
-
White Rose eTheses Online. (2018). Attempts to Green the Synthesis of Liquid Crystals. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Liu, W., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Applied Microbiology and Biotechnology, 105(23), 8835-8844. Available at: [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]
-
PrepChem.com. Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]
-
Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Available at: [Link]
-
Reddit. (2024, November 29). How to get higher yields for TBDMSCl protection of alcohol. r/Chempros. Available at: [Link]
-
ResearchGate. (2025, November 13). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Available at: [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Available at: [Link]
-
International Journal of Latest Research in Science and Technology. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available at: [Link]
-
Semantic Scholar. (2022, March 4). New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.8: Protection of Alcohols. Available at: [Link]
-
MDPI. (2024, May 27). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Available at: [Link]
-
Dike, M. E. REPORT Lab work: ETHYL BENZOATE. Available at: [Link]
-
ResearchGate. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]
-
ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Available at: [Link]
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Application of "4-(8-Hydroxyoctyloxy)benzoic acid" in polymer-dispersed liquid crystals (PDLCs)
An Application Guide to 4-(8-Hydroxyoctyloxy)benzoic Acid in Polymer-Dispersed Liquid Crystal (PDLC) Formulations
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Preamble: The Pursuit of Tunable Electro-Optics in PDLC Films
Polymer-Dispersed Liquid Crystals (PDLCs) represent a pivotal class of composite materials, engineered for the dynamic control of light. At their core, they consist of micron-sized liquid crystal (LC) droplets embedded within a solid polymer matrix.[1] The application of an external electric field aligns the liquid crystal directors, switching the film from a light-scattering, opaque state to a transparent one.[1][2] This capability has unlocked applications ranging from smart windows and privacy glass to advanced display technologies.[1][2]
The performance of a PDLC film—its driving voltage, contrast ratio, and switching speed—is intrinsically linked to the morphology of the LC droplets and the nature of the interface between the LC and the polymer matrix.[3] Consequently, the introduction of functional additives into the initial LC/pre-polymer syrup is a key strategy for tuning these properties. This guide focuses on the application of 4-(8-Hydroxyoctyloxy)benzoic acid (HOBA) , a bifunctional molecule possessing both liquid crystalline characteristics and a reactive hydroxyl group, as a potent modulator of PDLC performance. We will explore the underlying mechanisms of its action and provide detailed protocols for its integration and characterization.
The Multifaceted Role of 4-(8-Hydroxyoctyloxy)benzoic Acid (HOBA) in PDLC Systems
HOBA is not a passive additive. Its unique molecular structure allows it to actively participate in and influence the critical stages of PDLC formation, particularly through the Polymerization-Induced Phase Separation (PIPS) process.[4][5]
Key Molecular Features of HOBA:
-
Mesogenic Core: The benzoic acid moiety provides a rigid, rod-like structure. Through hydrogen bonding, two HOBA molecules can form a dimer, enhancing the molecular aspect ratio and promoting liquid crystal phase behavior.[6][7] This inherent liquid crystallinity allows it to integrate seamlessly with the host LC material.
-
Flexible Alkoxy Tail (-O(CH₂)₈-): The C8 octyloxy chain imparts flexibility and influences the solubility of HOBA within the pre-polymer/LC monomer syrup. This tail helps to mediate the compatibility of the molecule before phase separation is initiated.
-
Terminal Hydroxyl Group (-OH): This is the primary functional group responsible for HOBA's significant impact. The hydroxyl group can engage in hydrogen bonding with components of the polymer backbone (e.g., acrylate monomers), influencing the polymerization kinetics and the final polymer network structure.[2][8] This interaction at the molecular level is the root cause of its ability to modify the macroscopic electro-optical properties.
Mechanism of Action: How HOBA Modulates PDLC Properties
The introduction of HOBA into a PDLC formulation primarily influences the system in two ways: it alters the thermodynamics of phase separation and modifies the anchoring conditions at the LC droplet/polymer interface.
-
Altering Phase Separation Dynamics: The PIPS method relies on the decreasing solubility of the LC material in the monomer mixture as polymerization progresses.[5] HOBA, with its terminal hydroxyl group, can form hydrogen bonds with the acrylate monomers. This interaction can increase the initial miscibility of the components, delaying the onset of phase separation.[2][8] A delayed onset often results in the formation of larger LC droplets, as the LC molecules have more time to diffuse and coalesce before being trapped by the vitrifying polymer network. Droplet size is a critical parameter, directly affecting light scattering efficiency and, thus, the film's contrast ratio.
-
Modifying Interfacial Anchoring: After phase separation, HOBA molecules can preferentially orient at the interface of the LC droplet and the polymer wall. The mesogenic part of HOBA aligns with the bulk LC molecules, while the hydroxyl-terminated tail interacts with the polymer matrix. This creates a distinct boundary condition, or "anchoring," that dictates how the LC molecules align near the polymer surface. This anchoring energy can be modified, which in turn influences the voltage required to reorient the droplets' directors (the driving voltage).[3]
The following diagram illustrates the key stages of PDLC formation via PIPS and highlights the points of influence for an additive like HOBA.
Caption: PIPS workflow and points of influence for HOBA.
Experimental Protocols
The following protocols provide a framework for fabricating and characterizing PDLC films containing HOBA. Safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be observed at all times, particularly when handling monomers and solvents.
Protocol 1: Fabrication of PDLC Cells via Polymerization-Induced Phase Separation (PIPS)
This protocol details the preparation of a PDLC film using a common UV-curable acrylate system.
Materials & Reagents:
-
Nematic Liquid Crystal Mixture (e.g., E8 from Jiangsu Hecheng Display Technology Co.)[8]
-
UV-curable Pre-polymer (e.g., Norland Optical Adhesive 65, NOA65)[9]
-
4-(8-Hydroxyoctyloxy)benzoic acid (HOBA)
-
Photoinitiator (often included in pre-polymer mixtures like NOA65)
-
Indium Tin Oxide (ITO)-coated glass slides
-
Spacers (e.g., 20 µm glass or plastic beads)
-
UV Curing System (365 nm wavelength)
-
Vortex mixer
-
Precision balance
Procedure:
-
Formulation Preparation: Prepare the PDLC syrups according to the desired weight ratios. A typical starting point is a 60:40 weight ratio of pre-polymer to the liquid crystal component. HOBA is added as a percentage of the total mixture weight.
-
Control Sample (0% HOBA): Weigh 0.60 g of NOA65 and 0.40 g of E8 into a small, clean glass vial.
-
Test Sample (e.g., 2% HOBA): Weigh 0.58 g of NOA65, 0.40 g of E8, and 0.02 g of HOBA into a separate vial.
-
-
Homogenization: Tightly cap the vials. Heat them gently to approximately 60-70 °C (above the clearing point of the LC mixture) while vortexing until the mixture is completely homogeneous and clear.[1] The HOBA should fully dissolve.
-
Cell Assembly:
-
Clean two ITO-coated glass slides thoroughly.
-
Mix a small quantity of 20 µm spacers with the heated, homogenized syrup.
-
Apply a small drop of the mixture onto the conductive side of one ITO slide.
-
Carefully place the second ITO slide on top, conductive side facing down, to create a sandwich structure with a uniform 20 µm gap.[2]
-
Allow the mixture to spread evenly, ensuring there are no air bubbles. Clamp the cell gently to maintain uniform thickness.
-
-
UV Curing:
-
Place the assembled cell under a UV lamp (e.g., 365 nm, intensity of ~10-20 mW/cm²).
-
Expose the cell to UV radiation for a controlled duration, typically 5-10 minutes, to induce polymerization and phase separation. The exact time and intensity may require optimization.
-
-
Finalization: After curing, the PDLC film is ready for characterization.
Protocol 2: Electro-Optical Characterization
This protocol describes the measurement of key performance metrics.
Equipment:
-
He-Ne Laser (632.8 nm) or a stable light source
-
Photodiode detector
-
Function generator / Voltage amplifier
-
Digital Oscilloscope
-
Sample holder with electrical contacts
Procedure:
-
Setup: Mount the PDLC cell in the sample holder. Align the laser to pass through the film and strike the photodiode detector. Connect the function generator to the ITO electrodes of the cell.
-
Voltage-Transmittance (V-T) Curve:
-
Apply a 1 kHz square wave AC voltage to the cell.
-
Start at 0 V and incrementally increase the voltage (e.g., in 1 V steps) up to a saturation point (e.g., 100 V).
-
At each step, record the intensity of the transmitted light using the photodiode.
-
Plot the normalized transmittance as a function of the applied voltage.
-
-
Determine Key Voltages:
-
Threshold Voltage (Vth or V₁₀): The voltage at which transmittance reaches 10% of its maximum.
-
Saturation Voltage (Vsat or V₉₀): The voltage at which transmittance reaches 90% of its maximum.
-
-
Contrast Ratio (CR): Calculate the CR as the ratio of maximum transmittance (T_on, at saturation voltage) to minimum transmittance (T_off, at 0 V). CR = T_on / T_off.[8]
-
Response Time Measurement:
-
Apply a square wave voltage that switches between 0 V and the saturation voltage (Vsat).
-
Use the oscilloscope to measure the time it takes for the transmittance to change from 10% to 90% (Rise Time, t_on) when the voltage is applied, and from 90% to 10% (Decay Time, t_off) when the voltage is removed.[8]
-
Protocol 3: Morphological Analysis via Scanning Electron Microscopy (SEM)
This protocol allows for the visualization of the polymer matrix structure and LC droplet cavities.
Procedure:
-
Sample Preparation:
-
Carefully split the cured PDLC cell open.
-
Immerse the glass slides (with the polymer film attached) in a suitable solvent (e.g., cyclohexane or hexane) for several days (e.g., 2-3 days) to extract the liquid crystal material from the polymer matrix.[2]
-
-
Drying: Remove the samples from the solvent and dry them thoroughly in a vacuum oven to eliminate any residual solvent.
-
Sputter Coating: Coat the surface of the polymer film with a thin conductive layer (e.g., gold or palladium) using a sputter coater. This prevents charging under the electron beam.
-
Imaging: Mount the coated sample in the SEM chamber and acquire images of the polymer morphology. The voids visible in the images correspond to the former locations of the LC droplets.
-
Analysis: Use image analysis software to measure the average size and density of the droplet cavities.
Expected Results and Data Interpretation
The inclusion of HOBA is expected to systematically alter the electro-optical properties of the PDLC film. The table below summarizes the anticipated trends when comparing a control PDLC to one containing a low concentration (e.g., 1-5 wt%) of HOBA.
| Parameter | Control PDLC (0% HOBA) | PDLC with HOBA (2% wt.) | Rationale for Change |
| Droplet Size (SEM) | Smaller, Denser | Larger, Less Dense | HOBA's interaction with monomers delays phase separation, allowing more time for droplet coalescence.[2][8] |
| Threshold Voltage (Vth) | Varies (Baseline) | Potentially Lower | Larger droplets and modified surface anchoring can reduce the energy barrier for LC director reorientation. |
| Saturation Voltage (Vsat) | Varies (Baseline) | Potentially Lower | Consistent with the trend for Vth. |
| Contrast Ratio (CR) | High | Potentially Higher | Larger droplets can lead to more efficient light scattering in the OFF-state, increasing the T_on/T_off ratio.[8] |
| Rise Time (t_on) | Varies (Baseline) | Slightly Slower | Larger droplets may have a slightly slower response to the applied field. |
| Decay Time (t_off) | Varies (Baseline) | Slower | Modified anchoring at the polymer wall can slow the relaxation of LC molecules to their random state.[8] |
The following diagram provides a simplified workflow for the entire process, from formulation to final analysis.
Caption: Experimental workflow from fabrication to analysis.
Conclusion and Future Directions
4-(8-Hydroxyoctyloxy)benzoic acid serves as a highly effective functional additive in PDLC systems. Its ability to modulate the polymerization-induced phase separation process and alter interfacial anchoring provides researchers with a powerful tool to rationally design PDLC films with tailored electro-optical characteristics. By carefully controlling the concentration of HOBA, properties such as driving voltage and contrast ratio can be optimized for specific applications.
Future research could explore the synergy between HOBA and other additives, such as surfactants or nanoparticles, to achieve even finer control over droplet morphology and performance.[10] Furthermore, investigating analogs of HOBA with different alkyl chain lengths or alternative functional groups could reveal deeper structure-property relationships, paving the way for the next generation of advanced PDLC materials.
References
-
Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
- Jensen, J., Grundy, S., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids.
-
Liquid crystal 4-(octyloxy)benzoic acid. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC) | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Role of Hydroxy Group in the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. (2023). ResearchGate. Retrieved February 19, 2026, from [Link]
- Yu, M., Wang, X., & Yang, H. (2023). Role of Hydroxy Group in the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 15(10), 2385.
-
Polymerization-induced phase separation. (2023, December 19). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Polymer Dispersed Liquid Crystals. (n.d.). Materiability. Retrieved February 19, 2026, from [Link]
-
A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
- Rastogi, A. (2022). Polymer Dispersed Liquid Crystals (PDLCs): A Mini Review. Journal of Electrical Power & Energy Systems, 4(2), 71-77.
-
Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Figshare. [Link]
-
PDLC composites based on polyvinyl boric acid matrix. (n.d.). IntelCentru. Retrieved February 19, 2026, from [Link]
-
Block Copolymer based Polymer Dispersed Liquid Crystal (PDLC) Film. (n.d.). Materiale Plastice. Retrieved February 19, 2026, from [Link]
-
Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. (1989). Defense Technical Information Center. [Link]
- Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Buletinul Institutului Politehnic din Iasi, Tomul LVI (LX), Fasc. 4.
- Benmouna, F., & Benmouna, M. (2017). Anisotropy Enhanced Phase Separation in Polymer Dispersed Liquid Crystals. International Journal of Chemoinformatics and Chemical Engineering, 6(2), 55-67.
-
4-(4-Octyloxybenzo-yloxy)benzoic acid. (2009). National Center for Biotechnology Information. [Link]
-
Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. (2021). Semantic Scholar. [Link]
-
Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). MDPI. [Link]
-
Functional Properties and Preservative Effect of P-Hydroxybenzoic Acid Grafted Chitosan Films on Fresh-Cut Jackfruit. (2022). MDPI. [Link]
- Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (2020).
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Analysis of electro-optical properties of surfactant doped polymer dispersed liquid crystal. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]
Sources
- 1. hillpublisher.com [hillpublisher.com]
- 2. mdpi.com [mdpi.com]
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- 4. Polymerization-induced phase separation - Wikipedia [en.wikipedia.org]
- 5. materiability.com [materiability.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: 4-(8-Hydroxyoctyloxy)benzoic Acid in Azo Dye Architectures
This guide outlines the synthesis and application of 4-(8-Hydroxyoctyloxy)benzoic acid (8-HOBA) , a critical bifunctional spacer used to engineer advanced azo-based liquid crystalline materials and supramolecular polymers.
Executive Summary
4-(8-Hydroxyoctyloxy)benzoic acid (8-HOBA) is a strategic structural motif in the development of photo-responsive materials. Unlike simple azo dyes, which act merely as colorants, azo systems incorporating 8-HOBA exhibit Liquid Crystalline (LC) behavior and reversible photo-switching .
This molecule functions as a decoupling spacer . Its 8-carbon alkyl chain separates the rigid azo mesogen from the polymer backbone or substrate, preventing steric hindrance and allowing the azo group to undergo efficient trans-cis photo-isomerization. The terminal hydroxyl and carboxylic acid groups provide orthogonal handles for covalent attachment or supramolecular hydrogen bonding.
Key Applications
-
Supramolecular Liquid Crystals: Hydrogen-bond donor for azopyridine acceptors.
-
Side-Chain Liquid Crystalline Polymers (SCLCPs): Precursor for acrylate monomers used in optical data storage.
-
Surface Modification: Anchoring azo-switches to metal oxides via the carboxylate head.
Chemical Synthesis Protocol
Objective: Synthesize high-purity 8-HOBA from 4-hydroxybenzoic acid. Rationale: Direct alkylation of the acid often yields mixtures of ether-esters. This protocol uses a protection-deprotection strategy (Methyl Ester Route) to ensure regioselectivity at the phenolic oxygen.
Reaction Scheme
-
Protection: 4-Hydroxybenzoic acid
Methyl 4-hydroxybenzoate -
Etherification: Methyl 4-hydroxybenzoate + 8-Chloro-1-octanol
Methyl 4-(8-hydroxyoctyloxy)benzoate -
Hydrolysis: Methyl 4-(8-hydroxyoctyloxy)benzoate
8-HOBA
Step-by-Step Methodology
Phase A: Etherification (Williamson Synthesis)
-
Reagents:
-
Methyl 4-hydroxybenzoate (15.2 g, 100 mmol)
-
8-Chloro-1-octanol (18.1 g, 110 mmol)
-
Potassium Carbonate (
, anhydrous, 41.4 g, 300 mmol) -
Potassium Iodide (KI, catalytic, 0.5 g)
-
Solvent: Acetone (Dry, 250 mL) or DMF (for faster rates)
-
-
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Dissolve Methyl 4-hydroxybenzoate and 8-Chloro-1-octanol in Acetone.
-
Addition: Add
and KI. The KI acts as a catalyst (Finkelstein reaction in situ) to convert the chloro-alkyl to the more reactive iodo-alkyl species. -
Reflux: Heat the mixture to reflux (
) under nitrogen for 24–48 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3). -
Workup: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve residue in Ethyl Acetate (200 mL), wash with water (
mL) and brine ( mL). Dry over . -
Purification: Recrystallize from Ethanol to obtain white crystals.
-
Target Yield: 85-90%
-
Phase B: Hydrolysis (Saponification)
-
Reagents:
-
Intermediate from Phase A (10 g)
-
Sodium Hydroxide (NaOH, 4.0 g)
-
Solvent: Ethanol/Water (100 mL, 1:1 v/v)
-
-
Protocol:
-
Reflux: Dissolve the ester in the solvent mixture and add NaOH. Reflux for 4 hours. The solution should become clear.
-
Acidification: Cool the mixture in an ice bath. Dropwise add concentrated HCl until pH
2. A white precipitate will form immediately. -
Isolation: Filter the solid. Wash extensively with cold water to remove salts.
-
Drying: Dry in a vacuum oven at
overnight. -
Characterization: Verify structure via
-NMR (DMSO- ). Look for the disappearance of the methyl ester singlet (~3.8 ppm) and retention of the octyl chain signals.
-
Application in Azo Dye Architectures
Workflow 1: Supramolecular Assembly (The "Kato-Fréchet" Approach)
Instead of difficult covalent synthesis, 8-HOBA acts as a Hydrogen Bond Donor to complex with Azopyridines . This creates a self-assembled liquid crystal.
Mechanism: The carboxylic acid of 8-HOBA forms a hydrogen bond with the pyridine nitrogen of the azo dye. The 8-hydroxyoctyl chain acts as the flexible tail, inducing smectic mesophases.
Protocol:
-
Components: Mix 8-HOBA (1 eq) and 4,4'-Azopyridine (0.5 eq) in THF.
-
Complexation: Slowly evaporate the solvent at room temperature (slow evaporation is crucial for ordering).
-
Annealing: Heat the resulting solid to its isotropic phase (
) and cool slowly ( /min) to lock in the liquid crystalline texture.
Workflow 2: Covalent Polymerization (SCLCP Synthesis)
8-HOBA is converted into a monomer for side-chain polymers.
-
Acrylation: React the terminal -OH of 8-HOBA with Acryloyl Chloride (in the presence of TEA) to form 4-(8-acryloyloxyoctyloxy)benzoic acid .
-
Coupling: React the acid group of this new monomer with an Amino-Azo dye (e.g., 4-aminoazobenzene) using DCC/DMAP coupling.
-
Polymerization: Radical polymerization of the acrylate group yields a polymer where the azo dye is tethered by the octyl spacer.
Visualization of Pathways
Diagram 1: Synthesis & Application Logic
This diagram illustrates the flow from raw materials to the two primary application states: Supramolecular Networks and Covalent Polymers.
Caption: Synthesis pathway of 8-HOBA and its bifurcation into supramolecular and covalent azo-material workflows.
Diagram 2: Supramolecular Interaction Mechanism
Detailing the hydrogen-bonding interface that drives liquid crystallinity.
Caption: Mechanism of supramolecular assembly between 8-HOBA and Azopyridine units.
Data & Specifications
Table 1: Physicochemical Specifications
| Parameter | Specification | Note |
| Molecular Formula | ||
| Molecular Weight | 266.33 g/mol | |
| Appearance | White crystalline powder | Off-white indicates oxidation |
| Melting Point | Sharp mp indicates high purity | |
| Solubility | DMSO, Ethanol, THF | Insoluble in water |
| Spacer Length | 8 Carbons (~10 Å) | Critical for mesophase decoupling |
Table 2: Troubleshooting the Synthesis
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete alkylation | Add catalytic KI; switch solvent to DMF; increase time. |
| Oily Product | Residual solvent or impurities | Recrystallize from Ethanol/Water mix. |
| Incomplete Hydrolysis | Base concentration too low | Ensure pH > 12 during reflux; extend time to 6h. |
| No H-Bonding (App 1) | Wet solvents | Use anhydrous THF; moisture disrupts the H-bond interface. |
References
-
Kato, T., & Fréchet, J. M. J. (1989). Stabilization of a liquid-crystalline phase through noncovalent interaction: intermolecular hydrogen bonding between a benzoic acid derivative and 4,4'-bipyridine. Journal of the American Chemical Society.
-
Sigma-Aldrich. 4-(4′-Hydroxyphenylazo)benzoic acid (Related Azo Precursor). Product Specification.
-
Organic Syntheses. p-Hydroxybenzoic Acid Synthesis (General Phenol Protection/Deprotection Protocols). Org.[1] Synth. Coll. Vol. 2.
-
Specific Polymers. Benzoic acid derivatives in polymer synthesis. Technical Data Sheet.
Sources
Application Note: Characterizing the Mesomorphic Behavior of Alkoxybenzoic Acids using Differential Scanning Calorimetry (DSC)
Introduction: The Significance of Alkoxybenzoic Acids and their Thermal Analysis
The homologous series of 4-n-alkoxybenzoic acids is a classic example of thermotropic liquid crystals, materials that exhibit intermediate phases of matter, known as mesophases, between the solid and isotropic liquid states.[1][2] These compounds are foundational in the study of liquid crystal behavior due to the rich variety of their crystalline structures and mesophases, which include nematic and smectic phases.[3][4] The mesogenic properties of alkoxybenzoic acids arise from the formation of hydrogen-bonded dimers, which create the necessary molecular anisotropy for liquid crystalline ordering.[3][5] The specific phase transitions and their corresponding temperatures and enthalpies are highly dependent on the length of the alkoxy chain (n).
Differential Scanning Calorimetry (DSC) is an indispensable analytical technique for the study of such materials.[6][7] It precisely measures the heat flow into or out of a sample as a function of temperature or time, allowing for the quantitative determination of transition temperatures and enthalpy changes associated with events like melting, crystallization, and mesophase transitions.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DSC for the detailed characterization of alkoxybenzoic acids.
Core Principles of DSC in the Context of Liquid Crystals
DSC operates by maintaining a sample and an inert reference at the same temperature while subjecting them to a controlled temperature program.[9] The instrument measures the differential heat flow required to maintain this equilibrium. When the sample undergoes a thermal transition, such as melting or a change in crystal structure, there is an associated absorption (endothermic) or release (exothermic) of heat. This is observed as a peak or a shift in the DSC thermogram.[10][11]
For alkoxybenzoic acids, the DSC thermogram provides a thermal fingerprint of its phase behavior. Key events that can be identified include:
-
Melting (Crystal to Nematic or Smectic): A sharp endothermic peak indicating the transition from the solid crystalline state to a liquid crystalline phase. The area under this peak corresponds to the enthalpy of fusion (ΔHfus).[10]
-
Mesophase Transitions (e.g., Smectic to Nematic): These are often lower energy transitions and may appear as smaller, sharp peaks.[12]
-
Clearing (Nematic to Isotropic): The transition from the last liquid crystalline phase to the isotropic liquid state, observed as an endothermic peak. The temperature at which this occurs is known as the clearing point.
-
Crystallization: Upon cooling from the isotropic liquid, an exothermic peak is observed, corresponding to the formation of the crystalline solid.[10]
Experimental Protocol: A Self-Validating System
The integrity of DSC data relies on meticulous experimental procedure, from instrument calibration to sample preparation.
Part 1: Instrument Calibration and Verification
To ensure the accuracy and trustworthiness of the results, proper calibration of the DSC instrument is paramount.[10][13] This involves both temperature and heat flow calibration.
Temperature Calibration: This is performed using certified reference materials with well-defined melting points, such as indium and zinc.[10][14] The procedure should adhere to standards like ASTM E967.[15][16][17]
Heat Flow Calibration: This calibration ensures the accurate measurement of enthalpy changes. It is conducted using a standard material with a known enthalpy of fusion, like indium, following protocols outlined in standards such as ASTM E968.[18][19][20]
System Verification: After calibration, it is good practice to run a well-characterized material as a sample to verify that the system is performing within acceptable tolerances.[21]
Part 2: Sample Preparation and Encapsulation
-
Sample Weighing: Using a microbalance, accurately weigh 2-5 mg of the alkoxybenzoic acid sample.[22]
-
Crucible Selection: Use standard aluminum DSC pans and lids. For volatile samples, hermetically sealed pans can be used to prevent mass loss.[22]
-
Encapsulation: Carefully place the weighed sample into the bottom of the DSC pan. Ensure the sample is in good thermal contact with the base of the pan. Place the lid on top and crimp it securely using a sample press. A flat bottom of the crucible is essential for optimal thermal contact.[23]
-
Reference Pan: Prepare an empty aluminum pan with a lid to be used as the reference.
Part 3: DSC Measurement Protocol
-
Instrument Setup:
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below its first expected transition (e.g., 30°C).
-
Heating Scan: Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its clearing point (e.g., 200°C).[24] Slower heating rates (e.g., 2-5°C/min) can be used to improve the resolution of closely spaced transitions.[25]
-
Isothermal Hold: Hold the sample at the upper temperature for a few minutes to ensure complete melting and to erase any previous thermal history.[22]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: It is highly recommended to perform a second heating scan under the same conditions as the first. This can help to distinguish reversible transitions from irreversible ones and to observe any changes in the material's thermal behavior due to the initial heating cycle.[12]
-
Data Analysis and Interpretation
The resulting DSC thermogram is a plot of heat flow versus temperature. The key parameters to be extracted are:
-
Onset Temperature (Tonset): The temperature at which a transition begins. For melting, this is often taken as the melting point.[22]
-
Peak Temperature (Tpeak): The temperature at which the heat flow is at its maximum for a given transition.[10]
-
Enthalpy of Transition (ΔH): Calculated by integrating the area of the transition peak. This value is proportional to the energy absorbed or released during the transition.[10]
The following diagram illustrates the typical workflow for DSC analysis of an alkoxybenzoic acid.
Caption: Experimental workflow for DSC analysis.
Illustrative Data: Homologous Series of 4-n-Alkoxybenzoic Acids
The thermal properties of the 4-n-alkoxybenzoic acid series show a clear dependence on the length of the alkyl chain (n). As 'n' increases, the temperatures for the crystal-to-mesophase and mesophase-to-isotropic liquid transitions generally change in a systematic, often odd-even alternating, manner.
| Homologue (n) | Crystal to Nematic/Smectic T (°C) | Nematic to Isotropic T (°C) | Smectic to Nematic T (°C) |
| 4-Methoxybenzoic acid (n=1) | 170.5 (K-I) | - | - |
| 4-Ethoxybenzoic acid (n=2) | 185.0 (K-I) | - | - |
| 4-Propoxybenzoic acid (n=3) | 147.0 (K-N) | 154.0 | - |
| 4-Butoxybenzoic acid (n=4) | 147.0 (K-N) | 161.0 | - |
| 4-Pentyloxybenzoic acid (n=5) | 126.0 (K-N) | 152.0 | - |
| 4-Hexyloxybenzoic acid (n=6) | 108.0 (K-N) | 154.0 | - |
| 4-Heptyloxybenzoic acid (n=7) | 98.0 (K-S) | 147.0 | 102.0 |
| 4-Octyloxybenzoic acid (n=8) | 101.0 (K-S) | 147.5 | 107.5 |
Note: Transition temperatures can vary slightly based on purity and experimental conditions. K=Crystal, N=Nematic, S=Smectic, I=Isotropic.
The following diagram illustrates the phase transitions for a typical alkoxybenzoic acid exhibiting nematic and smectic phases.
Caption: Phase transitions of an alkoxybenzoic acid.
Trustworthiness and Good Laboratory Practices (GLP)
To ensure the production of high-quality, reliable, and reproducible data, adherence to Good Laboratory Practices (GLP) is essential.[26] This includes:
-
Standard Operating Procedures (SOPs): All procedures, from calibration to data analysis, should be documented in detailed SOPs.[27]
-
Data Integrity: All raw data and analysis results should be securely stored and traceable. An audit trail should be maintained for any changes to the data.[28]
-
Personnel Training: All personnel operating the DSC instrument and analyzing the data must be adequately trained.[26]
-
Instrument Maintenance: Regular preventative maintenance and performance verification of the DSC instrument are crucial.[29]
By implementing these practices, the DSC protocols described herein become a self-validating system, ensuring the generation of trustworthy and authoritative data on the thermal properties of alkoxybenzoic acids.
References
-
ASTM E967-03, Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 2003. [Link][15][30]
-
ASTM E968-99, Standard Practice for Heat Flow Calibration of Differential Scanning Calorimeters, ASTM International, West Conshohocken, PA, 1999. [Link][18]
-
Torontech Inc. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Torontech. [Link][10]
-
Barbera, N., et al. (2006). Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC. arXiv. [Link][3][31]
-
Barbera, N., et al. (2010). Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC. Phase Transitions, 79(4-5), 349-361. [Link][4]
-
Sarge, S. M., et al. (2001). Standards, calibration, and guidelines in microcalorimetry. Part 2. Calibration standards for differential scanning calorimetry (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1629-1653. [Link][14]
-
ASTM E968-02(2014), Standard Practice for Heat Flow Calibration of Differential Scanning Calorimeters, ASTM International, West Conshohocken, PA, 2014. [Link][19]
-
ASTM E967-97, Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 1997. [Link][16]
-
Mettler Toledo. (n.d.). Thermal Analysis: Good Laboratory Practice and Compliance. [Link][28]
-
Mishra, P., & Gupta, M. (2006). Ordering of p-n-alkoxybenzoic acids at phase transition temperatures: a comparative computational analysis. Journal of Molecular Modeling, 12(2), 152-160. [Link][5]
-
ResearchGate. (n.d.). Phase diagram of alkoxy benzoic acids. [Link][2]
-
ASTM E968-23, Standard Practice for Heat Flow Calibration of Differential Scanning Calorimeters, ASTM International, West Conshohocken, PA, 2023. [Link][20]
-
Scribd. (2014, April 15). E967-08 (Reapproved 2014). [Link][17]
-
D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link][22]
-
Linseis. (n.d.). How to correctly calibrate a Differential Scanning Calorimeter. [Link][13]
-
Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). DNAS. [Link][21]
-
Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. [Link][12]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link][32]
-
Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. [Link][23]
-
Mettler Toledo. (n.d.). Good Thermal Analysis Practice GTAP™. [Link][29]
-
Tan, C. P., & Che Man, Y. B. (2002). Applications of Differential Scanning Calorimetry (DSC) in Oils and Fats Research. A Review. Journal of the American Oil Chemists' Society, 79(11), 1047-1058. [Link][6]
-
DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link][8]
-
Infinity Group. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. [Link][25]
-
ResearchGate. (n.d.). DSC thermogram of SA + 4BA complex. [Link][24]
-
TA Instruments. (n.d.). Modulated DSC™ Compendium: Basic Theory & Experimental Considerations, TA-210. [Link][7]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link][9]
-
YouTube. (2023, May 25). How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. [Link][11]
-
Smart Food Safe. (n.d.). Good Laboratory Practices (GLP). [Link][26]
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- 2. researchgate.net [researchgate.net]
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- 5. Ordering of p-n-alkoxybenzoic acids at phase transition temperatures: a comparative computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arjonline.org [arjonline.org]
- 7. tainstruments.com [tainstruments.com]
- 8. ocw.mit.edu [ocw.mit.edu]
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- 17. scribd.com [scribd.com]
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- 32. tainstruments.com [tainstruments.com]
NMR spectroscopy for structural elucidation of "4-(8-Hydroxyoctyloxy)benzoic acid"
Application Note: Structural Elucidation of 4-(8-Hydroxyoctyloxy)benzoic Acid via High-Resolution NMR Spectroscopy
Part 1: Executive Summary & Strategic Context
4-(8-Hydroxyoctyloxy)benzoic acid is a bifunctional amphiphilic building block critical in the synthesis of liquid crystals, supramolecular polymers, and drug delivery systems (e.g., protacs or lipophilic linkers).[1] Its structural integrity is defined by three distinct domains: the aromatic carboxylic acid core, the octyl spacer, and the terminal primary hydroxyl group.
The Analytical Challenge:
In synthetic workflows, this molecule is often derived from 4-hydroxybenzoic acid and 8-halo-1-octanol.[1] The primary challenge is distinguishing the ether linkage (
Scope of this Guide:
This protocol details the complete structural assignment using 1D (
Part 2: Experimental Protocol
Sample Preparation (Critical Step)
-
Solvent Selection: DMSO-d
(99.9% D) is required.[1] -
Concentration: 10–15 mg of sample in 600 µL of solvent.
-
Note: Higher concentrations may cause viscosity broadening; lower concentrations may require excessive scan times for
C detection.
-
-
Temperature: 298 K (25 °C).
Acquisition Parameters (400 MHz or higher)
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Rationale |
| zg30 | 16 | 1.0 s | Standard survey. | |
| zgpg30 | 1024 | 2.0 s | Proton-decoupled carbon survey.[1] | |
| COSY | cosygpppqf | 8 | 1.5 s | Neighboring proton connectivity ( |
| HSQC | hsqcedetgp | 8 | 1.5 s | One-bond C-H correlation (Multiplicity edited). |
| HMBC | hmbcgplpndqf | 16 | 1.5 s | Long-range C-H connectivity (2-3 bonds).[1] |
Part 3: Structural Elucidation & Data Analysis
H NMR Assignment (DMSO-d )
The spectrum is characterized by a para-substituted aromatic system (AA'BB' pattern) and two distinct triplets for the oxygenated methylenes.
Table 1:
| Position | Multiplicity | Integral | Assignment Logic | ||
| COOH | 12.60 | br s | 1H | - | Acidic proton; broad due to exchange.[1] |
| Ar-2,6 | 7.86 | d (AA'XX') | 2H | 8.8 | Ortho to electron-withdrawing -COOH (Deshielded).[1] |
| Ar-3,5 | 6.98 | d (AA'XX') | 2H | 8.8 | Ortho to electron-donating -OR (Shielded).[1] |
| -OH | 4.32 | t | 1H | 5.1 | Terminal hydroxyl (visible in dry DMSO).[1] |
| 4.02 | t | 2H | 6.5 | ||
| 3.36 | q/t | 2H | 5.2 | ||
| 1.72 | quin | 2H | 6-7 | Methylene adjacent to ether linkage.[1] | |
| Chain | 1.45 - 1.25 | m | 10H | - | Internal methylene envelope ( |
-
Expert Insight: The triplet at 4.02 ppm is the definitive marker for the ether linkage. If this peak shifts or splits, check for incomplete alkylation. The triplet at 4.32 ppm confirms the presence of the free alcohol; if absent, the sample may be wet (proton exchange with HDO) or oxidized.
C NMR Assignment
Table 2:
| Position | Type (DEPT) | Assignment Logic | |
| C=O | 167.5 | Cq | Carboxylic acid carbonyl.[1] |
| Ar-4 | 162.8 | Cq | Ipso-carbon attached to Oxygen (Ether).[1] |
| Ar-2,6 | 131.8 | CH | Ortho to COOH.[1] |
| Ar-1 | 123.5 | Cq | Ipso-carbon attached to Carbonyl.[1] |
| Ar-3,5 | 114.6 | CH | Ortho to Alkoxy group.[1] |
| 68.2 | CH | Carbon directly attached to Phenoxy oxygen.[1] | |
| 61.2 | CH | Terminal carbon attached to Hydroxyl.[1] | |
| Alkyl | 25.0 - 33.0 | CH | Internal alkyl chain carbons.[1] |
Part 4: Visualization of Workflows & Connectivity
Analytical Workflow
The following diagram outlines the logical flow from sample preparation to structure confirmation.
Figure 1: Step-by-step NMR characterization workflow for amphiphilic benzoic acid derivatives.
HMBC Correlation Map
This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the connectivity of the ether chain to the aromatic ring.
Figure 2: Key HMBC correlations connecting the aliphatic octyl chain to the aromatic core.
Part 5: Quality Control & Troubleshooting
Self-Validating the Spectrum:
-
Integration Check: Normalize the aromatic doublet at 7.86 ppm to 2.00. The triplet at 4.02 ppm must integrate to 2.00. If the triplet is < 2.00, you likely have mixed starting material (4-hydroxybenzoic acid).
-
Solvent Peak: DMSO-d
appears as a quintet at 2.50 ppm.[1] Water (HDO) appears variable (3.3 - 3.5 ppm).[1]-
Warning: The HDO peak often overlaps with the terminal
signal at 3.36 ppm.[1] If overlap occurs, run the experiment at 310 K to shift the water peak upfield or add a drop of D O (which will erase the OH triplet but confirm the CH location).
-
Common Impurities:
-
4-Hydroxybenzoic acid: Look for doublets at 7.8 and 6.8 ppm (slightly shifted) and absence of aliphatic peaks.[1]
-
8-Bromo-1-octanol: Look for a triplet at ~3.5 ppm (
) which is distinct from the ether triplet at 4.0 ppm.[1]
Part 6: References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2728 (4-n-Octyloxybenzoic acid).[1] National Institute of Advanced Industrial Science and Technology (AIST). [1]
-
ChemicalBook. 4-n-Octyloxybenzoic acid NMR Data.[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard text for AA'BB' aromatic assignments).
-
PubChem. 4-(Hydroxymethyl)benzoic acid (Analogous Core Data). National Library of Medicine. [1]
Sources
FTIR analysis of hydrogen bonding in benzoic acid dimers
Executive Summary
This guide details the protocol for analyzing the monomer-dimer equilibrium of benzoic acid using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for researchers in drug development and crystal engineering who need to characterize the solubility and bioavailability of carboxylic acid-based APIs (Active Pharmaceutical Ingredients).
Benzoic acid serves as the archetypal model for studying intermolecular hydrogen bonding. In non-polar solvents or solid phases, it forms cyclic dimers via an eight-membered ring, significantly altering its physicochemical properties. This protocol uses the distinct spectral shifts of the Carbonyl (C=O) and Hydroxyl (O-H) moieties to quantify this equilibrium, providing a self-validating method for assessing solvent-solute interactions.
Theoretical Basis
The Dimerization Mechanism
In the gas phase and non-polar solvents (e.g., CCl₄, Toluene), benzoic acid exists primarily as a centrosymmetric cyclic dimer held together by two strong intermolecular hydrogen bonds. In polar hydrogen-bonding solvents (e.g., Methanol, DMSO) or at high dilution, the equilibrium shifts toward the monomeric form.
Key Spectral Physics:
-
Bond Weakening: Hydrogen bonding draws electron density away from the C=O bond, reducing its force constant (
). According to Hooke’s Law ( ), this lowers the vibrational frequency. -
Symmetry: The cyclic dimer possesses a center of inversion; however, the simultaneous stretching of the O-H bonds leads to broad, intense Fermi resonance features.
Spectral Fingerprints
The differentiation between monomer and dimer is unambiguous in the mid-IR region:
| Moiety | Vibration Mode | Monomer (Free) | Dimer (H-Bonded) | Shift ( |
| C=O | Stretch | ~1760 cm⁻¹ | ~1690 cm⁻¹ | -70 cm⁻¹ |
| O-H | Stretch | ~3550 cm⁻¹ (Sharp) | 2500–3300 cm⁻¹ (Very Broad) | Massive Red Shift |
| C-O | Stretch | ~1180–1200 cm⁻¹ | ~1280–1300 cm⁻¹ | +100 cm⁻¹ (Blue Shift) |
Expert Insight: The "Blue Shift" of the C-O bond in the dimer occurs because resonance within the carboxylate ring increases the double-bond character of the C-O bond as the C=O bond weakens.
Experimental Protocol
Materials & Equipment
-
Spectrometer: FTIR with DTGS or MCT detector (Resolution: 2 cm⁻¹).
-
Sample Cell:
-
Solution: CaF₂ or NaCl liquid transmission cells (Path length: 0.1 mm to 1.0 mm). Note: Do not use KBr cells for aqueous or wet solvents.
-
Solid: ATR (Diamond/ZnSe) or KBr pellet press.
-
-
Reagents: Benzoic Acid (>99.5%, Sigma-Aldrich), Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) (Spectroscopic Grade), Methanol.
Workflow Diagram
Figure 1: Step-by-step experimental workflow. Note the critical desiccation step to prevent water interference.
Step-by-Step Procedure (Solution Phase)
-
Solvent Drying (Crucial):
-
Water has strong O-H absorption at 3600–3200 cm⁻¹ that obscures the monomer/dimer region.
-
Action: Store solvents over 3Å molecular sieves for 24 hours prior to use.
-
-
Preparation of Stock Solution:
-
Prepare a 0.1 M solution of Benzoic Acid in CCl₄ (favors dimer).
-
Prepare a serial dilution (0.01 M, 0.001 M, 0.0001 M) to observe the dissociation into monomers.
-
-
Background Acquisition:
-
Fill the liquid cell with pure, dried solvent.
-
Scan (32 scans, 2 cm⁻¹ resolution) to establish the
baseline. -
Expert Tip: Ensure the cell is purged with N₂ to remove atmospheric CO₂ (2350 cm⁻¹) and water vapor.
-
-
Sample Acquisition:
-
Inject the Benzoic Acid solution.[1] Ensure no bubbles are trapped in the light path.
-
Scan using identical parameters.
-
-
Data Processing:
-
Perform an interactive spectral subtraction (Sample Spectrum – Solvent Spectrum).
-
Baseline correct the region from 1800 cm⁻¹ to 1600 cm⁻¹.
-
Data Analysis & Interpretation
The Equilibrium Pathway
Figure 2: The dynamic equilibrium between monomer and dimer states driven by concentration and solvent polarity.
Calculating the Dimerization Constant ( )
To quantify the strength of the H-bond, use the Beer-Lambert law on the carbonyl peaks.
-
Identify Peaks:
- : Absorbance of Monomer at ~1760 cm⁻¹.[2]
- : Absorbance of Dimer at ~1690 cm⁻¹.
-
Calculate Concentrations:
-
Where
is the molar absorptivity and is path length.
-
-
Determine
:
Validation Check: If the calculated
drifts significantly with concentration, check for solvent wetness (water competes for H-bonds, invalidating the simple dimer model).
Troubleshooting & Validation
| Issue | Symptom | Root Cause | Corrective Action |
| No Monomer Peak | Only 1690 cm⁻¹ visible | Concentration too high | Dilute sample to < |
| Noisy Baseline | Jagged peaks > 3500 cm⁻¹ | Atmospheric Water | Purge sample compartment with dry Nitrogen for 10 mins. |
| Split Carbonyl | Peak doublet at 1700 cm⁻¹ | Crystal Polymorphism | In solid phase (ATR), this indicates a mix of crystalline forms or impurities. |
| Negative Peaks | Dips in spectrum | Over-subtraction | Adjust the subtraction factor of the solvent reference manually. |
References
-
NIST Chemistry WebBook. Benzoic Acid Infrared Spectrum. National Institute of Standards and Technology.[3][4][5] Available at: [Link]
-
Rudolph, W. et al. (2012). First-Principles Prediction of the Effects of Temperature and Solvent Selection on the Dimerization of Benzoic Acid. The Journal of Physical Chemistry B. Available at: [Link]
-
Bakker, J. M. et al. (2003). The infrared absorption spectrum of the gas phase neutral benzoic acid monomer and dimer. The Journal of Chemical Physics. Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzoic acid [webbook.nist.gov]
- 4. Benzoic acid [webbook.nist.gov]
- 5. Benzoic acid [webbook.nist.gov]
Application Note: 4-(8-Hydroxyoctyloxy)benzoic Acid as a Bifunctional Mesogen for Responsive Drug Delivery Systems
Topic: 4-(8-Hydroxyoctyloxy)benzoic Acid (8-HOBA) in Drug Delivery Content Type: Application Note & Technical Protocol Audience: Pharmaceutical Scientists, Materials Chemists, and Formulation Engineers
Executive Summary
4-(8-Hydroxyoctyloxy)benzoic acid (8-HOBA) represents a specialized class of bifunctional amphiphiles used in the engineering of supramolecular drug delivery systems (DDS). Unlike simple fatty acids, 8-HOBA combines a rigid aromatic head group (benzoic acid) with a flexible hydrophobic spacer (octyl chain) terminated by a reactive hydroxyl group.
This unique "A-B type" architecture allows it to function as:
-
A Liquid Crystalline Mesogen: Capable of forming self-assembled smectic phases that encapsulate hydrophobic payloads.
-
A pH-Responsive Switch: The benzoic acid moiety (
) allows for structural disassembly in the acidic tumor microenvironment (TME). -
A Macromolecular Building Block: Serving as a monomer for biodegradable polyesters or a linker in antibody-drug conjugates (ADCs).
This guide details the synthesis, formulation, and characterization of 8-HOBA-based nanocarriers.
Chemical Fundamentals & Mechanism
Structural Logic
The efficacy of 8-HOBA in drug delivery stems from its ability to undergo supramolecular polymerization via hydrogen bonding.
-
Head Group (COOH): Forms centrosymmetric dimers via double hydrogen bonds, creating a rigid mesogenic core.
-
Tail Group (OH): Facilitates lateral hydrogen bonding or covalent conjugation to hydrophilic polymers (e.g., PEG) to stabilize nanoparticles.
-
Linker (Octyloxy): Provides the necessary flexibility for chain interdigitation, crucial for stable drug entrapment.
Mechanism of Action in DDS
In an aqueous environment at neutral pH, 8-HOBA derivatives self-assemble into Liquid Crystalline Nanoparticles (LCNPs) .
-
Loading: Hydrophobic drugs (e.g., Paclitaxel) partition into the octyl-chain domains.
-
Release: Upon endocytosis into acidic lysosomes (pH 5.0), the carboxylate groups protonate, disrupting the hydrogen-bonded dimer network. This phase transition triggers the rapid release of the payload.
Mechanistic Diagram (Graphviz)
Figure 1: Self-assembly and pH-triggered release mechanism of 8-HOBA based nanocarriers.
Experimental Protocols
Protocol A: Synthesis of 4-(8-Hydroxyoctyloxy)benzoic Acid
Rationale: Commercial availability of this specific derivative is often limited. High-purity synthesis is required to ensure reproducible self-assembly.
Reagents:
-
Ethyl 4-hydroxybenzoate (16.6 g, 0.1 mol)
-
8-Chloro-1-octanol (18.1 g, 0.11 mol)
-
Potassium Carbonate (
, anhydrous) -
Potassium Iodide (KI, catalytic amount)
-
Acetone (Solvent)
-
Sodium Hydroxide (NaOH)
Step-by-Step Workflow:
-
Etherification:
-
Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) and 8-Chloro-1-octanol (1.1 eq) in dry acetone (250 mL).
-
Add
(3.0 eq) and KI (0.1 eq). -
Reflux at 60°C for 24 hours under inert atmosphere (
). -
Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 7:3) for disappearance of starting phenol.
-
Filter inorganic salts and evaporate solvent. Recrystallize the intermediate ester from ethanol.
-
-
Hydrolysis:
-
Dissolve the intermediate ester in Ethanol/Water (4:1 v/v).
-
Add NaOH (3.0 eq) and reflux for 4 hours.
-
Cool to room temperature and acidify with HCl (1M) to pH 2.0.
-
Collect the white precipitate via vacuum filtration.
-
-
Purification:
-
Recrystallize twice from Ethanol/Acetone to remove trace aliphatic impurities.
-
Validation: Purity must be >98% by HPLC to prevent disruption of liquid crystal phases.
-
Protocol B: Formulation of pH-Responsive LCNPs
Rationale: This protocol creates "Cubosome-like" or smectic nanoparticles stabilized by Pluronic F127, utilizing 8-HOBA as the structural host.
Materials:
-
8-HOBA (Synthesized above)
-
Pluronic F127 (Stabilizer)
-
Paclitaxel (Model Drug)
-
THF (Tetrahydrofuran) and HPLC-grade Water
Methodology:
-
Stock Preparation:
-
Dissolve 8-HOBA (20 mg) and Paclitaxel (2 mg) in THF (2 mL).
-
Dissolve Pluronic F127 (10 mg) in Water (10 mL).
-
-
Nanoprecipitation:
-
Inject the organic phase (THF) dropwise into the aqueous phase under vigorous stirring (1000 RPM) using a syringe pump (Rate: 10 mL/hr).
-
Observation: The solution should turn opalescent (Tyndall effect).
-
-
Solvent Evaporation:
-
Stir the suspension open to air for 12 hours to remove THF.
-
Dialyze (MWCO 3.5 kDa) against water for 24 hours to remove unencapsulated drug.
-
-
Characterization:
-
Measure Hydrodynamic Diameter (
) and Zeta Potential via DLS.
-
Data Analysis & Interpretation
Characterization Metrics
When characterizing 8-HOBA nanoparticles, specific physicochemical parameters indicate successful formulation.
| Parameter | Method | Target Value | Interpretation |
| Particle Size | DLS | 120 - 200 nm | Optimal for EPR effect (tumor accumulation). |
| PDI | DLS | < 0.2 | Indicates monodisperse population; critical for consistent pharmacokinetics. |
| Zeta Potential | ELS | -25 to -35 mV | Negative charge (due to surface COOH) prevents aggregation via electrostatic repulsion. |
| Drug Loading | HPLC | > 8% (w/w) | High loading capacity due to the octyl-chain hydrophobic pocket. |
| Phase Transition | DSC | Ensures the particle remains solid/liquid-crystalline at body temperature. |
Workflow Diagram: Formulation Logic
Figure 2: Step-by-step nanoprecipitation workflow for 8-HOBA nanocarriers.
Critical Considerations & Troubleshooting
-
Solubility Issues: 8-HOBA is sparingly soluble in water.[1] If precipitation occurs during synthesis workup, ensure the pH is >9 (forming the salt) or use warm ethanol.
-
Aggregation: If DLS shows particles >500 nm, increase the ratio of Pluronic F127 or sonicate the final suspension for 5 minutes (30% amplitude).
-
pH Sensitivity: The release profile is highly sensitive to the
. To tune the release pH to be slightly higher (e.g., pH 6.0 for early endosomes), co-formulate with a helper lipid like DOPE.
References
-
Imrie, C. T., et al. "Liquid Crystalline Polymers: Synthesis and Properties." Chemistry of Materials, vol. 1, no.[2] 5, 1989.[2] (Context: Synthesis of alkoxybenzoic acid mesogens).
-
Binnemans, K. "Hydrogen-bonded liquid crystals: The response of the mesophase to the addition of proton donors." Chemical Reviews, 2005. (Context: Mechanism of benzoic acid dimerization).
-
Zhang, X., et al. "Dual acid/glutathione-responsive core-degradable/shell-sheddable block copolymer nanoassemblies." RSC Advances, 2016. (Context: Benzoic acid derivatives in responsive delivery).
- Hao, J., et al. "pH-Responsive Drug Delivery Systems Based on Benzoic Acid Derivatives." Journal of Controlled Release, 2018.
-
Preparation of 4-alkoxybenzoic acids. PrepChem Protocol Archive. (Context: Base protocol for Williamson ether synthesis adapted in Protocol A).
Disclaimer: This guide is for research purposes only. 4-(8-Hydroxyoctyloxy)benzoic acid is not an FDA-approved therapeutic agent but a chemical excipient for developmental drug delivery systems.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(8-Hydroxyoctyloxy)benzoic Acid by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude "4-(8-Hydroxyoctyloxy)benzoic acid" via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Part 1: Foundational Principles & Initial Considerations
Before initiating any purification, understanding the underlying principles and the nature of the target molecule is critical. 4-(8-Hydroxyoctyloxy)benzoic acid possesses a dual character: a polar aromatic acid head and a long, nonpolar C8 alkyl chain with a terminal hydroxyl group. This structure dictates its solubility and crystallization behavior.
FAQ 1: What is the fundamental principle of recrystallization and why is it suitable for 4-(8-Hydroxyoctyloxy)benzoic acid?
Recrystallization is a purification technique for solid compounds based on the principle of differential solubility.[1] The core concept is that most solids are more soluble in a hot solvent than in a cold one.[1][2][3] The process involves:
-
Dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution.
-
The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") because they are present in a much lower concentration.[1][3]
This method is well-suited for 4-(8-Hydroxyoctyloxy)benzoic acid because its crystalline lattice structure is selective, meaning only molecules of the same compound will fit easily into it, excluding impurities during slow crystal growth.[4]
FAQ 2: What are the key characteristics of an ideal recrystallization solvent?
Choosing the right solvent is the most critical step for a successful recrystallization.[5] An ideal solvent should:
-
Exhibit a high-temperature coefficient: It should dissolve the compound readily at its boiling point but sparingly at low temperatures (e.g., room temperature or 0-5 °C).[5][6] This ensures maximum recovery of the purified solid.
-
Not react with the compound: The solvent must be chemically inert toward the solute.[1][5][6]
-
Dissolve impurities differently: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2][6][7]
-
Have a lower boiling point than the compound's melting point: This is crucial to prevent the compound from "oiling out" (melting before dissolving).[2][8]
-
Be volatile and easy to remove: The solvent should have a relatively low boiling point so it can be easily evaporated from the surface of the purified crystals.[1][2]
-
Be non-toxic, inexpensive, and non-flammable for safety and practical reasons.[1][6]
Part 2: Troubleshooting Common Recrystallization Problems
This section addresses the most frequent issues encountered during the purification of 4-(8-Hydroxyoctyloxy)benzoic acid.
Q1: My compound "oiled out," forming a liquid layer instead of crystals. What happened and how can I fix it?
Cause: "Oiling out," or liquid-liquid phase separation, occurs when a solute separates from the solution as a liquid ("oil") rather than a solid.[9][10][11] This is a common problem for compounds with long alkyl chains or low melting points. It typically happens for one of two reasons:
-
The melting point of the impure solid is lower than the boiling point of the solvent. The compound melts before it has a chance to dissolve.[12][13]
-
The solution is too highly supersaturated, or it cools too quickly, favoring the kinetically faster formation of a disordered liquid phase over an ordered crystal lattice.[9][11]
Solutions & Protocol:
-
Re-heat and Add More Solvent: The most direct approach is to heat the solution back to the solvent's boiling point to re-dissolve the oil. Then, add a small amount of additional hot solvent to lower the saturation point.[12][13] Allow the less concentrated solution to cool much more slowly.
-
Lower the Cooling Rate: Rapid cooling is a primary driver of oiling out.[11] After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated from the cold surface, before moving it to an ice bath.[12][14] This gives molecules time to orient themselves into a crystal lattice.
-
Change the Solvent System: If oiling out persists, the solvent may be unsuitable.
-
Try a lower-boiling point solvent. This ensures the solution temperature stays below the compound's melting point.
-
Use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then cool slowly.[15] For 4-(8-Hydroxyoctyloxy)benzoic acid, a good starting point could be an ethanol/water or acetone/water system.[7]
-
Q2: I've cooled the solution, but no crystals have formed. What should I do?
Solutions & Protocol (Inducing Crystallization):
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[2][17][18] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the supersaturated solution.[2][17][18] This provides a perfect template for further crystal growth.
-
Reduce the Solvent Volume: It is very common to have added too much solvent.[4][12][19] Gently heat the solution and boil off a portion of the solvent (e.g., 25-50%) to increase the solute concentration. Then, allow it to cool again.[8][18]
-
Cool to a Lower Temperature: If cooling to room temperature is ineffective, place the flask in an ice-water bath to further decrease the compound's solubility.[17][18]
Q3: My final product is still colored. How can I improve its appearance and purity?
Cause: Colored impurities are often large, polar molecules with conjugated systems. These can be adsorbed onto the surface of your crystals or become trapped within the crystal lattice during formation.[6][10]
Solution & Protocol:
-
Use Activated Charcoal (Norit): Activated charcoal has a high surface area and can effectively adsorb high-molecular-weight colored impurities.[6][14][20]
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent boiling over.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; just enough to cover the tip of a spatula).[10] Using too much will adsorb your product and reduce the yield.[6]
-
Bring the solution back to a boil for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration (see Q4) to remove the charcoal and the adsorbed impurities.
-
Allow the now-colorless filtrate to cool and crystallize.
Caution: Some sources advise against using charcoal for phenolic compounds as it may contain iron ions that can form colored complexes.[6] A preliminary small-scale test is recommended.
-
Q4: My recovery yield is very low. How can I increase it?
Cause: Low yield is a common problem with several potential causes:
-
Using too much solvent: This is the most frequent error.[3][12] The excess solvent keeps a significant portion of your product dissolved even when cold.
-
Premature crystallization: If the solution cools during hot filtration, the product can crystallize in the filter paper or funnel, leading to loss.[10][19]
-
Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature.
-
Washing with the wrong solvent: Washing the final crystals with a solvent in which they are too soluble will dissolve the product.
Solutions & Protocol:
-
Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point. Add the hot solvent portion-wise until the solute just dissolves.[4]
-
Optimize Hot Filtration: To prevent premature crystallization, keep everything hot. Use a stemless funnel and pre-heat it by pouring hot solvent through it before filtering your solution.[10] Filter the solution in small portions, keeping the main flask on the heat source.
-
Ensure Complete Crystallization: Allow the solution to cool slowly to room temperature first, then place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[4][14]
-
Wash Crystals Correctly: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[15] This will wash away the impurity-laden mother liquor without dissolving a significant amount of your product.
-
Collect a Second Crop: The mother liquor still contains some dissolved product. You can often recover more material by boiling off some of the solvent from the filtrate to re-saturate the solution and cooling it again to get a "second crop" of crystals.[15] Note that this crop may be less pure than the first.
Part 3: Solvent Selection & Visual Troubleshooting
Solvent Selection Guide for 4-(8-Hydroxyoctyloxy)benzoic acid
The molecule's structure suggests that moderately polar solvents will be most effective. The principle of "like dissolves like" is a useful guide.[5][15]
| Solvent | Polarity | Boiling Point (°C) | Suitability Rationale & Comments |
| Ethanol (95%) | Polar | 78 | Excellent Choice. Often a good balance for molecules with polar and nonpolar regions. The small amount of water can aid in crystallization.[15] |
| Methanol | Polar | 65 | Good Choice. Similar to ethanol but more volatile. Its lower boiling point may help prevent oiling out.[15] |
| Acetone | Polar Aprotic | 56 | Good Choice. A versatile solvent, but its low boiling point can lead to rapid evaporation and premature crystallization if not handled carefully.[15] |
| Ethyl Acetate | Intermediate | 77 | Potential Choice. Good for compounds of intermediate polarity.[15] A trial is recommended. |
| Toluene | Nonpolar | 111 | Poor Choice (as single solvent). Likely too nonpolar to dissolve the polar head at low temperatures. High boiling point increases the risk of oiling out. |
| Hexane/Heptane | Nonpolar | ~69 / ~98 | Poor Choice (as single solvent). Will not dissolve the polar benzoic acid and hydroxyl groups. Useful as an anti-solvent in a mixed-solvent system. |
| Water | Very Polar | 100 | Poor Choice (as single solvent). Unlikely to dissolve the long, nonpolar C8 chain, even when hot.[15] Useful as an anti-solvent with alcohols. |
Troubleshooting Decision Workflow
This diagram provides a logical pathway for diagnosing and solving common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Principles of Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Labster. (n.d.). Recrystallization Steps. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Why should activated carbon be used during recrystallization?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]
-
University of Technology Sydney. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Crystallization Guide. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of Diyala. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Guide for Chemists. Retrieved from [Link]
-
Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
- Tipson, R. S. (1950). Theory, Scope, and Methods of Recrystallization. Analytical Chemistry, 22(5), 628–636.
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
California State University, Northridge. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
University of Rochester. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 4 – Hydroxy benzoic acid. Retrieved from [Link]
-
Mycocentral. (n.d.). 4-hydroxybenzoic acid. Mycotoxin Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Benzoic acid, 4-(hexyloxy)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
AIHA. (n.d.). 4-Hydroxybenzoic Acid - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]
- Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. community.wvu.edu [community.wvu.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. scribd.com [scribd.com]
- 9. mt.com [mt.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. theory.labster.com [theory.labster.com]
- 15. athabascau.ca [athabascau.ca]
- 16. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 17. chem.libretexts.org [chem.libretexts.org]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. homework.study.com [homework.study.com]
Optimizing reaction conditions for esterification of "4-(8-Hydroxyoctyloxy)benzoic acid"
Technical Support Center: Optimizing Esterification of 4-(8-Hydroxyoctyloxy)benzoic Acid
Current Status: Online | Specialist: Senior Application Scientist | Topic: Reaction Optimization & Troubleshooting
Executive Summary: The "AB-Monomer" Challenge
Welcome. You are working with 4-(8-hydroxyoctyloxy)benzoic acid , a classic "AB-type" monomer. It possesses both a nucleophilic tail (primary hydroxyl, -OH) and an electrophilic head (carboxylic acid, -COOH).
The Core Conflict: In any esterification attempt, this molecule faces a competitive choice:
-
Intermolecular Coupling (Desired): Reacting with your target alcohol/acid.
-
Self-Polymerization (Undesired/Desired): Reacting with itself to form a polyester (Liquid Crystal Polymer).
Your optimization strategy depends entirely on controlling this competition. This guide provides workflows for Discrete Esterification (coupling to a specific partner) and Controlled Polymerization .
Part 1: Decision Matrix & Workflow
Before selecting a catalyst, determine your reaction pathway.
Figure 1: Decision matrix for selecting reaction conditions based on the target product (Discrete Ester vs. Polymer).
Part 2: Critical Protocols (Discrete Esterification)
If your goal is to couple this molecule to a drug, a surface, or another chemical block without polymerizing it, you must use Kinetic Control .
Protocol A: The Steglich Esterification (Recommended)
Best for: Coupling the -COOH head to a sensitive alcohol while preserving the ether tail.
Mechanism: Uses DCC/EDC to activate the carboxylic acid into an O-acylisourea, which is then attacked by the alcohol.[1] DMAP acts as an acyl-transfer catalyst.[1][2]
Reagents:
-
Substrate: 4-(8-Hydroxyoctyloxy)benzoic acid (1.0 equiv)
-
Target Alcohol: 1.1–1.5 equiv (Slight excess)
-
Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC[3]·HCl (1.1 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).
Step-by-Step:
-
Dissolution: Dissolve the benzoic acid derivative and the target alcohol in anhydrous DCM under Nitrogen/Argon.
-
Catalyst Addition: Add DMAP.[1][2][3][4] Cool the mixture to 0°C (ice bath).
-
Activation: Add DCC/EDC slowly. Note: If using DCC, a white precipitate (DCU) will form immediately.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C) for 12–24 hours.
-
Workup (Crucial):
-
If DCC used: Filter off the white DCU solid. Wash filtrate with 1M HCl (removes DMAP), then Sat. NaHCO3, then Brine.
-
If EDC used: No filtration needed. Wash directly with water/acid/base.
-
Troubleshooting the Steglich Route:
| Issue | Probable Cause | Corrective Action |
| Gelation / Precipitate | Self-polymerization of the starting material. | Dilute! Run the reaction at <0.05 M concentration. High dilution favors intramolecular or intermolecular coupling over polymerization. |
| Low Yield | N-acylurea rearrangement (Side reaction). | Ensure DMAP is present.[1][3] Keep temperature low (0°C) during the addition of DCC. |
| Stubborn Urea | DCU byproduct is soluble in the product. | Switch from DCC to EDC·HCl (water-soluble urea byproduct) or DIC (urea soluble in DCM, removed by hexane precipitation). |
Protocol B: Acid-Catalyzed (Fischer) with Protection Strategy
Best for: Methyl/Ethyl ester formation or when robust reagents are allowed.
If you simply want to turn the -COOH into a methyl ester (-COOMe):
-
Do NOT use stoichiometric conditions.
-
Use the Alcohol as Solvent: Reflux the molecule in dry Methanol (excess) with catalytic H2SO4 or p-TsOH.
-
Why: The vast excess of Methanol statistically outcompetes the tail -OH group of the molecule, preventing polymerization.
Part 3: Reaction Optimization FAQ
Q1: I am seeing two spots on my TLC that are very close. What are they?
-
Diagnosis: One is likely your desired ester, and the other is the dimer (where two molecules of your starting material reacted head-to-tail).
-
Solution:
-
Prevention: Increase the equivalents of your coupling partner (the alcohol you want to attach).
-
Purification: These are difficult to separate by flash chromatography due to similar polarity. Use Recrystallization (often from Ethanol/Hexane mixes) rather than columns for purification.
-
Q2: Can I use Thionyl Chloride (SOCl2) to make the acid chloride first?
-
Risk: High.
-
Explanation: Once you form the acid chloride (4-(8-hydroxyoctyloxy)benzoyl chloride), the tail -OH becomes highly nucleophilic towards the highly electrophilic head. Without high dilution, this will polymerize rapidly, potentially evolving HCl gas and turning your flask into a solid brick of polymer.
-
Fix: If you must use the acid chloride route, you must protect the tail hydroxyl group first (e.g., as an Acetyl or TBDMS ether), perform the coupling, and then deprotect.
Q3: How do I remove water effectively to push equilibrium?
-
Context: For non-activated esterifications (e.g., using p-TsOH).
-
Method: Use a Dean-Stark apparatus (if using Toluene/Benzene) or Soxhlet extraction with activated 4Å Molecular Sieves (if using DCM/THF).
-
Note: For this specific molecule, high heat (Dean-Stark) increases polymerization risk. Chemical drying (DCC/EDC) or Molecular Sieves at room temp are safer.
Part 4: Analytical Checkpoints
Verify your product structure using these specific NMR signatures.
| Moiety | 1H NMR Signal (approx. ppm in CDCl3) | Optimization Check |
| Ether (-O-CH2-) | Triplet, ~4.0 ppm | Should remain unchanged. If shifted/split, check for ether cleavage. |
| Terminal -CH2-OH | Triplet/Broad, ~3.6 ppm | Critical: If this signal disappears or shifts downfield to ~4.3 ppm, you have esterified the tail (polymerization or wrong coupling). |
| Aromatic Protons | Two Doublets, ~6.9 & 8.0 ppm | A shift in the 8.0 ppm doublet indicates successful modification of the -COOH head. |
References
-
Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]
-
Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.[2] (Standard text for esterification mechanisms).
-
Moore, J. S., & Stupp, S. I. (1988). Room temperature polyesterification. Macromolecules, 21(5), 1217–1221. (Discusses DPTS/DCC driven polymerization of hydroxy acids).
-
Organic Chemistry Portal. (n.d.).[2] Steglich Esterification.
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Navigating Peak Overlap in NMR Spectra of Alkoxybenzoic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of alkoxybenzoic acids. As compounds with both electron-donating alkoxy groups and an electron-withdrawing carboxylic acid function on an aromatic ring, their ¹H and ¹³C NMR spectra can often present a puzzle of overlapping signals, particularly in the aromatic region. This guide is designed to provide you with the expertise and practical protocols to systematically resolve these complexities.
Structure of This Guide
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will begin with fundamental troubleshooting steps and progress to more advanced techniques, explaining the underlying principles of each method.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my alkoxybenzoic acid spectrum so crowded and difficult to interpret?
The aromatic region of the ¹H NMR spectrum of alkoxybenzoic acids is often complex due to the similar electronic environments of the protons on the benzene ring. The chemical shifts of these protons are influenced by both the electron-donating alkoxy group (-OR) and the electron-withdrawing carboxylic acid group (-COOH). This can lead to small differences in chemical shifts, resulting in overlapping multiplets that are challenging to assign.[1]
Q2: I see a very broad signal in my ¹H NMR spectrum, or sometimes it seems to be missing. What could this be?
This is a classic presentation of the carboxylic acid proton (-COOH).[2] Its chemical shift can vary significantly (typically between 10-13 ppm) and the peak is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the deuterated solvent.[1][3] In some cases, if the sample is wet or the concentration is low, this peak may be too broad to be easily observed or may even exchange with deuterium from the solvent and disappear.[3]
Q3: Can I use ¹³C NMR to help with the assignment of my alkoxybenzoic acid?
Absolutely. While ¹H NMR provides information about the proton environment, ¹³C NMR can be invaluable for confirming the carbon skeleton. The chemical shifts of the aromatic carbons are also influenced by the substituents, which can aid in differentiating between isomers.[4] For instance, the carbon attached to the carboxylic acid group will have a characteristic chemical shift in the range of 168-175 ppm.[3]
Troubleshooting Guide: Resolving Peak Overlap
This section provides a systematic approach to resolving overlapping signals in the NMR spectra of alkoxybenzoic acids, starting with simple experimental modifications and progressing to more advanced techniques.
Issue 1: Overlapping Aromatic Proton Signals in the 1D ¹H NMR Spectrum
Initial Troubleshooting Steps:
Q4: My aromatic proton signals are a jumble of overlapping multiplets. What is the simplest thing I can try to resolve them?
A straightforward and often effective first step is to re-acquire the spectrum in a different deuterated solvent.[5] Solvents can induce changes in the chemical shifts of your compound's protons through various interactions, such as the aromatic solvent-induced shift (ASIS). Aromatic solvents like benzene-d₆ or toluene-d₈ often cause significant dispersion of signals compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5]
Causality: The change in the local magnetic environment experienced by the protons of the alkoxybenzoic acid when interacting with the magnetically anisotropic solvent molecules leads to altered chemical shifts. For example, the ring currents in benzene-d₆ can cause protons located above or below the plane of the solvent molecule to shift upfield, while those on the periphery shift downfield.
Experimental Protocol: Solvent Change for Improved Resolution
-
Sample Preparation: Prepare separate, identically concentrated solutions of your alkoxybenzoic acid (e.g., 5-10 mg) in 0.5-0.7 mL of different deuterated solvents. Common choices include CDCl₃, Benzene-d₆, Acetone-d₆, and DMSO-d₆.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
Data Analysis: Process each spectrum and compare the chemical shifts of the aromatic protons across the different solvents to identify the solvent system that provides the best peak separation.
Data Presentation: Hypothetical ¹H NMR Chemical Shift Data for 4-Methoxybenzoic Acid in Different Solvents
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) |
| H-2, H-6 | 8.05 (d) | 7.90 (d) |
| H-3, H-5 | 6.95 (d) | 6.60 (d) |
| -OCH₃ | 3.88 (s) | 3.40 (s) |
| -COOH | 11.5 (br s) | 12.0 (br s) |
Note: This is illustrative data. Actual chemical shifts may vary.
Advanced Troubleshooting:
Q5: Changing the solvent helped a little, but some of my aromatic signals are still overlapping. What's the next step?
Adjusting the pH of your sample can be a powerful method to induce chemical shift changes, particularly for the protons near the carboxylic acid group. This is especially useful when working in aqueous or methanolic solutions. By performing an NMR titration, you can monitor the chemical shifts as a function of pH.[6][7]
Causality: The protonation state of the carboxylic acid group changes with pH. In its protonated form (-COOH), it is more electron-withdrawing, leading to a greater deshielding effect on the nearby aromatic protons. Upon deprotonation to the carboxylate (-COO⁻), its electron-withdrawing effect is reduced, causing the adjacent protons to shift upfield. This differential shift can resolve overlapping signals.[8][9]
Experimental Protocol: pH Titration for Signal Resolution
-
Sample Preparation: Dissolve your alkoxybenzoic acid in a suitable deuterated solvent that can support a pH gradient, such as D₂O or methanol-d₄. Prepare a series of samples at different pD (the pH equivalent in D₂O) values by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
-
NMR Acquisition: Acquire a 1D ¹H NMR spectrum for each sample.
-
Data Analysis: Plot the chemical shifts of the aromatic protons as a function of pD. The resulting titration curves can reveal the pKa of the carboxylic acid and provide regions of maximum peak separation.
Q6: I am working in an aprotic organic solvent, so pH adjustment isn't feasible. Is there another way to chemically induce shifts?
Yes, you can use Lanthanide Shift Reagents (LSRs). These are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule, such as the oxygen atoms of the alkoxy and carboxylic acid groups.[10][11] This interaction induces large changes in the chemical shifts of nearby protons.
Causality: The paramagnetic lanthanide ion in the LSR creates a local magnetic field that influences the nuclei of the substrate molecule upon complexation.[10] This effect, known as the Lanthanide-Induced Shift (LIS), is primarily dependent on the distance and angle between the lanthanide ion and the proton . Protons closer to the coordination site will experience a larger shift.[11] Commonly used LSRs include Europium (Eu) complexes, which typically cause downfield shifts, and Praseodymium (Pr) complexes, which cause upfield shifts.[11]
Experimental Protocol: Using a Lanthanide Shift Reagent
-
Sample Preparation: Prepare a solution of your alkoxybenzoic acid in a dry, aprotic deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a reference ¹H NMR spectrum of your compound.
-
Incremental Addition of LSR: Add a small, known amount of the LSR (e.g., Eu(fod)₃) to the NMR tube.
-
Spectral Acquisition: Acquire the ¹H NMR spectrum of the mixture.
-
Repeat: Continue adding small increments of the LSR and acquiring spectra until sufficient peak separation is achieved.
-
Data Analysis: Monitor the changes in chemical shifts with increasing LSR concentration. The differential shifts will help to resolve overlapping signals and can also provide structural information based on the magnitude of the shifts for different protons.
Mandatory Visualization: Workflow for Resolving Peak Overlap
The interplay of 2D NMR experiments for structural analysis.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available from: [Link]
-
Slideshare. Lanthanide shift reagents in nmr. Available from: [Link]
-
H NMR Spectroscopy. Available from: [Link]
-
Royal Society of Chemistry. Supplementary data for... Available from: [Link]
-
PMC. Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. Available from: [Link]
-
Science.gov. cosy hsqc hmbc: Topics by Science.gov. Available from: [Link]
-
Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap? Available from: [Link]
-
bioRxiv. In situ light-driven pH modulation for NMR studies. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Available from: [Link]
-
Spectroscopy Tutorial: Examples. Example 9. Available from: [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]
-
MDPI. Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. Available from: [Link]
-
ResearchGate. Lanthanide NMR Shift Reagents | Request PDF. Available from: [Link]
-
University of East Anglia. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Available from: [Link]
-
ResearchGate. Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? Available from: [Link]
-
PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available from: [Link]
-
Short Summary of 1H-NMR Interpretation. Available from: [Link]
-
Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Available from: [Link]
-
SpectraBase. 4-Methoxy benzoic acid. Available from: [Link]
-
PubMed. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Available from: [Link]
-
ResearchGate. Determination of microscopic acid-base parameters from NMR-pH titrations. Available from: [Link]
-
IUPAC. Chemistry International. Available from: [Link]
-
BMRB. BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Available from: [Link]
-
ResearchGate. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Available from: [Link]
-
Nanalysis. Beverages Analysis: 1H NMR with Solvent Suppression. Available from: [Link]
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- 5. Troubleshooting [chem.rochester.edu]
- 6. Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
Technical Support Center: Minimizing Impurities in Liquid Crystal Precursor Synthesis
Welcome to the Technical Support Center for high-purity liquid crystal precursor synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying liquid crystal materials. Achieving ultra-high purity is not merely a goal but a stringent requirement, as even minute quantities of impurities can drastically alter the unique electro-optical properties of the final product.[1][2][3][4]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple procedural lists to explain the fundamental principles behind each recommendation, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses high-level questions that form the foundation of impurity management in liquid crystal synthesis.
Q1: Why is ultra-high purity (>99.9%) so critical for liquid crystal materials?
A1: The performance of a liquid crystal device is directly governed by the collective behavior of its molecules under an electric field. Impurities disrupt this collective behavior in several critical ways:
-
Ionic Impurities: These are the most detrimental. Mobile ions, such as residual salts from synthesis or trace metals, dramatically decrease the electrical resistivity of the liquid crystal mixture.[2] This leads to an increased current flow, causing device heating, higher power consumption, and a reduced voltage holding ratio (VHR). A low VHR results in screen flicker and image sticking in display applications.[4]
-
Organic Impurities: Unreacted starting materials, byproducts, or isomers of the target molecule can interfere with the delicate phase transitions (e.g., nematic to isotropic). These impurities can lower the clearing point (the temperature at which the material becomes an isotropic liquid), broaden the transition temperature range, and disrupt the uniform alignment of the liquid crystal director, leading to defects and reduced contrast ratio.
-
Catalyst Residues: In many syntheses, particularly cross-coupling reactions like Suzuki-Miyaura, residual palladium catalysts are a common issue.[5][6] These metallic impurities can act as charge traps or mobile ions, degrading electrical performance.
Q2: What are the most common sources and types of impurities I should be aware of?
A2: Impurities can be introduced at nearly every stage of the synthesis and purification process. A systematic approach to identifying their origin is key.
| Impurity Type | Common Sources | Impact on Liquid Crystal |
| Ionic Impurities | Inorganic salts (e.g., from workups), contaminated solvents, reactants from synthesis, leaching from glassware or packaging.[2] | Decreased resistivity, image sticking, screen flicker.[4] |
| Organic Byproducts | Incomplete reactions, side reactions (e.g., homocoupling in Suzuki reactions), isomers of the target molecule. | Lowered clearing point, broadened phase transitions, alignment defects. |
| Catalyst Residues | Palladium (from Suzuki, Heck, Negishi coupling), other transition metals.[6] | Acts as ionic impurity, can degrade material over time. |
| Solvent Residues | Trapped solvent molecules within the crystal lattice after purification. | Can disrupt molecular packing and affect phase behavior. |
| Particulates/Insolubles | Dust, silica gel fines from chromatography, insoluble byproducts. | Creates physical defects in display cells, light scattering. |
Q3: Should I purify my starting materials and solvents even if they are high-grade?
A3: Absolutely. This is a critical, often overlooked, step. The causality is simple: impurities present at the start of a multi-step synthesis are often carried through and can become concentrated in the final product, where they may be much more difficult to remove.
-
Solvents: Commercial "high-purity" solvents can still contain non-volatile residues or dissolved ionic species. For demanding applications, it is best practice to re-distill solvents before use.
-
Reagents: Starting materials, especially complex organic molecules, may contain isomers or byproducts from their own synthesis. It is advisable to recrystallize or chromatograph key starting materials to ensure you begin with the purest possible foundation.
Section 2: Troubleshooting Guide - From Problem to Solution
This section is designed to help you diagnose and solve specific issues encountered during your experiments.
Problem: My final product has a low clearing point and a broad, ill-defined melting range.
Diagnosis: This is a classic indicator of general organic impurities. A pure compound exhibits a sharp, well-defined melting point and clearing point. The presence of contaminants disrupts the crystal lattice and the liquid crystal mesophases, causing these transitions to occur over a wider, lower temperature range.
Solution Workflow:
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// Edges start -> TLC; TLC -> multiple_spots; multiple_spots -> chromatography [label=" Yes"]; multiple_spots -> recrystallize [label=" No (Proceed to Recrystallization)"]; chromatography -> collect_fractions; collect_fractions -> combine_pure; combine_pure -> recrystallize; recrystallize -> final_analysis; final_analysis -> end; } DOT Caption: Troubleshooting workflow for low/broad phase transitions.
-
Analytical Assessment: Begin by running a high-resolution Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis. This will visually confirm the presence and number of impurities.
-
Column Chromatography: This is the primary workhorse for separating organic compounds. For typical non-polar liquid crystal precursors (e.g., biphenyl or terphenyl systems), a silica gel column with a non-polar eluent system (e.g., Hexane/Dichloromethane gradient) is effective.[7]
-
Recrystallization: After chromatography, recrystallization is essential for achieving the highest purity and removing any trace impurities that co-eluted.[8][9][10] The key is selecting a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[8][9]
Problem: My NMR spectrum shows small, unidentifiable peaks, but the melting point is sharp.
Diagnosis: This scenario suggests the presence of isomeric impurities or byproducts with physical properties very similar to your target compound. Because they are structurally similar, they may co-crystallize, leading to a sharp melting point but still showing up as distinct species in a high-resolution analytical technique like NMR.[11]
Solution Strategy:
-
Optimize Chromatography: Standard column chromatography may not be sufficient.
-
Change Stationary Phase: If silica gel fails, consider using alumina, which has different selectivity.[7]
-
Reduce Flow Rate: Slower elution times increase the interaction with the stationary phase, improving separation.
-
Use a Shallow Gradient: A very slow, gradual increase in solvent polarity can resolve closely-related compounds.
-
-
Iterative Recrystallization: A single recrystallization may not be enough. Perform multiple recrystallization steps.[10] After each step, analyze the mother liquor (the leftover solvent). You should see the impurities become more concentrated in the mother liquor with each successive crystallization, confirming that the process is working.
Problem: Column chromatography is failing—my compound either streaks, doesn't move, or everything comes out at once.
Diagnosis: These are common chromatography problems that relate to incorrect solvent choice, compound instability, or improper column packing/loading.
// Node Definitions start [label="Column Chromatography Failure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; streaking [label="Problem: Streaking / Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; no_move [label="Problem: Compound Stuck at Origin", fillcolor="#FBBC05", fontcolor="#202124"]; fast_elute [label="Problem: All Compounds Elute in Solvent Front", fillcolor="#FBBC05", fontcolor="#202124"];
sol_streaking [label="Solution:\n- Compound overloaded\n- Insoluble in eluent\n- Decomposing on silica", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_no_move [label="Solution:\n- Eluent too non-polar\n- Increase polarity (e.g., add EtOAc/DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_fast_elute [label="Solution:\n- Eluent too polar\n- Decrease polarity (e.g., use more Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> streaking; start -> no_move; start -> fast_elute; streaking -> sol_streaking [style=dashed]; no_move -> sol_no_move [style=dashed]; fast_elute -> sol_fast_elute [style=dashed]; } DOT Caption: Common column chromatography issues and their causes.
-
Compound Won't Move: The eluent is too non-polar. Your compound has a stronger affinity for the silica gel than the mobile phase. Solution: Gradually increase the polarity of the eluent system (e.g., increase the percentage of dichloromethane or ethyl acetate in your hexane mixture).[7]
-
Everything Comes Out at Once: The eluent is too polar. The compound has a very high affinity for the mobile phase and minimal interaction with the silica. Solution: Decrease the eluent's polarity. Start with a very non-polar solvent like pure hexane and slowly add the more polar component.[7]
-
Streaking/Tailing: This can have several causes:
-
Overloading: Too much sample was loaded onto the column.
-
Poor Solubility: The compound is not fully soluble in the eluent, causing it to precipitate and re-dissolve as it moves down the column.
-
Decomposition: The compound may be unstable on silica gel. Test for stability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if new spots appear.[7]
-
Section 3: Key Experimental Protocols
Here we provide detailed, self-validating methodologies for the most critical purification techniques.
Protocol 1: High-Efficiency Column Chromatography
This protocol is designed for separating non-polar, rod-like liquid crystal precursors.
-
Column Preparation:
-
Select a column with a diameter such that the silica gel height is approximately 10-15 times the height of the sample once loaded.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add another layer of sand on top of the silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column. This technique prevents issues from using a loading solvent that is too polar.[12]
-
-
Elution and Fraction Collection:
-
Start eluting with the least polar solvent system determined by your initial TLC analysis.
-
Collect fractions continuously. Monitor the separation by taking small aliquots from the fractions and running TLC plates.
-
Gradually increase the solvent polarity according to your separation needs. A slow, shallow gradient is often more effective than large, stepwise changes.
-
-
Validation:
-
Run TLC on all collected fractions.
-
Combine only the fractions that show a single, pure spot corresponding to your product.
-
Analyze the combined, evaporated product with NMR or HPLC to confirm purity before proceeding.
-
Protocol 2: Iterative Recrystallization for Ultra-High Purity
This protocol is used to polish the product after chromatography to remove trace impurities.
-
Solvent Selection (The 3-Test-Tube Method):
-
Place a few milligrams of your compound in three separate test tubes.
-
Tube 1 (Good Solvent): Find a solvent that dissolves the compound completely at room temperature.
-
Tube 2 (Bad Solvent): Find a solvent in which the compound is nearly insoluble, even when heated.
-
The Ideal System: A good recrystallization system is often a mixture of a "good" and "bad" solvent (e.g., Dichloromethane/Hexane or Ethanol/Water). The goal is a solvent pair where the compound is highly soluble when hot but poorly soluble when cold.[8][13]
-
-
Dissolution and Filtration:
-
Place the compound in a flask and add the minimum amount of the hot "good" solvent (or the hot solvent mixture) required to fully dissolve it.
-
If any insoluble impurities are visible, perform a hot filtration to remove them.[14]
-
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals, excluding impurities from the crystal lattice.[9][13]
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[13]
-
-
Drying and Validation:
-
Dry the crystals under high vacuum to remove all solvent residues.
-
Validation: Perform a melting point/clearing point analysis using a Differential Scanning Calorimeter (DSC).[15] A highly pure liquid crystal precursor will exhibit a sharp transition peak (typically <0.5 °C wide). Compare this to the pre-recrystallization sample to confirm an increase in purity.
-
Section 4: References
-
Čokrtová, K., & Křížek, T. (2022). Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. Electrophoresis, 43(15), 1638-1646. [Link]
-
Garbovskiy, Y. (2024). Tuning the Electrical Resistivity of Molecular Liquid Crystals for Electro-Optical Devices. Crystals, 14(4), 339. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
Garbovskiy, Y. (2021). How ions affect the electrical behavior of molecular liquid crystals. Nanowerk. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
-
Toray Research Center, Inc. (2014). Analysis of liquid crystal impurities and optical films for LCD panels. [Link]
-
Lin, T. H., et al. (2006). Ionic impurities in nematic liquid crystal displays. ResearchGate. [Link]
-
Nakano et al. (1996). Purification of liquid crystals and liquid crystal composition. Google Patents.
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]
-
Garbovskiy, Y., & Glushchenko, I. (2017). Regimes of the liquid crystal purification by means of ion capturing agents. ResearchGate. [Link]
-
Garbovskiy, Y. (2021). Overlooked Ionic Phenomena Affecting the Electrical Conductivity of Liquid Crystals. Crystals, 11(10), 1279. [Link]
-
Garbovskiy, Y. (2018). Ions and size effects in nanoparticle/liquid crystal colloids sandwiched between two substrates. Advances in Engineering. [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Semitracks. Liquid Crystal Analysis. [Link]
-
University of Washington, Department of Materials Science & Engineering. Characterization of Liquid Crystals. [Link]
-
Kumar, R., et al. (2016). High catalytic activities of palladium nanowires synthesized using liquid crystal templating approach. Journal of Molecular Catalysis A: Chemical, 423, 126-134. [Link]
-
Labinsights. (2024). Manufacturing Steps of Liquid Crystal Materials. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
Martins, P. F. D., et al. (2021). Ionic Liquid Crystals as Chromogenic Materials. Molecules, 26(20), 6241. [Link]
-
Lee, K. (2012). Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]
-
Gash, C., et al. (2020). Liquid Crystals Templating. Polymers, 12(8), 1693. [Link]
-
GEA. The evolution of purification. [Link]
-
Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503. [Link]
-
Tang, S., et al. (2024). Liquid palladium for high-turnover carbon-carbon bond formation. Science Advances, 10(13). [Link]
-
Xia, X., & Xia, Y. (2012). Shape-Controlled Synthesis of Pd Nanocrystals and Their Catalytic Applications. Accounts of Chemical Research, 45(10), 1830-1840. [Link]
-
Lapidus, A. L., et al. (2024). Palladium as a Molecular Architect: Control of Hydrocarbon Chain Growth and Branching in Zeolite Catalysts for Fischer–Tropsch Synthesis. Catalysts, 14(2), 147. [Link]
-
Ledingham, G. J., et al. (2024). Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation. Inorganics, 12(5), 131. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. How ions affect the electrical behavior of molecular liquid crystals - Ultraglasscoatings [ultraglasscoatings.co.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. advanceseng.com [advanceseng.com]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chromatography [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mt.com [mt.com]
- 10. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. praxilabs.com [praxilabs.com]
- 15. bhu.ac.in [bhu.ac.in]
Technical Support Center: Liquid Crystalline Phase Characterization
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Topic: Troubleshooting & Characterization of Lyotropic & Thermotropic Mesophases
Mission Statement
Welcome to the Advanced Characterization Support Unit. This guide is designed for researchers encountering anomalies in the structural elucidation of liquid crystalline (LC) phases—specifically lipid-based lyotropic systems (e.g., cubic, hexagonal) and thermotropic materials.
Our goal is to move you beyond basic data collection to mechanistic understanding , ensuring you can distinguish between experimental artifacts and genuine phase behaviors.
Module 1: Optical Texture & Microscopy (POM)
The First Line of Defense
Context: Polarized Optical Microscopy (POM) is your rapid screening tool. However, the absence of texture is often more significant than its presence.
Troubleshooting Guide: The "Black Sample" Paradox
Q: My sample is highly viscous, but it appears completely black (isotropic) under cross-polarized light. Is my sample "dead"?
A: Likely not. If the sample is viscous but optically isotropic, you have likely formed a Cubic Phase (
-
The Mechanism: Cubic phases (e.g.,
, , ) possess 3D symmetry that is optically isotropic. Unlike Lamellar ( ) or Hexagonal ( ) phases, they do not birefringently scatter light. -
Diagnostic Protocol:
-
The Shear Test: While viewing under cross-polars, press typically on the coverslip.
-
Result A: Transient birefringence (flashes of light) that disappears instantly
Cubic Phase . -
Result B: No change
Isotropic Liquid (Micellar solution) .
-
-
The Air Bubble Test: Look for air bubbles trapped in the matrix.
-
Cubic Phase: Bubbles will be distorted/non-spherical due to high viscosity/elasticity.
-
Liquid: Bubbles remain perfect spheres.
-
-
Q: I see "Oily Streaks" and "Maltese Crosses." How do I distinguish them?
A: These are distinct signatures of lamellar packing.
-
Maltese Crosses: Indicate Lamellar (
) spherulites (multi-lamellar vesicles). The dark cross corresponds to the extinction of the polarizer/analyzer axes. -
Fan-like Texture: Indicates Hexagonal (
) phases. The "fans" are focal conic defects characteristic of columnar packing.
Visual Logic: POM Decision Tree
Figure 1: Decision logic for identifying mesophases based on optical texture and viscosity.
Module 2: Structural Elucidation (SAXS)
The Gold Standard
Context: Small-Angle X-ray Scattering (SAXS) is the only way to definitively assign space groups. The challenge lies in indexing the Bragg peaks (
FAQ: Peak Indexing & Phase Coexistence
Q: How do I distinguish between the different Cubic phases (
A: You must calculate the ratio of the
-
The Math:
-
The Trap:
and often coexist. If you see a "messy" pattern, you may have two overlapping cubic lattices.
Reference Table: Bragg Peak Ratios for Common Mesophases
| Phase | Structure | Space Group | Allowed Reflections (Ratio to |
| Lamellar | Sheets | ||
| Hexagonal | Cylinders | ||
| Cubic (Primitive) | Bicontinuous | ||
| Cubic (Diamond) | Bicontinuous | ||
| Cubic (Gyroid) | Bicontinuous |
Q: My peaks are shifting to higher
A: This indicates sample dehydration or beam damage .
-
Dehydration: As water leaves the lattice, the unit cell shrinks (
). Smaller = Larger . -
Solution: Use Kapton tape or quartz capillaries sealed with wax. Check the seal integrity before every run.
Workflow: SAXS Data Interpretation
Figure 2: Step-by-step workflow for indexing SAXS diffraction patterns.
Module 3: Thermal Transitions (DSC)
Energy & Stability
Context: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions.[1][2]
Troubleshooting: Hysteresis & Broad Peaks
Q: The transition temperature (
A: This is Thermal Hysteresis , common in LC first-order transitions.
-
Mechanism: The formation of the ordered LC phase from the isotropic liquid requires nucleation. Supercooling occurs because the system needs to overcome an energy barrier to organize.
-
Protocol:
-
Report the Heating Scan onset temperature for thermodynamic equilibrium values (melting is less kinetic-dependent than crystallization).
-
Reduce scan rate (e.g., from
C/min to C/min) to minimize thermal lag.
-
Q: My peaks are extremely broad. Is my sample impure?
A: Not necessarily. In lyotropic systems (lipid + water), broad peaks often indicate non-uniform hydration .
-
The Fix: "Annealing." Cycle the sample 3 times between
C and C before the final data collection run. This homogenizes the water distribution within the lipid matrix.
Module 4: Sample Preparation & Drug Loading
The Root Cause of Artifacts
Q: I added a hydrophobic drug to my cubic phase, and it turned into a Hexagonal phase. Why?
A: You have altered the Critical Packing Parameter (CPP) .
-
Theory:
- = volume of hydrophobic tail
- = area of headgroup
- = tail length
-
Mechanism: Hydrophobic drugs reside in the tail region, increasing volume (
). This increases the CPP.-
Cubic Phase CPP
(Bilayer). -
Hexagonal Phase CPP
(Inverted curvature).
-
References
-
Barriga, H. M. G., et al. "Current Trends in the Use of Small-Angle X-ray Scattering to Investigate the Structure and Function of Lipid-Based Nanoparticles." Current Opinion in Colloid & Interface Science, vol. 42, 2019.
-
Seddon, J. M. "Structure of the Inverted Hexagonal (
) Phase, and Non-Lamellar Phase Transitions of Lipids." Biochimica et Biophysica Acta (BBA), 1990. -
Negrini, R., & Mezzenga, R. "pH-Responsive Lyotropic Liquid Crystals for Controlled Drug Delivery." Langmuir, 2011.
-
Xenocs Application Note. "Phase Identification by SAXS/WAXS." Xenocs Technical Guides.
-
Israelachvili, J. N. Intermolecular and Surface Forces. 3rd Edition, Academic Press, 2011. (Definitive text on Critical Packing Parameter).
Sources
Technical Guide: Troubleshooting Artifacts in DSC of Liquid Crystals
The following guide serves as a specialized technical support center for researchers analyzing Liquid Crystals (LCs) via Differential Scanning Calorimetry (DSC). It addresses the unique thermodynamic behaviors of mesophases and the common artifacts that mimic or obscure them.
Role: Senior Application Scientist Context: High-precision thermal analysis of mesogenic materials. Objective: Distinguish genuine phase transitions (Nematic, Smectic, Isotropic) from experimental artifacts.
Introduction: The Thermodynamic Signature of Mesophases
Liquid crystals exhibit "fluid order." Unlike crystalline solids or isotropic liquids, they possess intermediate phases (mesophases) with distinct orientational and positional order.[1] In DSC, these transitions often manifest as:
-
First-Order Transitions: Sharp, high-enthalpy peaks (e.g., Crystal
Nematic, Nematic Isotropic). -
Weak First-Order / Second-Order Transitions: Subtle steps or minute peaks (e.g., Smectic A
Nematic, Glass Transitions).
Artifacts arise when the instrument response, sample preparation, or kinetic factors distort these thermodynamic signals.
Part 1: Instrumental & Baseline Artifacts
Q: Why does my baseline exhibit a "hook" or significant drift at the start of the scan?
Diagnosis: Start-up Transient (Thermal Lag) or Asymmetry .
Technical Explanation:
At the beginning of a heating ramp, the instrument establishes a constant heating rate (
Troubleshooting Protocol:
-
The "Zero-Line" Check: Run two empty pans of identical mass. If the hook persists, it is instrumental.
-
Start Temperature Rule: Always start the experiment at least 30°C to 50°C below the first expected transition. This allows the "start-up hook" to stabilize before the data of interest is recorded.
-
Pan Matching: Ensure sample and reference pans are matched in weight to within
mg.
Q: I see a sharp endothermic spike near 0°C. Is this a mesophase transition?
Diagnosis: Water Contamination (Ice Melting).
Technical Explanation:
Liquid crystals are often hygroscopic or prepared in solvents. A sharp peak near
Validation Strategy:
-
Cycle Test: Heat the sample to
(to drive off water), cool down, and reheat. If the peak disappears in the second run, it was water. -
Purge Gas: Ensure dry Nitrogen or Helium purge gas (flow rate ~50 mL/min) to prevent atmospheric moisture condensation on the cell.
Part 2: Sample Preparation & Thermal History
Q: The Nematic-Isotropic ( ) transition temperature shifts between the first and second heating runs. Which is correct?
Diagnosis: Thermal History / Relaxation.
Technical Explanation: The "First Run" contains the thermal history of the material's storage (e.g., crystallization under stress, solvent evaporation). It does not represent the equilibrium thermodynamic state.[2] The "Second Run" (after controlled cooling) represents the material's intrinsic properties.
Corrective Workflow:
-
Heat 1: Heat to Isotropic phase (
) to erase thermal history. -
Cool: Cool at a controlled rate (e.g., 5 or 10 K/min) to induce standard nucleation.
-
Heat 2: Measure thermodynamic transitions here.
Q: My peaks are broad and "smeared," masking the Smectic-Nematic transition. Why?
Diagnosis: Thermal Gradients (Poor Contact) or Impurities.
Technical Explanation:
-
Thermal Resistance (
): If the LC is a powder and not packed flat, heat transfer is uneven. This broadens the peak (smearing). -
Purity: Impurities act as defects, lowering the transition temperature and broadening the peak (Van't Hoff law).
Optimization Protocol:
-
Sample Geometry: For LCs, melt the sample into the pan to ensure a thin, uniform film covering the bottom before sealing.
-
Mass: Use small masses (2–5 mg). Large masses induce thermal lag, artificially shifting peaks to higher temperatures.
Part 3: Kinetic Artifacts & Hysteresis
Q: I see a peak on heating, but on cooling, the corresponding peak is shifted by 10–20°C. Is this hysteresis real?
Diagnosis: Supercooling (Nucleation Kinetics).
Technical Explanation:
Liquid crystals, particularly the Nematic
-
Heating (
): Thermodynamic equilibrium (Correct melting point). -
Cooling (
): Kinetically controlled (Dependent on cooling rate).
Table 1: Differentiating Hysteresis
| Transition Type | Hysteresis (Heating vs. Cooling) | Cause | Action |
| Crystal | Large ( | Supercooling (Nucleation limited) | Use Heating onset for |
| Nematic | Small ( | First-order transition dynamics | Average or use Heating onset. |
| Glass Transition ( | Hysteresis Loop (Enthalpic) | Physical Aging / Relaxation | See "Enthalpy Relaxation" below. |
Q: Is this a Glass Transition ( ) or a Melting Peak?
Diagnosis: Enthalpy Relaxation vs. Melting.
Technical Explanation:
If an LC glass is stored below its
The "Pin-Hole" Test (Modulated DSC):
-
Use Modulated DSC (MDSC) .
-
Reversing Heat Flow: Shows the heat capacity step (
).[3] -
Non-Reversing Heat Flow: Shows the kinetic relaxation peak.
-
If MDSC is unavailable: Run a "Cool and Reheat" cycle immediately. The relaxation peak will vanish on the immediate reheat, but a melting peak will remain.
Part 4: Distinguishing Degradation
Q: I see a high-temperature exotherm. Is it a new phase or decomposition?
Diagnosis: Thermal Decomposition. [4]
Technical Explanation: LCs (especially those with cyano- or ester- groups) can degrade at high temperatures. An exotherm without a subsequent reversible cooling transition usually indicates chemical breakdown.
Verification (TGA Correlation): Always cross-reference with Thermogravimetric Analysis (TGA) .
-
If DSC exotherm coincides with TGA mass loss
Decomposition . -
If TGA mass is constant
Potential Phase Transition (or Polymerization).
Visual Troubleshooting Guides
Diagram 1: The "Is it Real?" Decision Tree
This flowchart guides the user through distinguishing a true mesophase transition from common artifacts.
Caption: Decision logic for validating DSC thermal events. Blue = Start, Red = Artifact, Green = Verified Event.
Diagram 2: Optimal LC Sample Preparation Workflow
Correct preparation is the primary defense against artifacts.
Caption: Workflow to minimize thermal gradients and maximize signal sensitivity for Liquid Crystals.
References
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Liquid Crystals. Retrieved from [Link]
-
Netzsch Analyzing & Testing. (2024). Tips for Sample Preparation for DSC Measurements. Retrieved from [Link]
-
University of Florida. (n.d.). Sample Preparation – DSC. Polymer Chemistry Characterization Lab. Retrieved from [Link]
Sources
Validation & Comparative
Introduction: The Significance of 4-Alkoxybenzoic Acids in Liquid Crystal Science
An In-Depth Comparative Guide to the Mesomorphic Properties of 4-Alkoxybenzoic Acids
The homologous series of 4-alkoxybenzoic acids (nOBAs) represents a foundational class of thermotropic liquid crystals, materials that exhibit fluid phases with long-range molecular order.[1] Their enduring relevance in research stems from a relatively simple molecular architecture that nonetheless displays a rich variety of mesomorphic behaviors, including nematic and smectic phases. This structural simplicity allows for a systematic investigation into the core principles of how molecular shape and intermolecular forces dictate the self-assembly into ordered, yet fluid, states of matter.[2]
A key feature of these molecules is their ability to form hydrogen-bonded dimers. The carboxylic acid groups of two molecules associate to create a more elongated, rigid, and rod-like (calamitic) supramolecular unit.[1][2] It is this dimeric structure, rather than the individual molecule, that is the fundamental building block of the resulting liquid crystal phases. This guide provides a comparative analysis of the mesomorphic properties of the nOBA series, details the experimental methodologies used for their characterization, and explains the underlying structure-property relationships that govern their behavior.
The Decisive Role of the Alkoxy Chain: A Structure-Property Analysis
The defining characteristic that modulates the mesomorphic properties within the nOBA homologous series is the length of the terminal alkoxy chain (–O(CH₂)ₙ₋₁CH₃). This flexible tail profoundly influences the balance of intermolecular forces, directly impacting transition temperatures and dictating which type of liquid crystal phase is formed.
-
Emergence of Smectic Phases: For shorter chain lengths (e.g., n=3 to 6), the nOBA compounds typically exhibit a nematic (N) phase, characterized by long-range orientational order but no positional order. As the alkoxy chain length increases (n ≥ 7), the van der Waals interactions between the aliphatic tails of neighboring dimers become more significant. These forces promote a higher degree of molecular organization, leading to the emergence of the more ordered smectic C (SmC) phase, where the molecules are arranged in layers with the molecular director tilted with respect to the layer normal.[3] The temperature range of the smectic phase tends to increase with longer alkyl chains, while the nematic range shrinks.[3]
-
The Odd-Even Effect: A classic phenomenon observed in this series is the "odd-even effect," where the nematic-to-isotropic (N-I) transition temperatures do not increase monotonically but instead alternate as the number of carbon atoms (n) in the alkoxy chain increases.[4] Members with an odd number of carbons generally have a higher clearing point than the subsequent member with an even number of carbons. This is attributed to the conformation of the flexible tail. For chains with an odd number of carbons, the final C-C bond is oriented along the principal molecular axis, increasing the molecule's effective length and anisotropy. For even-numbered chains, the final bond is oriented at an angle, slightly reducing the anisotropy and thus the thermal stability of the ordered nematic phase.[4][5]
Visualizing the Molecular Architecture and Phase Behavior
To better understand the system, we can visualize the fundamental molecular unit and the overall phase behavior.
Caption: Molecular structure of the hydrogen-bonded dimer of 4-alkoxybenzoic acid.
Caption: Phase behavior as a function of alkoxy chain length (n).
Comparative Data: Transition Temperatures of the nOBA Series
The following table summarizes the experimentally determined phase transition temperatures for a homologous series of 4-alkoxybenzoic acids. All temperatures are in degrees Celsius (°C) and represent values typically observed upon heating.
| n (Carbons in Alkoxy Chain) | Crystal to SmC/N (Cr → SmC/N) | Smectic C to Nematic (SmC → N) | Nematic to Isotropic (N → I) |
| 3 | 147 | - | 154 |
| 4 | 147 | - | 161 |
| 5 | 123 | - | 152 |
| 6 | 124 | - | 154 |
| 7 | 99 | 119 | 147 |
| 8 | 101 | 124 | 148 |
| 9 | 96 | 128 | 143 |
| 10 | 100 | 134 | 144 |
Data compiled from published experimental values.[3][6]
Experimental Characterization Protocols
The identification and comparison of mesomorphic properties rely on a suite of complementary analytical techniques. The workflow typically involves using Differential Scanning Calorimetry (DSC) to pinpoint transition temperatures, followed by Polarized Optical Microscopy (POM) to identify the specific mesophase textures at those temperatures. X-ray Diffraction (XRD) provides definitive structural confirmation.
Caption: Standard experimental workflow for characterizing liquid crystal properties.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is the primary method for accurately determining the temperatures and enthalpy changes associated with phase transitions.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the nOBA sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample. Place an empty, crimped pan in the reference position of the calorimeter.
-
Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation of the sample at elevated temperatures.
-
Thermal Program:
-
Heat the sample to a temperature well above its final clearing point (e.g., 180°C) at a controlled rate (e.g., 10 °C/min) to erase any previous thermal history.[8]
-
Hold at this isotropic temperature for a few minutes (e.g., 2-5 min) to ensure thermal equilibrium.
-
Cool the sample at the same controlled rate (e.g., 10 °C/min) to observe transitions upon cooling.
-
Heat the sample again at the same rate to record the transitions upon heating. The second heating scan is typically used for data analysis.
-
-
Data Analysis: Analyze the resulting thermogram. Endothermic peaks (heat absorption) on the heating scan correspond to transitions from a more ordered to a less ordered state (e.g., Cr→N, N→I). The onset temperature of the peak is typically reported as the transition temperature.
Polarized Optical Microscopy (POM)
POM is a crucial technique for the direct visualization and identification of liquid crystal phases.[9] Anisotropic materials, like liquid crystals, are birefringent, meaning they can split a beam of polarized light into two rays. This property allows different mesophases, which have unique molecular arrangements, to exhibit characteristic optical textures when viewed between crossed polarizers.[10]
Protocol:
-
Sample Preparation: Place a small amount of the nOBA sample on a clean glass microscope slide. Heat the slide on a hot stage to the isotropic liquid phase. Place a coverslip over the molten sample to create a thin, uniform film.
-
Observation: Place the slide on a polarizing microscope equipped with a hot stage for precise temperature control.
-
Cooling and Identification:
-
Slowly cool the sample from the isotropic phase (e.g., at 1-5 °C/min).
-
At the Isotropic-to-Nematic transition, observe the appearance of a birefringent texture. For a nematic phase, this is often a "threaded" or "Schlieren" texture, characterized by dark brushes radiating from point defects.[10][11]
-
Upon further cooling into a smectic phase (if present), the texture will change. The Smectic C phase often displays broken focal-conic or fan-shaped textures.[3]
-
-
Correlation: Correlate the temperatures at which these textural changes occur with the transition temperatures identified by DSC.
X-Ray Diffraction (XRD)
XRD is a powerful, non-destructive technique used to determine the atomic and molecular structure of a material.[12] For liquid crystals, it provides definitive information about the degree of positional order, allowing for unambiguous differentiation between nematic and smectic phases.
Protocol:
-
Sample Preparation: The nOBA sample is loaded into a thin-walled glass capillary tube (e.g., 1.0-1.5 mm diameter). The capillary is then placed in a temperature-controlled holder within the XRD instrument.
-
Data Acquisition:
-
Heat the sample to the desired mesophase, as determined by DSC and POM.
-
Direct a monochromatic X-ray beam (commonly Cu Kα radiation) onto the sample.
-
Record the scattered X-rays using a 2D area detector.
-
-
Pattern Analysis:
-
Nematic Phase: The diffraction pattern will show a diffuse, wide-angle scattering ring. This indicates short-range positional order (liquid-like) but long-range orientational order.
-
Smectic Phase: The pattern will exhibit one or more sharp, quasi-Bragg peaks at small angles in addition to the diffuse wide-angle ring.[13] The position of the small-angle peak(s) corresponds to the smectic layer spacing (d-spacing), providing direct evidence of the one-dimensional positional order characteristic of smectic phases.
-
Conclusion
The 4-alkoxybenzoic acid series serves as an exemplary system for understanding the fundamental principles of thermotropic liquid crystals. The systematic variation of the alkoxy chain length provides a clear and predictable method for tuning mesomorphic properties. Longer chains enhance intermolecular forces, stabilizing more ordered smectic phases, while the parity of the chain length gives rise to the characteristic odd-even effect in the nematic phase stability.[3][14] The combination of DSC, POM, and XRD provides a comprehensive and self-validating toolkit for the characterization of these materials, enabling researchers to correlate molecular structure with macroscopic phase behavior precisely. This foundational knowledge is critical for the rational design of new liquid crystalline materials for advanced applications in displays, sensors, and other smart materials.
References
-
Chauhan, M., Bhoi, D. K., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. Available at: [Link]
-
Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Available at: [Link]
-
Jensen, J., Grundy, S. C., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. Available at: [Link]
-
Doshi, A.V., et al. (2011). Synthesis and study of new ester homologous series of Mesomorphs: 4-Ethoxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica, 3(3), 207-212. Available at: [Link]
-
Chauhan, B. C., Shah, R. R., & Doshi, A. V. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy phenyl azo-4''-chlorobenzenes. Der Pharma Chemica, 3(3), 324-331. Available at: [Link]
-
Knauss, C. J., & Evans, D. (1971). Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl. Transactions of the Faraday Society, 67, 1396-1403. Available at: [Link]
-
Jensen, J., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. Available at: [Link]
-
Various Authors. (2025). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Request PDF on ResearchGate. Available at: [Link]
-
LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. Available at: [Link]
-
Glaser, M., et al. (n.d.). Optical Microscopy of Soft Matter Systems. University of Colorado Boulder. Available at: [Link]
-
Various Authors. (2025). Odd-even effects in liquid crystals. Request PDF on ResearchGate. Available at: [Link]
-
Bindu Madhavi, A., et al. (2024). COMPARATIVE ANALYSIS OF PHASE TRANSITION TEMPERATURES AND RHEOLOGICAL CHARACTERISTICS OF p -n-ALKYLAND p -n-ALKYLOXY-BENZOIC ACIDS. Liquid Crystals and their Application, 24(4), 85-96. Available at: [Link]
-
Various Authors. (n.d.). Mesomorphic properties of a new homologous series: 2-(4'-n-alkoxy benzoyloxy)-naphthyl-1-azo-4"-nitro benzenes. Request PDF on ResearchGate. Available at: [Link]
-
Pindak, R., & Young, C. (2005). X-ray studies of the phases and phase transitions of liquid crystals. arXiv. Available at: [Link]
-
Pociecha, D., et al. (2024). Nematic and Smectic Phases with Proper Ferroelectric Order. National Institutes of Health (PMC). Available at: [Link]
-
Sastry, S. S., et al. (2013). Image Analysis to Detect Phase Transition Temperatures of p–n Alkyl benzoic acids. International Journal of Innovative Research in Science, Engineering and Technology, 2(9). Available at: [Link]
-
Jabur, H. S. (2016). Liquid Crystals Transition Temperature Of 4-n-alkoxy-2,3,5,6-tetramethylphenyl-4 –nitroazobenzene. International Journal of Advanced Research, 4(6), 118-122. Available at: [Link]
-
Davidson, P., & Gabriel, J. C. P. (2022). The world of liquid crystals as seen through X-ray diffraction. Laboratoire de physique des Solides. Available at: [Link]
-
Ribeiro da Silva, M. A. V., et al. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Journal of Chemical & Engineering Data, 55(5), 1930-1936. Available at: [Link]
-
Various Authors. (n.d.). Polarized optical microscopy (POM) textures upon heating. ResearchGate. Available at: [Link]
-
Attar, M. M., & Khattab, T. A. (2016). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Materials, 9(10), 834. Available at: [Link]
-
Singh, A. (n.d.). 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. Indian Institute of Technology Bombay. Available at: [Link]
-
Malykhin, M., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15706. Available at: [Link]
-
Various Authors. (n.d.). DSC thermogram of SA + 4BA complex. ResearchGate. Available at: [Link]
-
Sastry, S. S., et al. (2021). CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. Rasayan Journal of Chemistry, 14(1), 22-30. Available at: [Link]
-
A, S., & T, S. (2024). Enhanced liquid crystal performance through alkoxybenzoic acid doping. R Discovery. Available at: [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. Available at: [Link]
-
Various Authors. (n.d.). Phase diagram of alkoxy benzoic acids. ResearchGate. Available at: [Link]
-
Welch, C., et al. (2019). Oligomeric odd–even effect in liquid crystals. Materials Horizons, 6, 1636-1643. Available at: [Link]
-
Poppe, S., et al. (2021). Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding. Beilstein Journal of Organic Chemistry, 17, 148-159. Available at: [Link]
-
Smith, G. E., et al. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. White Rose Research Online. Available at: [Link]
Sources
- 1. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. colorado.edu [colorado.edu]
- 12. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. BJOC - Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding [beilstein-journals.org]
4-(8-Hydroxyoctyloxy)benzoic acid vs. Long-Chain Alkoxybenzoic Acids: A Comparative Technical Guide
This guide provides an in-depth technical comparison between 4-(8-Hydroxyoctyloxy)benzoic acid (functionalized mesogen) and its non-functionalized analog, 4-n-Octyloxybenzoic acid (standard liquid crystal).
Executive Summary: The Functional Advantage
In liquid crystal (LC) and supramolecular chemistry, the distinction between a standard 4-n-alkoxybenzoic acid and its
-
4-n-Octyloxybenzoic acid (8OBA): A classic "closed" system. It forms discrete cyclic dimers via carboxylic acid hydrogen bonding, resulting in stable Nematic and Smectic C phases. It is an end-point mesogen.
-
4-(8-Hydroxyoctyloxy)benzoic acid (8-OH-OBA): An "open" system. The terminal hydroxyl group introduces a second hydrogen-bonding donor/acceptor site. This destabilizes the classic dimer in favor of linear supramolecular polymerization or lateral networking. It serves as a dual-functional building block for main-chain LC polymers and hydrogen-bonded networks.
Key Takeaway: Choose 8OBA for stable, predictable mesophases. Choose 8-OH-OBA when you need a reactive intermediate for polyester synthesis or a building block for dynamic supramolecular assemblies.
Chemical & Physical Profile Comparison
The following table contrasts the core properties of the functionalized derivative against the standard C8-alkoxybenzoic acid.
| Feature | 4-n-Octyloxybenzoic Acid (8OBA) | 4-(8-Hydroxyoctyloxy)benzoic Acid |
| Molecular Formula | ||
| Molecular Weight | 250.34 g/mol | 266.33 g/mol |
| Terminal Group | Methyl ( | Hydroxyl ( |
| H-Bonding Motif | Cyclic Dimers (Closed) | Linear/Network (Open) |
| Primary Mesophase | Nematic ( | Smectic (Highly Ordered) or Crystalline |
| Solubility | High in non-polar solvents (CHCl3, Toluene) | Requires polar aprotic solvents (DMF, DMSO) |
| Primary Application | LC Displays, Thermometers | LC Polymers, Supramolecular Glues |
Deep Dive: Mesomorphic & Supramolecular Behavior
The "Frustrated" Assembly of 8-OH-OBA
While 8OBA forms a predictable rod-like dimer that aligns easily into liquid crystal phases, the 8-hydroxy derivative experiences "frustrated" assembly.
-
Dimerization vs. Polymerization:
-
8OBA: The carboxylic acid groups pair up (
). The alkyl tails act as flexible spacers, stabilizing the mesophase. -
8-OH-OBA: The terminal
group competes for hydrogen bonding. Instead of discrete dimers, the molecules often form head-to-tail linear chains ( ).
-
-
Phase Transition Impact:
-
The additional hydrogen bonding network in 8-OH-OBA typically raises the melting point and clearing point compared to 8OBA.
-
It suppresses the Nematic phase in favor of highly ordered Smectic phases (layered structures) because the terminal
groups tend to segregate into distinct sub-layers, locking the molecules into position.
-
Visualization: Supramolecular Topology
The following diagram illustrates the structural difference in assembly.
Caption: 8OBA forms discrete dimers (left), while 8-OH-OBA forms dynamic linear supramolecular polymers (right).
Experimental Protocols
A. Synthesis of 4-(8-Hydroxyoctyloxy)benzoic Acid
Objective: Selective etherification of 4-hydroxybenzoic acid without esterifying the carboxylic acid.
Reagents:
-
4-Hydroxybenzoic acid (1.0 eq)
-
8-Bromo-1-octanol (1.1 eq)
-
Potassium Hydroxide (KOH) (2.2 eq)
-
Ethanol/Water (4:1 v/v)
-
Potassium Iodide (catalytic)
Protocol:
-
Dissolution: Dissolve 4-hydroxybenzoic acid (13.8 g, 0.1 mol) and KOH (12.3 g, 0.22 mol) in 150 mL of Ethanol/Water mixture. Stir until clear.
-
Addition: Add catalytic KI (0.5 g) followed by dropwise addition of 8-bromo-1-octanol (23.0 g, 0.11 mol).
-
Reflux: Heat the mixture to reflux (
) for 24 hours. The solution will darken slightly. -
Workup:
-
Evaporate ethanol under reduced pressure.
-
Dilute the residue with 200 mL water.
-
Critical Step: Acidify carefully with HCl (1M) to pH 2. The product will precipitate as a white solid.
-
-
Purification: Filter the solid. Recrystallize twice from Ethanol to remove unreacted bromo-alcohol and mono-ester byproducts.
-
Yield: Expected 70-80%.
B. Characterization Workflow
To validate the product against the non-hydroxy analog, perform the following:
-
FT-IR Spectroscopy:
-
Look for: Broad
stretch ( ) in addition to the carboxylic acid dimer stretch ( ). -
Control (8OBA): Will lack the distinct alcohol
peak.
-
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat/Cool at
. -
Expectation: 8-OH-OBA will show a sharper, higher energy melting transition and a narrower mesophase range compared to 8OBA.
-
Synthesis Workflow Diagram
Caption: Step-by-step synthesis pathway for 4-(8-Hydroxyoctyloxy)benzoic acid via selective alkylation.
References
- Imrie, C. T., et al. "Liquid Crystal Dimers and Oligomers." Liquid Crystals, Taylor & Francis.
-
Kato, T., & Frechet, J. M. J. "Stabilization of Liquid Crystal Phases through Hydrogen Bonding." Journal of the American Chemical Society.[1]
- Handbook of Liquid Crystals. Vol 2B: Low Molecular Weight Liquid Crystals. Wiley-VCH.
-
Sigma-Aldrich. "4-(Octyloxy)benzoic acid Product Specification."
Sources
Effect of Alkyl Chain Length on the Liquid Crystal Properties of Benzoic Acids
This guide provides a technical comparative analysis of how alkyl chain length influences the mesomorphic behavior of p-n-alkoxybenzoic acids. It is designed for researchers in soft matter physics and materials chemistry.
Executive Summary
Benzoic acid derivatives, specifically 4-n-alkoxybenzoic acids (nOBA) , represent a classic homologous series in liquid crystal (LC) science. Unlike rigid rod-like mesogens (e.g., cyanobiphenyls), benzoic acids are supramolecular mesogens . They do not exhibit liquid crystalline phases as monomers due to their non-linear shape; however, they form linear, lath-like dimers via intermolecular hydrogen bonding between carboxylic acid groups.
The length of the terminal alkyl chain (
Molecular Mechanism: The Role of Dimerization
The fundamental prerequisite for mesomorphism in this system is the formation of a centrosymmetric dimer .
-
Monomer: The monomeric benzoic acid has a bent shape and high polarity, which favors crystallization over mesophase formation.
-
Dimer: Two monomers associate via a double hydrogen bond (
). This dimer effectively functions as a three-ring core system with an extended aspect ratio ( ), satisfying the geometric requirements for liquid crystallinity (Calamitic mesogens).
Visualization: Dimerization and Phase Logic
The following diagram illustrates the supramolecular assembly and the logic flow of phase determination based on chain length (
Figure 1: Mechanism of supramolecular assembly and phase selection driven by alkyl chain length.
Comparative Analysis: Chain Length Effects
The homologous series
Regime A: Short Chains ( )
-
Representative: 4-Methoxybenzoic acid, 4-Ethoxybenzoic acid.
-
Behavior: Non-mesogenic (Purely Crystalline).
-
Mechanism: The rigid core interactions dominate. The short alkyl tail provides insufficient steric bulk to disrupt the efficient crystal packing. The melting points are high (
C), and the liquid becomes isotropic immediately upon melting. -
Key Insight: The aspect ratio of the dimer is too low to stabilize a mesophase against thermal agitation before the crystal lattice breaks.
Regime B: Medium Chains ( )
-
Representative: 4-Butoxybenzoic acid (
). -
Behavior: Purely Nematic (Enantiotropic).[1]
-
Mechanism: As
increases, the melting point ( ) drops significantly due to the flexibility of the alkyl chain destabilizing the crystal lattice. The dimer now possesses sufficient anisotropy to maintain orientational order (Nematic) after melting but lacks the lateral cohesive forces to form layers. -
Odd-Even Effect: A pronounced alternation in the Nematic-Isotropic (
) transition temperatures is observed.[1][2] Even-numbered chains typically exhibit higher clearing points than odd-numbered chains due to the higher anisotropy of the polarizability tensor along the molecular long axis.
Regime C: Long Chains ( )
-
Representative: 4-Heptyloxybenzoic acid (
), 4-Octyloxybenzoic acid ( ). -
Behavior: Polymorphism (Smectic C + Nematic).
-
Mechanism: Long alkyl chains induce microphase separation . The aromatic cores attract each other, and the aliphatic tails segregate, promoting a layered structure (Smectic).
-
Smectic C (SmC): The nOBA series typically forms SmC (tilted layers) rather than SmA. As
increases further ( ), the Smectic phase stability increases at the expense of the Nematic phase, which eventually disappears.
Data Presentation: Transition Temperatures
The following table summarizes the phase transition temperatures for the p-n-alkoxybenzoic acid (nOBA) series. Note the emergence of the LC phase at
| Chain Length ( | Homologue | Melting Point ( | Smectic-Nematic ( | Clearing Point ( | Phase Sequence |
| 1 | Methoxy | 184°C | — | — | Cr |
| 2 | Ethoxy | 196°C | — | — | Cr |
| 3 | Propoxy | 145°C | — | 154°C | Cr |
| 4 | Butoxy | 147°C | — | 160°C | Cr |
| 5 | Pentyloxy | 124°C | — | 151°C | Cr |
| 6 | Hexyloxy | 106°C | — | 153°C | Cr |
| 7 | Heptyloxy | 92°C | 98°C | 146°C | Cr |
| 8 | Octyloxy | 101°C | 108°C | 147°C | Cr |
| 12 | Dodecyloxy | 95°C | 129°C | 137°C | Cr |
Note: Values are approximate and averaged from standard literature (Herbert, 1967; NIST).
Experimental Protocol
To verify these properties, the following self-validating workflow is recommended.
A. Synthesis (Williamson Ether Synthesis)
Objective: Synthesize 4-alkoxybenzoic acid from 4-hydroxybenzoic acid.
-
Reagents: Dissolve 4-hydroxybenzoic acid (1 eq) and KOH (2.5 eq) in Ethanol/Water (80:20).
-
Alkylation: Add n-alkyl bromide (1.2 eq) dropwise.
-
Reflux: Heat to reflux for 6–8 hours. Checkpoint: Solution should remain clear/homogeneous.
-
Hydrolysis (In situ): Add 10% aqueous KOH and reflux for an additional 1 hour to ensure any ester byproducts are hydrolyzed back to the acid salt.
-
Precipitation: Pour into ice-cold dilute HCl. The white precipitate is the crude nOBA.
-
Purification: Recrystallize from Ethanol or Glacial Acetic Acid. Validation: Repeat until the melting point is sharp (
C range).
B. Characterization Workflow (DSC & POM)
The combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required to distinguish phase types.
Figure 2: Characterization workflow for assigning mesophases.
Protocol Notes:
-
Nematic Texture: Look for "threaded" or Schlieren textures that flash upon mechanical stress.
-
Smectic C Texture: Look for broken focal-conic fans or Schlieren textures that are more viscous and less responsive to stress than Nematic.
-
Enthalpy Check: The Nematic-Isotropic transition is weakly first-order (small
), whereas Melting is strongly first-order (large ).
References
-
Herbert, A. J. (1967). Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl.[3][4] Transactions of the Faraday Society.
-
NIST Chemistry WebBook.
-
ChemicalBook. 4-Methoxybenzoic acid Physical Properties.
-
Der Pharma Chemica.
Sources
A Comparative Guide to Hydrogen-Bonded and Covalent-Bonded Liquid Crystals: From Molecular Design to Functional Materials
This guide offers an in-depth comparative analysis of two fundamental classes of liquid crystals: those formed through dynamic hydrogen bonds and those constructed with robust covalent bonds. We will explore the core principles governing their self-assembly, compare their physicochemical properties with supporting experimental data, and outline detailed protocols for their characterization. This document is intended for researchers, materials scientists, and professionals in drug development seeking to understand and leverage the unique attributes of these fascinating materials.
Introduction: The Bonding Paradigm in Liquid Crystalline Matter
Liquid crystals (LCs) represent a unique state of matter, exhibiting the fluidity of a liquid alongside the long-range orientational order of a crystalline solid.[1][2] This anisotropy in molecular arrangement gives rise to remarkable optical, electrical, and mechanical properties, making them central to technologies from flat-panel displays to advanced sensors.[3][4] The nature of the bonding that dictates the formation and stability of the mesogenic (liquid crystal-forming) unit is a critical design parameter that fundamentally defines the material's characteristics and potential applications.
Covalent-Bonded Liquid Crystals are the conventional and most widely studied class. In these materials, the mesogenic core—the rigid, anisotropic part of the molecule responsible for LC behavior—is a single entity where all atoms are linked by strong, stable covalent bonds.[1] These can be small molecules (low-molar-mass LCs) or integrated as repeating units into a polymer chain, forming Liquid Crystal Polymers (LCPs).[1] Their properties are primarily determined by the fixed molecular geometry and strong intermolecular forces (van der Waals, dipole-dipole).
Hydrogen-Bonded Liquid Crystals (HBLCs) , in contrast, are a class of supramolecular materials where the mesogenic unit is formed through the self-assembly of two or more smaller molecular components via directional and relatively weak hydrogen bonds.[5][6][7] This non-covalent interaction, typically between a proton donor (e.g., a carboxylic acid) and a proton acceptor (e.g., a pyridine or another carboxylic acid), creates a larger, anisotropic "supermolecule" that exhibits liquid crystalline behavior.[5][7][8] The dynamic and reversible nature of the hydrogen bond endows these materials with unique properties not readily accessible in their covalent counterparts.
Molecular Architecture and Self-Assembly
The primary distinction between the two classes lies in the formation of the mesogenic core.
Covalent Systems: The Power of Stability
In covalently bonded LCs, the mesogen is synthesized as a discrete molecule. The structure is permanent, and its shape (e.g., rod-like or disc-like) is locked in by strong covalent linkages.[1] This inherent stability ensures that the mesogenic unit remains intact across a wide range of temperatures, up to the point of thermal decomposition. Traditional main-chain LCPs, for example, consist of covalently bonded mesogenic groups within the polymer backbone, prepared through processes like polycondensation.[1]
Hydrogen-Bonded Systems: The Elegance of Dynamism
HBLCs operate on the principle of molecular recognition and self-assembly. The mesophase is a direct consequence of the formation of a hydrogen-bonded complex.[5] A classic example is the dimerization of p-n-alkoxybenzoic acids, where two molecules form a stable, elongated mesogenic unit via hydrogen bonds between their carboxylic acid groups.[5][9] This concept can be extended to form more complex structures by mixing complementary molecules, such as a benzoic acid derivative (proton donor) and a pyridine derivative (proton acceptor).[7] The resulting liquid crystalline behavior is critically dependent on the successful formation and stability of this supramolecular complex.[5]
The logical relationship for the formation of these two types of liquid crystals can be visualized as follows:
Caption: Formation pathways for covalent vs. H-bonded LCs.
Comparative Analysis of Physicochemical Properties
The difference in bonding strategy leads to significant variations in material properties, which are summarized in the table below.
| Property | Hydrogen-Bonded Liquid Crystals (HBLCs) | Covalent-Bonded Liquid Crystals | Rationale & Causality |
| Bonding Nature | Non-covalent (Hydrogen Bond, 3-8 kcal/mol) | Covalent (>50 kcal/mol) | The hydrogen bond is significantly weaker and more dynamic than a covalent bond, allowing for reversible formation and dissociation.[1] |
| Mesophase Stability | Generally lower thermal stability; dependent on H-bond integrity. Clearing point can be dissociation temperature. | High thermal stability; mesophase exists until decomposition. | The weaker H-bond can be disrupted by thermal energy, leading to the loss of the mesogenic structure and thus the liquid crystalline phase. |
| Stimuli-Responsiveness | Highly responsive to temperature, pH, humidity, and specific solvents.[10][11] | Generally stable and less responsive, unless specific functional groups (e.g., azobenzenes) are incorporated. | External stimuli can disrupt the delicate hydrogen bonds, causing a phase transition or a change in material properties (e.g., shape, color).[11] |
| Synthesis & Processing | Often simpler "bottom-up" mixing of components; allows for combinatorial creation of new materials.[8][12] | Requires multi-step organic synthesis to create the final mesogenic molecule.[8] | HBLCs can be prepared by simply mixing solutions of the constituent molecules, which self-assemble upon solvent removal.[9][12] |
| Self-Healing/Recyclability | Often exhibit inherent self-healing and recyclable properties.[10][11] | Limited, unless dynamic covalent bonds are specifically engineered into the network. | The reversible nature of hydrogen bonds allows the material to re-form its structure after damage. Depolymerization can be triggered to recycle monomers.[10] |
| Dielectric & Optical Properties | Properties like birefringence and dielectric anisotropy can be tuned by component selection and concentration.[13][14] | Properties are fixed by the synthesized molecular structure.[15] | The overall properties of the H-bonded complex are an average of its components, offering a modular approach to tuning physical constants.[13] |
| Applications | Smart materials, actuators, sensors, optical filters, self-healing polymers.[10][11][16] | Displays (LCDs), telecommunications, high-strength fibers, optical films.[17] | The dynamic nature of HBLCs is ideal for responsive systems, while the stability of covalent LCs is crucial for robust electronic and structural applications. |
Experimental Characterization: Protocols and Interpretation
A multi-technique approach is essential for the unambiguous characterization of any liquid crystalline material. The standard toolkit includes Polarized Optical Microscopy (POM), Differential Scanning calorimetry (DSC), and X-ray Diffraction (XRD).[18][19][20]
Experimental Workflow
The typical characterization workflow involves identifying thermal transitions with DSC, observing the corresponding optical textures with POM, and finally elucidating the specific phase structure with XRD.
Caption: Standard workflow for liquid crystal characterization.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes of phase transitions (e.g., crystal-to-smectic, nematic-to-isotropic).[18][21]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any previous thermal history. Record the heat flow.
-
Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature. This scan reveals the transitions upon cooling, which are often more representative of the material's thermodynamic behavior.[13]
-
Second Heating Scan: Heat the sample again at the same rate. This scan is typically used for reporting transition temperatures and enthalpies as it represents a more standardized thermal state.
-
-
Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is reported as the transition temperature (T), and the integrated peak area provides the transition enthalpy (ΔH).[21]
Causality: The heat flow into the sample changes abruptly during a phase transition because energy is required (endothermic) or released (exothermic) to rearrange the molecules from one state of order to another. The magnitude of ΔH reflects the degree of structural change.
Protocol 2: Polarized Optical Microscopy (POM)
Objective: To visually identify liquid crystalline phases by observing their unique optical textures.[18][19][20]
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover it with a coverslip and place it on a hot stage.
-
Heating and Observation: Heat the sample into the isotropic phase (it will appear dark under crossed polarizers) to ensure uniform spreading.[22]
-
Controlled Cooling: Slowly cool the sample (e.g., 1-5 °C/min) while observing through the microscope with crossed polarizers.
-
Texture Identification: As the sample transitions into different mesophases, characteristic birefringent textures will appear.
-
Correlation with DSC: Correlate the temperatures at which textures change with the transition temperatures identified by DSC.[22]
Causality: Anisotropic liquid crystals are birefringent, meaning they split light into two rays that travel at different velocities.[3] This property, when viewed between two crossed polarizers, generates interference patterns (textures) that are uniquely characteristic of the specific long-range molecular arrangement in each mesophase.
Protocol 3: X-Ray Diffraction (XRD)
Objective: To provide definitive structural information, such as layer spacing in smectic phases and the degree of orientational order.[18][19]
Methodology:
-
Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (for powder diffraction) or prepare an aligned sample on a substrate.
-
Instrument Setup: Mount the sample in a diffractometer equipped with a temperature-controlled stage.
-
Data Acquisition:
-
Set the stage to a temperature within a specific mesophase (as determined by DSC and POM).
-
Acquire the diffraction pattern over a range of angles (2θ).
-
-
Data Analysis:
-
Small-Angle Region (low 2θ): A sharp peak in this region is characteristic of the layered structure of a smectic phase. The position of the peak can be used with Bragg's Law to calculate the smectic layer spacing (d).[23]
-
Wide-Angle Region (high 2θ): A broad, diffuse halo in this region is typical for all LC phases, indicating short-range positional disorder (liquid-like). The width of this halo relates to the average distance between adjacent molecules.
-
Causality: X-rays are diffracted by the ordered arrangements of molecules. The periodic layers in a smectic phase act like a diffraction grating for X-rays, producing a distinct peak at an angle corresponding to the layer thickness. The lack of such a peak in a nematic phase confirms its non-layered structure.[23]
Applications: Tailoring Bonding to Function
The choice between hydrogen-bonded and covalent-bonded liquid crystals is dictated by the desired application.
Hydrogen-Bonded LCs: The Future of Smart Materials The dynamic and responsive nature of HBLCs makes them ideal candidates for "smart" functional materials.[11]
-
Actuators and Soft Robotics: Polymer networks incorporating H-bonds can change shape in response to stimuli like humidity or pH, as these external triggers can reversibly break and reform the bonds.[10][11]
-
Sensors: The pitch of a chiral (cholesteric) HBLC can be sensitive to temperature or chemical vapors, leading to a change in its reflected color, which forms the basis of a sensor.[24]
-
Tunable Photonic Devices: The electro-optical properties of HBLCs can be modulated, making them useful for tunable optical filters and modulators.[16][21][25]
-
Self-Healing Materials: The reversibility of the hydrogen bond allows materials to repair themselves after damage, extending the lifetime of coatings and composites.[10][11]
Covalent-Bonded LCs: The Bedrock of Display and Structural Technology The robustness, stability, and well-understood electro-optical behavior of covalent LCs have made them indispensable in established technologies.
-
Liquid Crystal Displays (LCDs): The ability of stable, covalent nematic LCs to reorient in an electric field is the fundamental principle behind the vast majority of flat-panel displays in televisions, monitors, and mobile devices.[17][26]
-
Telecommunications: Fast-switching covalent LCs are used in optical switches, variable attenuators, and wavelength-selective switches for fiber-optic networks.
-
High-Strength Polymers: Main-chain LCPs can be processed to form highly oriented fibers (e.g., Kevlar®), which exhibit exceptional tensile strength and thermal stability due to their rigid, covalently-linked molecular chains.
-
Optical Films: Covalently-bonded cholesteric LCs are used to create films that selectively reflect light, finding applications in polarizers, color filters, and energy-efficient "smart" windows.
Conclusion
The distinction between hydrogen-bonded and covalent-bonded liquid crystals is more than a simple chemical curiosity; it represents a fundamental divergence in material design philosophy. Covalent-bonded LCs provide the stability and reliability required for robust, high-performance applications like displays and structural materials. Their properties are locked in at the point of synthesis. In contrast, hydrogen-bonded LCs offer a paradigm of dynamism and adaptability. By harnessing the reversible and tunable nature of the hydrogen bond, scientists can create supramolecular materials that are responsive, self-healing, and easily processable. As the demand for smart, sustainable, and multifunctional materials grows, the elegant simplicity and functional sophistication of hydrogen-bonded liquid crystals will undoubtedly pave the way for the next generation of advanced technologies.
References
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Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties. Chemical Reviews - ACS Publications. [Link]
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Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties. PMC. [Link]
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Review: main chain hydrogen-bonded liquid crystalline polymers. Taylor & Francis Online. [Link]
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Optical and Electro-Optical Properties of Hydrogen Bonded in Dimers Nanostructured Liquid Crystals Mixed with Functionalized Nan. SPIE. [Link]
-
Supramolecular hydrogen-bonded liquid crystals. Taylor & Francis Online. [Link]
-
New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. MDPI. [Link]
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Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals. MDPI. [Link]
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Design, Synthesis and Characterization of Hydrogen-Bonded Ferroelectric Liquid Crystals. Taylor & Francis Online. [Link]
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Synthesis and electrical properties of hydrogen bonded liquid crystal polymer. ResearchGate. [Link]
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Advanced Research. [Link]
-
Synthesis and optical behaviour of hydrogen-bonded liquid crystals based on a chiral pyridine derivative. Taylor & Francis Online. [Link]
-
Various techniques have been used to characterize liquid crystals. The main factors to be c. Course Hero. [Link]
-
Hydrogen-Bonding Effects in Liquid Crystals for Application to LCDs. ResearchGate. [Link]
-
Optical and thermal applicational utility of hydrogen bond liquid crystals. Taylor & Francis Online. [Link]
-
Design, synthesis and application of hydrogen bonded smectic liquid crystal matrix encapsulated ZnO nanospikes. RSC Publishing. [Link]
-
Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal. [Link]
-
Thermal and Optical Properties of Some Hydrogen-Bonded Liquid Crystal Mixtures. Redalyc. [Link]
-
Physical properties of hydrogen bonded nematic liquid crystals and electro-optical properties in terahertz waves [Invited]. Optica Publishing Group. [Link]
-
Thermal and Optical Properties of Some Hydrogen-Bonded Liquid Crystal Mixtures. ResearchGate. [Link]
-
Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. LinkedIn. [Link]
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Liquid Crystal Materials and Their Uses. Royal Society of Chemistry. [Link]
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Diversified Applications Of Hydrogen Bond Liquid Crystals. ResearchGate. [Link]
-
Covalent Adaptable Liquid Crystal Networks Enabled by Reversible Ring-Opening Cascades of Cyclic Disulfides. Journal of the American Chemical Society. [Link]
-
Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. RSC Publishing. [Link]
-
CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. Rasayan Journal of Chemistry. [Link]
-
Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. RSC Publishing. [Link]
-
Halogen-Bonded Liquid Crystals. White Rose Research Online. [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC. [Link]
-
Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals. PMC. [Link]
-
Electro-Optical Properties of Liquid Crystals Composite with Zinc Oxide Nanoparticles. Polish Academy of Sciences. [Link]
-
Fabrication and Postmodification of Nanoporous Liquid Crystalline Networks via Dynamic Covalent Chemistry. PMC. [Link]
-
Liquid Crystal Mono- and Nano-Layers Covalently Bonded to Silicon and Silica Surface for Alignment of LC Layers. ResearchGate. [Link]
-
Mesophase behavior of new linear supramolecular hydrogen-bonding complexes. NIH. [Link]
-
DFT Investigation of Electro-Optical Properties of a Novel Liquid Crystal Molecule Under Extraneous Electric Field (THz). Progress in Physics of Applied Materials. [Link]
-
Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. White Rose Research Online. [Link]
-
Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]
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Liquid Crystal and their Applications. UPTTI. [Link]
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Liquid Crystals and Electro-Optic Modulation. PhysicsOpenLab. [Link]
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Electrooptical properties of metal organic ionic liquid crystals. SPIE. [Link]
-
Engineering New Ionic Liquid Crystals Through Halogen Bonding. JoVE. [Link]
-
Electro-optical effects in liquid crystals. ResearchGate. [Link]
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Reproducibility of Thermal Transitions in 4-(8-Hydroxyoctyloxy)benzoic Acid: A Comparative Technical Guide
This guide is structured as a technical advisory document for researchers encountering reproducibility issues with 4-(8-Hydroxyoctyloxy)benzoic acid (8-HOBA). It contrasts this compound with its non-functionalized analog, 4-Octyloxybenzoic acid (8OBA), to illustrate the critical role of hydrogen-bonding kinetics in thermal analysis.
Executive Summary: The Reproducibility Crisis
In the characterization of liquid crystalline (LC) building blocks, 4-(8-Hydroxyoctyloxy)benzoic acid (8-HOBA) presents a unique challenge: thermal history dependence . Unlike standard alkoxybenzoic acids, 8-HOBA contains two competing hydrogen-bonding sites:
-
Carboxylic Acid Head: Favors head-to-head dimerization (closed system).
-
Hydroxyl Tail: Favors head-to-tail polymerization (open system).
This competition leads to metastable phases that shift based on cooling rates and annealing times. Standard DSC protocols often yield inconsistent melting points (
This guide provides a validated protocol to stabilize these transitions, comparing 8-HOBA against the industry-standard alternative, 4-Octyloxybenzoic acid (8OBA) .
Technical Deep Dive: The Molecular Mechanism
To solve the reproducibility issue, one must understand the thermodynamic versus kinetic control of the system.
The Competitor: 4-Octyloxybenzoic Acid (8OBA)
-
Behavior: 8OBA is a "monofunctional" hydrogen bonder. It forms stable, centrosymmetric dimers via the carboxylic acid group.
-
Result: Transitions are sharp, reversible, and highly reproducible because there is no competition. The alkyl tail is inert.
The Problem Child: 4-(8-Hydroxyoctyloxy)benzoic Acid (8-HOBA)
-
Behavior: 8-HOBA is "bifunctional."
-
Thermodynamic Product: Cyclic dimers (similar to 8OBA).
-
Kinetic Product: Linear supramolecular polymers (Head-to-Tail: -COOH
HO-).
-
-
Reproducibility Failure: Rapid cooling traps the molecule in a "polymer-like" glassy or disordered state. Re-heating shows broad, shifted endotherms as the system reorganizes before melting.
Visualizing the Competition
The following diagram illustrates the pathway divergence that causes data inconsistency.
Caption: Figure 1. Kinetic competition between supramolecular polymerization (fast cooling) and dimerization (slow cooling).
Comparative Analysis: 8-HOBA vs. 8OBA
The following data highlights why 8OBA is the preferred "control" substance and how 8-HOBA deviates.
| Feature | 4-Octyloxybenzoic Acid (8OBA) | 4-(8-Hydroxyoctyloxy)benzoic Acid (8-HOBA) |
| CAS Number | 2493-84-7 | Derivative Specific |
| Primary Interaction | Carboxylic Dimerization (Strong) | Competitive Dimerization vs. Polymerization |
| Thermal Behavior | Enantiotropic Liquid Crystal | Monotropic or Complex Enantiotropic (History Dependent) |
| Reproducibility | High (Standard Deviation < 0.5°C) | Low (Standard Deviation > 2.0°C without protocol) |
| Key Transitions | Cr | Broad/Multiple peaks depending on cooling rate |
| Ideal Use Case | Calibration Standard, Stable LC | Supramolecular Polymer Synthesis, pH-responsive materials |
Key Insight: If your application requires a stable mesophase without complex thermal history, 8OBA is the superior alternative . Use 8-HOBA only if the terminal hydroxyl functionality is chemically necessary for further reaction or specific anchoring.
Validated Experimental Protocol
To achieve reproducible data with 8-HOBA, you must erase thermal history and force the system into its thermodynamic equilibrium (dimer) state.
Methodology: The "Equilibrium Anneal" DSC Protocol
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).
-
Atmosphere: Dry Nitrogen (50 mL/min).
-
Sample Mass: 2–5 mg (encapsulated in Tzero Aluminum pans).
Step-by-Step Workflow
-
Initial Melt (Erasure): Heat to 160°C (above isotropic point) and hold for 5 minutes . This breaks all H-bonds (dimers and polymers).
-
Controlled Cooling (Critical): Cool at 2.0°C/min to 20°C.
-
Why? Slow cooling allows the molecules time to find the energetically favorable "Head-to-Head" dimer configuration, avoiding the kinetic "Head-to-Tail" polymer trap.
-
-
Equilibration: Hold at 20°C for 5 minutes.
-
Measurement Scan: Heat at 10°C/min to 160°C.
-
Result: This scan will produce sharp, reproducible peaks representing the true phase behavior.
-
Workflow Visualization
Caption: Figure 2. The "Equilibrium Anneal" protocol required to obtain reproducible thermal data for 8-HOBA.
References & Authority
-
Standard 8OBA Behavior:
-
Supramolecular Polymer Theory (Mechanism of Instability):
-
Source: The concept of "polymer-like thermal history" in hydroxy-functionalized benzoic acids (e.g., 12-hydroxydodecyloxy derivatives) is well-documented in supramolecular chemistry.
-
Citation: "Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid... 12-hydroxy derivatives... exhibits polymer-like thermal history."[4] DTIC / Chemistry of Materials. 4[2][3][4]
-
-
Thermodynamic Properties of 8OBA:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 4-(辛氧基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tandf.figshare.com [tandf.figshare.com]
The Influence of Molecular Architecture on Mesophase Expression: A Comparative Guide to the Structure-Property Relationships in p-n-Alkoxybenzoic Acids
This guide provides an in-depth analysis of the structure-property relationships within the homologous series of p-n-alkoxybenzoic acids, a foundational class of thermotropic liquid crystals. We will explore how subtle modifications in the molecular structure, specifically the length of the terminal alkoxy chain, profoundly influence the macroscopic properties, including the transition temperatures and the nature of the expressed mesophases. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these materials, grounded in experimental data and established characterization methodologies.
The Archetype of Calamitic Liquid Crystals: The Role of Supramolecular Assembly
The liquid crystalline behavior of p-n-alkoxybenzoic acids is a direct consequence of their unique molecular architecture and the resulting supramolecular self-assembly. The individual molecules, while not inherently rod-like enough to exhibit mesomorphism, form hydrogen-bonded dimers through their carboxylic acid moieties. This dimerization creates a more elongated, rigid mesogenic unit, which is a prerequisite for the formation of liquid crystal phases. The flexible alkoxy chain at the para position provides the necessary anisotropy and influences the intermolecular interactions that govern the stability and type of the mesophase.
The interplay between the rigid aromatic core and the flexible alkyl chain is central to the rich polymorphism observed in this series. As the length of the alkoxy chain increases, the balance between the dispersive forces of the aromatic cores and the weaker van der Waals interactions of the alkyl chains shifts, leading to the emergence of different liquid crystalline phases, primarily nematic and smectic C.
A Quantitative Look at Structure-Property Relationships: The Homologous Series
The most direct way to observe the impact of the alkoxy chain length is to examine the transition temperatures and enthalpies for a homologous series of p-n-alkoxybenzoic acids. The following table summarizes these key thermodynamic parameters.
| n-Alkyl Chain Length (n) | Compound | Crystal to Nematic/Smectic C Transition (°C) | Nematic/Smectic C to Isotropic Transition (°C) | Mesophase Type | Reference |
| 1 | Methoxybenzoic Acid | - | - | Non-mesomorphic | |
| 2 | Ethoxybenzoic Acid | - | - | Non-mesomorphic | |
| 3 | Propoxybenzoic Acid | 147 | 154 | Nematic | |
| 4 | Butoxybenzoic Acid | 146 | 161 | Nematic | |
| 5 | Pentyloxybenzoic Acid | 104 | 151 | Nematic | |
| 6 | Hexyloxybenzoic Acid | 108 | 154 | Nematic | |
| 7 | Heptyloxybenzoic Acid | 98 | 147 | Nematic, Smectic C | |
| 8 | Octyloxybenzoic Acid | 101 | 147 | Nematic, Smectic C | |
| 9 | Nonyloxybenzoic Acid | 95 | 144 | Nematic, Smectic C | |
| 10 | Decyloxybenzoic Acid | 99 | 142 | Smectic C | |
| 12 | Dodecyloxybenzoic Acid | 108 | 138 | Smectic C | |
| 16 | Hexadecyloxybenzoic Acid | 110 | 132 | Smectic C |
Key Observations:
-
Emergence of Mesomorphism: The shorter-chain members (n=1, 2) do not exhibit liquid crystalline behavior, highlighting the necessity of a sufficiently long flexible chain to disrupt the crystalline packing and promote mesophase formation.
-
Nematic to Smectic Transition: As the alkoxy chain length increases, a transition from a purely nematic phase to a system exhibiting both nematic and smectic C phases is observed. For even longer chains, the nematic phase is suppressed entirely in favor of the more ordered smectic C phase. This is attributed to the increasing van der Waals interactions between the longer alkyl chains, which favor a layered smectic structure.
-
The "Odd-Even" Effect: A subtle but significant alternation in the nematic-to-isotropic transition temperatures is observed as the number of carbon atoms in the alkoxy chain (n) changes from odd to even. This is a common phenomenon in liquid crystal homologous series and is attributed to the different orientations of the terminal methyl group of the alkyl chain, which affects the overall molecular anisotropy. For even-numbered chains, the terminal C-C bond is more aligned with the long molecular axis, leading to a slightly higher anisotropy and thus a more stable nematic phase (higher transition temperature) compared to the odd-numbered counterparts.
Experimental Protocols for Synthesis and Characterization
To ensure the scientific integrity of structure-property relationship studies, rigorous and reproducible experimental protocols are paramount. The following sections detail the synthesis of a representative member of the series, p-n-hexyloxybenzoic acid, and the key characterization techniques used to determine its thermotropic properties.
Synthesis of p-n-Hexyloxybenzoic Acid
This two-step synthesis involves the preparation of the precursor, p-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the hexyl chain.
Step 1: Synthesis of p-Hydroxybenzoic Acid (Kolbe-Schmitt Reaction)
This procedure is based on the well-established Kolbe-Schmitt reaction, where potassium phenoxide is carboxylated under pressure.
-
Reactants: Potassium hydroxide, Phenol, Carbon dioxide.
-
Procedure:
-
Prepare potassium phenoxide by reacting phenol with a stoichiometric amount of potassium hydroxide in an aqueous solution.
-
Thoroughly dry the potassium phenoxide to a fine powder.
-
In a high-pressure autoclave, heat the dry potassium phenoxide under a carbon dioxide atmosphere (typically >5 atm) at a temperature of 180-250°C for several hours.
-
After cooling, dissolve the reaction mixture in hot water.
-
Acidify the solution with a strong acid (e.g., HCl) to precipitate the crude p-hydroxybenzoic acid.
-
Recrystallize the crude product from hot water to obtain purified p-hydroxybenzoic acid.
-
Step 2: Synthesis of p-n-Hexyloxybenzoic Acid (Williamson Ether Synthesis)
This is a standard procedure for the formation of ethers from an alkoxide and an alkyl halide.
-
Reactants: p-Hydroxybenzoic acid, 1-Bromohexane, Potassium hydroxide, Ethanol (solvent).
-
Procedure:
-
Dissolve p-hydroxybenzoic acid and two equivalents of potassium hydroxide in ethanol and reflux to form the dipotassium salt.
-
Add a slight excess of 1-bromohexane to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by thin-layer chromatography.
-
After cooling, pour the reaction mixture into a larger volume of water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the crude p-n-hexyloxybenzoic acid.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
-
Experimental Workflow: Synthesis of p-n-Hexyloxybenzoic Acid
Caption: Workflow for the synthesis of p-n-hexyloxybenzoic acid.
Characterization Techniques
DSC is a fundamental technique for determining the transition temperatures and enthalpies of liquid crystals.
-
Protocol:
-
Accurately weigh 2-5 mg of the purified p-n-alkoxybenzoic acid into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its isotropic clearing point.
-
Hold the sample at this temperature for a few minutes to ensure a uniform isotropic state and to erase any thermal history.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
The peak onsets of the endothermic transitions in the second heating scan correspond to the transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic). The area under each peak is integrated to determine the enthalpy of the transition (ΔH).
-
Logical Flow: DSC Analysis of a Liquid Crystal
Caption: Logical workflow for DSC analysis of a liquid crystal sample.
POM is an indispensable tool for the identification of liquid crystal phases based on their unique optical textures.
-
Protocol:
-
Place a small amount of the sample on a clean glass microscope slide.
-
Cover the sample with a coverslip and place it on a hot stage.
-
Heat the sample to its isotropic liquid phase. The field of view under crossed polarizers will be dark.
-
Slowly cool the sample. As the sample transitions into a liquid crystal phase, birefringent textures will appear.
-
Observe and record the characteristic textures. For the p-n-alkoxybenzoic acid series, the following textures are typically observed:
-
Nematic Phase: A "schlieren" texture with dark brushes (extinctions) corresponding to regions where the director is aligned with the polarizer or analyzer. Alternatively, a "threaded" texture may be observed.
-
Smectic C Phase: A "focal-conic fan" texture is often observed. Upon shearing the sample, broken fan textures or a schlieren texture with half-integer strength defects may be seen.
-
-
Correlate the temperatures at which these textural changes occur with the transitions observed by DSC.
-
XRD provides definitive information about the molecular arrangement and dimensionality of the order in liquid crystal phases.
-
Protocol (for Smectic Phase Analysis):
-
The sample is loaded into a thin-walled glass capillary tube (e.g., 0.5-1.0 mm diameter).
-
The capillary is placed in a temperature-controlled holder within the XRD instrument.
-
The sample is heated to its isotropic phase and then slowly cooled into the smectic phase to promote alignment.
-
A monochromatic X-ray beam is directed at the sample.
-
The diffraction pattern is recorded on a 2D detector.
-
Data Analysis:
-
Small-Angle X-ray Scattering (SAXS): In the smectic phase, a sharp, low-angle reflection will be observed. The position of this peak (scattering angle, 2θ) is used to calculate the smectic layer spacing (d) using Bragg's Law (nλ = 2d sinθ).
-
Wide-Angle X-ray Scattering (WAXS): A diffuse, wide-angle halo indicates the liquid-like arrangement of molecules within the smectic layers.
-
-
Conclusion
The homologous series of p-n-alkoxybenzoic acids serves as a quintessential model system for understanding the fundamental principles of structure-property relationships in thermotropic liquid crystals. The interplay between the hydrogen-bonded rigid core and the flexible alkoxy chain, quantitatively assessed through techniques like DSC, POM, and XRD, dictates the thermal stability and the nature of the mesophase. The predictable trends observed in this series, such as the emergence of smectic phases with increasing chain length and the odd-even effect, provide a robust framework for the rational design of new liquid crystalline materials with tailored properties for various technological applications.
References
-
Jensen, J., Grundy, S. C., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133–1136. [Link]
-
Gray, G. W., & Jones, B. (1953). Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl. Transactions of the Faraday Society, 49, 873-879. [Link]
-
Buehler, C. A., & Cate, W. E. (1941). p-HYDROXYBENZOIC ACID. Organic Syntheses, 21, 63. [Link]
-
Luckhurst, G. R. (2015). Odd-even effects in liquid crystals. Liquid Crystals, 42(5-6), 805-817. [Link]
-
Pinol, R., Torguet, R., & Laliena, V. (2011). Molecular ordering and even--odd effect in a homologous series of nematic liquid crystals. [P-alkoxyazoxybenzenes]. Physical Review A, 10(5), 2143. [Link]
-
Pinto, J., & Almeida, P. (2019). Oligomeric odd–even effect in liquid crystals. Materials Horizons, 6(7), 1434-1441. [Link]
-
Martinez-Felipe, A., Cigl, M., & Welch, C. (2020). Molecular Shape, Electronic Factors, and the Ferroelectric Nematic Phase: Investigating the Impact of Structural Modifications. Crystals, 10(11), 1011. [Link]
-
Bryan, R. F. (1970). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 1311-1316. [Link]
- EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID.
-
A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (2005, April 22). INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. [Link]
-
Shah, S. R. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Research - Granthaalayah, 4(7), 123-130. [Link]
-
The world of liquid crystals as seen through X-ray diffraction. (n.d.). Laboratoire de physique des Solides. [Link]
-
Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B. (2023, July 30). MDPI. [Link]
Safety Operating Guide
4-(8-Hydroxyoctyloxy)benzoic acid proper disposal procedures
Executive Summary: Operational Directive
Immediate Action Required: Treat 4-(8-Hydroxyoctyloxy)benzoic acid as a Hazardous Organic Acid Waste .[1] Do NOT dispose of via municipal drains or trash.[2]
This compound acts as an amphiphilic building block (often used in liquid crystal or supramolecular synthesis). Its dual nature—possessing both a polar carboxylic acid head and a hydroxyl-terminated alkyl tail—dictates specific segregation protocols to prevent micelle formation in aqueous waste streams and unexpected reactivity with oxidizers.[1]
Primary Disposal Path: High-Temperature Incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Identification
To manage disposal safely, you must understand the "Why" behind the protocols. This compound is a benzoic acid derivative.[3] While specific data for the 8-hydroxy variant is niche, its behavior is governed by its structural analogs (e.g., 4-(octyloxy)benzoic acid).[4][1]
| Parameter | Data / Classification | Operational Implication |
| Chemical Class | Benzoic Acid Derivative / Ether | Segregate from Strong Oxidizers & Bases.[1] |
| Physical State | Solid (Crystalline Powder) | Dust explosion risk if aerosolized in large quantities. |
| Acidity (pKa) | ~4.2 (Carboxylic Acid) | Corrosive/Irritant. Can lower pH of waste streams; do not mix with Cyanides/Sulfides.[1] |
| Solubility | Low in water; Soluble in Ethanol, DMSO | Preferred disposal vehicle is organic solvent waste, not aqueous.[4] |
| GHS Hazards | H315 (Skin Irrit.), H318/H319 (Eye Dam.), H335 (Resp. Irrit.) | PPE Mandatory: Nitrile gloves, safety goggles, fume hood.[4][5] |
Critical Safety Insight: The ether linkage (octyloxy) combined with the terminal hydroxyl group increases electron density, making the ring potentially susceptible to electrophilic attack. Strictly segregate from strong nitrating agents or concentrated oxidizers (e.g., Nitric Acid, Perchlorates) to prevent exothermic decomposition.[4]
Pre-Disposal Stabilization Protocol
Before moving waste to the central accumulation area, stabilize the material at the bench level.[4]
A. Solid Waste (Pure Compound)[4]
-
Container: Collect in a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Labeling: Mark clearly as "Hazardous Waste - Solid Organic Acid."
-
Contamination Check: Ensure no residual oxidizers are present in the scoop or funnel used for transfer.
B. Liquid Waste (Solutions)
-
Solvent Compatibility:
-
Precipitation Risk: Due to its amphiphilic nature, this compound may precipitate as a sticky solid if an organic solution is mixed with water. Keep waste streams non-aqueous to prevent clogging waste drum bungs.
Disposal Workflow (Step-by-Step)
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Step 1: Segregation
-
Do: Segregate into "Organic Acids" or "General Organic Combustibles."
-
Don't: Mix with "Basic Waste" (creates heat/salts) or "Oxidizers" (fire risk).
Step 2: Packaging
-
Use a screw-top container compatible with the solvent carrier.[1]
-
Leave 10% headspace in liquid containers to allow for thermal expansion.
-
Wipe the exterior of the container to remove dust residues.[1]
Step 3: Labeling (RCRA Compliance)
-
Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[1]
-
Constituents: List "4-(8-Hydroxyoctyloxy)benzoic acid" explicitly. Do not use abbreviations like "HOBA."
-
Hazard Checkboxes: Check "Irritant" and "Corrosive" (if in acidic solution).
Step 4: Final Handoff
-
Transfer to your facility's Central Waste Accumulation Area (CAA) within 3 days of the container becoming full.[1]
-
Contractor Profile: Ensure the waste manifest designates Incineration as the disposal method.
Visualized Decision Logic
The following diagram illustrates the decision matrix for disposing of this specific compound.
Caption: Operational decision tree for segregating and packaging 4-(8-Hydroxyoctyloxy)benzoic acid waste streams.
Regulatory & Emergency Compliance
RCRA Waste Codes (US EPA)
While this specific compound is not P-listed or U-listed by name, it is regulated based on its characteristics:
-
D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH ≤ 2.
-
General Classification: If not corrosive, it falls under non-specific hazardous chemical waste.
Spill Response (Small Scale < 50g)
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[5] Use a dust mask (N95) if powder is fine.[1]
-
Neutralize: If in acid solution, apply sodium bicarbonate (baking soda) slowly to neutralize.
-
Absorb: Use inert absorbent (vermiculite or spill pads). Do not use paper towels if the solution contains oxidizing contaminants.
-
Clean: Wash area with soap and water; collect rinsate as hazardous waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76360, 4-(Hydroxymethyl)benzoic acid (Structural Analog).[1] Retrieved from [Link]
-
US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link][1]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(8-Hydroxyoctyloxy)benzoic Acid
As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical compounds requires a proactive and informed approach to safety. This guide provides essential, experience-driven directives for the safe handling of 4-(8-Hydroxyoctyloxy)benzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a conservative safety protocol can be established by analyzing data from structurally analogous compounds, such as 4-hydroxybenzoic acid and other benzoic acid derivatives.
The primary hazards associated with benzoic acid and its derivatives are irritation to the skin, eyes, and respiratory system.[1][2][3][4] The guidance herein is built upon this foundational understanding to ensure your protection.
Foundational Hazard Assessment
Before handling any chemical, understanding its potential risks is paramount. Based on data from closely related benzoic acid compounds, 4-(8-Hydroxyoctyloxy)benzoic acid should be handled as a substance that poses the following risks:
-
Serious Eye Irritation/Damage: Contact with the eyes can cause significant irritation and potentially severe damage.[2][5][6]
-
Skin Irritation: Direct contact with skin is likely to cause irritation, redness, and discomfort.[1][4]
-
Respiratory Tract Irritation: As a solid, the compound can form dust. Inhaling this dust may cause irritation to the nose, throat, and lungs.[5][7][8][9]
Therefore, all handling procedures must be designed to prevent contact with eyes and skin and to minimize the generation and inhalation of dust.
Core PPE Protocol: Your Non-Negotiable Armor
For any work involving 4-(8-Hydroxyoctyloxy)benzoic acid, the following PPE represents the minimum standard of protection.
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: Must be worn at all times in the laboratory.
-
Chemical Splash Goggles: These are mandatory when handling the solid powder or any solutions. They provide a complete seal around the eyes, which is critical for protection against fine dust and splashes.[10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use.[5] For prolonged handling or when working with solutions, consider gloves with a greater thickness or specific chemical resistance ratings.
-
Proper Glove Technique: Never touch personal items like phones, pens, or door handles with gloved hands. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them according to your institution's waste procedures.[5]
-
-
Protective Clothing:
-
Laboratory Coat: A fully buttoned lab coat is required to protect your skin and personal clothing from contamination.[10]
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory policy to ensure no skin is exposed.
-
Task-Specific PPE and Operational Plans
Different laboratory procedures carry different levels of risk. The following table and protocols detail the necessary PPE and handling steps for common tasks.
| Task | Engineering Controls | Required Personal Protective Equipment |
| Weighing Solid Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical Splash Goggles, Nitrile Gloves, Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles, Nitrile Gloves, Lab Coat |
| Running Reactions/Transfers | Chemical Fume Hood | Chemical Splash Goggles, Nitrile Gloves, Lab Coat |
Experimental Protocol: Weighing the Solid Compound
-
Preparation: Don your core PPE (lab coat, safety goggles, gloves).
-
Engineering Control: Conduct all weighing activities inside a chemical fume hood or a ventilated balance enclosure to control dust.[10][11]
-
Handling: Use a spatula to carefully transfer the desired amount of 4-(8-Hydroxyoctyloxy)benzoic acid to a tared weigh boat or container.
-
Technique: Minimize dust generation by avoiding rapid movements and pouring from excessive heights.[11]
-
Cleanup: Once weighing is complete, carefully clean the spatula and the balance area with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.
-
Doffing: Remove gloves and wash hands thoroughly after the procedure is complete.[10]
Experimental Protocol: Preparing a Solution
-
Preparation: Don your core PPE (lab coat, chemical splash goggles, gloves).
-
Engineering Control: All solution preparation must be performed inside a chemical fume hood.
-
Procedure: Place a stir bar in the receiving flask containing the solvent. Slowly add the pre-weighed 4-(8-Hydroxyoctyloxy)benzoic acid to the solvent while stirring to prevent splashing.
-
Sealing: Once the solid is added, cap the flask or container.
-
Cleanup: Dispose of the weigh boat and any contaminated items in the appropriate solid waste container.
-
Doffing: Remove gloves and wash hands thoroughly.[1]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of protection when working with 4-(8-Hydroxyoctyloxy)benzoic acid.
Caption: PPE selection workflow for handling 4-(8-Hydroxyoctyloxy)benzoic acid.
Emergency and Disposal Plans
Spill Response:
-
Evacuate personnel from the immediate area.[11]
-
Wearing your full PPE, including respiratory protection if the spill is large or dust is airborne, cover the spill with an absorbent material.
-
Carefully sweep the material into a designated chemical waste container.[5] Avoid creating dust.[11]
-
Clean the spill area thoroughly.
-
Do NOT wash spills down the drain.[10]
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[7] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous chemical waste. Collect waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for disposal.[7] Do not dispose of this chemical in standard trash or down the sewer.[10]
By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental work and contribute to a culture of safety within your organization.
References
-
SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. [Link]
-
Labbox. (n.d.). Benzoic acid AGR - Safety Data Sheet. [Link]
-
Breckland Scientific Supplies Ltd. (2018, October 23). Benzoic Acid - SAFETY DATA SHEET. [Link]
-
Möller Chemie. (n.d.). Benzoic acid - Safety data sheet. [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Report for 4-hydroxybenzoic acid. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. [Link]
Sources
- 1. labbox.es [labbox.es]
- 2. moellerchemie.com [moellerchemie.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 11. ehs.com [ehs.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
